1-Bromo-2-naphthoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVIRKAVBZITDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174781 | |
| Record name | 1-Bromo-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20717-79-7 | |
| Record name | 1-Bromo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-naphthoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-naphthoic acid | |
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| Record name | 1-bromo-2-naphthoic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.971 | |
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Foundational & Exploratory
Foreword: The Strategic Value of a Bifunctional Naphthalene Core
An In-Depth Technical Guide to 1-Bromo-2-naphthoic Acid (CAS 20717-79-7)
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a particularly valuable intermediate, offering chemists a rigid naphthalene scaffold equipped with two orthogonal, highly versatile functional groups. The presence of a carboxylic acid and a bromine atom on adjacent positions of the fused ring system allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique chemical properties.
Core Molecular Profile and Physicochemical Properties
This compound (CAS: 20717-79-7) is an organic compound featuring a naphthalene backbone, a stable and hydrophobic two-ring aromatic system.[1] The strategic placement of a bromine atom at the C-1 position and a carboxylic acid group at the C-2 position dictates its reactivity.[2] The bromine serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for transformations such as amidation and esterification.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20717-79-7 | [3] |
| Molecular Formula | C₁₁H₇BrO₂ | [3][4] |
| Molecular Weight | 251.08 g/mol | [3][4] |
| Appearance | White to yellow to light brown powder or crystalline powder | [3][4] |
| Melting Point | 191 °C | [4] |
| Boiling Point | 372.7±25.0 °C (Predicted) | [4] |
| Density | 1.648 (Predicted) | [4] |
| pKa | 2.85±0.30 (Predicted) | [4] |
| InChI Key | VUVIRKAVBZITDO-UHFFFAOYSA-N | [3][4] |
| SMILES | OC(=O)c1ccc2ccccc2c1Br |[3] |
Synthesis Pathway: Accessing the Core Scaffold
While numerous applications of this compound are documented, its direct synthesis is less commonly detailed than that of its isomers. A plausible and effective route involves the selective bromination of 2-naphthoic acid. This electrophilic aromatic substitution is directed to the C-1 position due to the activating and ortho-directing nature of the existing alkyl substituent on the naphthalene ring, although the carboxylic acid group is deactivating. A general procedure analogous to the bromination of related naphthol compounds can be adapted.[5]
Proposed Experimental Protocol: Bromination of 2-Naphthoic Acid
This protocol is a generalized procedure and requires laboratory optimization for scale and purity.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition : To this solution, add potassium bromide (1 equivalent).[5] Stir the mixture to ensure homogeneity.
-
Initiation of Bromination : Slowly add an oxidizing agent, such as 30% hydrogen peroxide (1 equivalent), dropwise to the stirring solution at room temperature (20°C).[5] The reaction will generate elemental bromine in situ, which then acts as the electrophile.
-
Reaction Monitoring : Allow the reaction to proceed with stirring for 10-12 hours.[5] Monitor the consumption of the starting material using an appropriate technique, such as Thin-Layer Chromatography (TLC).
-
Product Isolation : Upon completion, cool the reaction mixture in an ice bath (0°C) for several hours to precipitate the product.[5]
-
Purification : Collect the crude this compound by vacuum filtration. Wash the solid with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
The Duality of Reactivity: A Synthetic Chemist's Toolkit
The synthetic utility of this compound stems from the ability to selectively address its two functional groups.[2] This dual reactivity enables its use in domino or sequential reactions to rapidly build molecular complexity.
A. Metal-Catalyzed Cross-Coupling Reactions at the C-1 Position
The carbon-bromine bond is the primary site for constructing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2] This functionality is essential for elaborating the molecular scaffold.
Key Cross-Coupling Applications:
-
Suzuki-Miyaura Reactions : For the synthesis of axially chiral biaryls.[3][4]
-
Domino Coupling Reactions : Used to create phenanthridinone derivatives.[3][4]
-
Buchwald-Hartwig Amination : To introduce nitrogen-containing functional groups.[2]
Generalized Cross-Coupling Protocol
-
Inert Atmosphere : Charge a reaction vessel with this compound (1 eq.), a boronic acid or other coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Solvent Addition : Add a degassed solvent system (e.g., toluene/water, dioxane).
-
Reaction Conditions : Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature ranging from 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up : After cooling, perform an aqueous work-up. Acidify the aqueous layer to precipitate the product, which can then be extracted with an organic solvent.
-
Purification : Purify the final compound using column chromatography or recrystallization.
Cross-Coupling Workflow Diagram
Caption: Generalized workflow for cross-coupling reactions.
B. Transformations of the Carboxylic Acid Group at the C-2 Position
The carboxylic acid group provides a second, distinct reaction site. Standard organic transformations can be applied to this group, often after the cross-coupling step is complete.
Common Transformations:
-
Amidation : Reaction with amines, often activated by coupling agents (e.g., HATU, EDC), to form amides. This is crucial for incorporating the scaffold into peptide-like structures.
-
Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters.
-
Reduction : Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cyclocondensation : The carboxylic acid can participate in cyclization reactions, for example, in the synthesis of benzimidazoles and benzimidazolequinone derivatives.[3][4]
Applications in Drug Discovery and Materials Science
The unique structure of this compound makes it a valuable precursor for a range of functional molecules.
-
Pharmaceutical Intermediates : It is a key reactant in the synthesis of binaphthyl-based amino acids, benzimidazoles, and phenanthridinone derivatives, many of which are scaffolds for biologically active compounds.[3][4] Its derivatives have been investigated as potential antiproliferative agents, possibly through the inhibition of enzymes like IDO1.[1] The broader naphthoic acid template is used in designing antagonists for G protein-coupled receptors like P2Y14R, which are targets in inflammation.[6]
-
Biochemical Probes : The scaffold is used to construct molecular probes for studying human cytochrome P450 enzymes, which are critical in drug metabolism.[3][4]
-
Materials Science : The rigid, aromatic nature of the naphthalene core makes its derivatives suitable for creating polymers and ligands for advanced materials.[2]
Safety and Handling
According to aggregated GHS data, this compound is considered a hazardous chemical and requires careful handling.[7][8]
-
Hazard Classification :
-
Recommended Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side-shields or goggles.[3][8]
-
Hand Protection : Wear compatible chemical-resistant gloves.[3][8]
-
Respiratory Protection : Use a NIOSH-approved respirator (e.g., N95) when handling the powder to avoid dust inhalation.[3][8]
-
Skin and Body Protection : Wear a lab coat.[8]
-
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid generating dust. Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly sealed container in a dry, room-temperature environment.[4][9]
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physicochemical properties of 1-Bromo-2-naphthoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-naphthoic acid
Introduction
This compound (CAS No: 20717-79-7) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the landscape of organic synthesis and medicinal chemistry.[1] Its rigid naphthalene core, substituted with both a nucleophilic carboxylic acid and an electrophilically reactive bromine atom, offers a versatile platform for constructing complex molecular architectures. This dual reactivity makes it an indispensable intermediate in the synthesis of a wide array of compounds, including axially chiral biaryls, benzimidazoles, and specialized probes for human cytochrome P450 enzymes.[1][2]
This guide provides a comprehensive exploration of the core . As a Senior Application Scientist, the following sections are designed to deliver not just data, but also the underlying scientific rationale and field-proven methodologies essential for its effective utilization in research and development. The protocols described herein are grounded in established principles to ensure reliability and reproducibility for scientists and drug development professionals.
Section 1: Core Physicochemical Properties
The fundamental properties of this compound dictate its behavior in both storage and reaction environments. These characteristics are summarized below and form the basis for its application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 20717-79-7 | [2][3] |
| Molecular Formula | C₁₁H₇BrO₂ | [2][3] |
| Molecular Weight | 251.08 g/mol | [2][3] |
| Appearance | White to yellow to light brown powder/crystalline powder | [1][4][5] |
| Melting Point | 191 °C | [1][5] |
| Boiling Point | 372.7 ± 25.0 °C (Predicted) | [1] |
| pKa | 2.85 ± 0.30 (Predicted) | [1] |
The compound is a solid at room temperature and is generally stable, though it is incompatible with strong bases and strong oxidizing agents.[6] Its high melting point is characteristic of its rigid, planar aromatic structure, which allows for efficient crystal lattice packing.
Section 2: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing reaction conditions, purification strategies, and bioavailability. As a substituted aromatic carboxylic acid, the solubility of this compound is dictated by the interplay between the polar carboxylic acid group and the large, nonpolar bromonaphthalene ring system. It is expected to be sparingly soluble in water but soluble in many organic solvents.[7]
Experimental Protocol: Solubility Determination
This protocol provides a systematic approach to qualitatively assess the solubility of this compound across a range of relevant solvents.
Materials:
-
This compound
-
Small test tubes (10 x 75 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Diethyl Ether.
Procedure:
-
Sample Preparation: Add approximately 25 mg of this compound to a small, dry test tube.[8][9]
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in 0.25 mL increments.[8]
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds. Visually inspect for dissolution.
-
Observation: If the solid dissolves completely after adding 0.75 mL, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble.
-
Acid/Base Confirmation:
-
For the test tube with 5% NaOH where solubility is observed, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]
-
The reaction with 5% NaHCO₃ is a key indicator for carboxylic acids. Effervescence (CO₂ bubble formation) indicates the presence of a sufficiently strong acidic group like a carboxylic acid.[9][10]
-
Causality Behind Experimental Choices:
-
Sequential Solvent Addition: Adding the solvent in portions ensures that solubility is not overestimated and allows for the observation of partial solubility.
-
Aqueous Acid/Base: Using 5% HCl and 5% NaOH probes the compound's acidic and basic functionalities. As a carboxylic acid, it is expected to be insoluble in acidic media but soluble in a basic medium like NaOH through the formation of its water-soluble sodium salt (sodium 1-bromo-2-naphthoate).[11]
-
Sodium Bicarbonate: NaHCO₃ is a weaker base than NaOH. A positive solubility test (with effervescence) in this medium distinguishes strong organic acids (like carboxylic acids) from weaker ones (like phenols).[9]
Caption: General workflow for determining the solubility class of an organic compound.
Section 3: Acidity and pKa Analysis
The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity in solution. For this compound, the pKa value is governed by the carboxylic acid moiety and is crucial for predicting its behavior in different pH environments, which is fundamental in drug development for absorption and formulation studies. The predicted pKa of ~2.85 suggests it is a relatively strong organic acid.[1] Potentiometric titration is the gold-standard method for its experimental determination.[12]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa value by monitoring pH changes during titration with a strong base.
Materials:
-
This compound (high purity)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Solvent (e.g., a Methanol/Water mixture if solubility in pure water is low)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[13]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a final concentration of approximately 1-10 mM. To ensure constant ionic strength, add KCl to a concentration of 0.15 M.[13]
-
Initial Acidification: If necessary, adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[13]
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, immerse the pH electrode, and position the burette filled with 0.1 M NaOH.
-
Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13]
-
Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the inflection point of this curve.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the acid and its conjugate base are equal.[14]
-
Trustworthiness through Self-Validation: The accuracy of this protocol is validated by the characteristic sigmoidal shape of the titration curve. A well-defined inflection point is indicative of a clean acid-base reaction, providing confidence in the determined pKa value.[15]
Caption: Workflow for experimental pKa determination via potentiometric titration.
Section 4: Spectroscopic Signature
Spectroscopic analysis provides a fingerprint of a molecule's structure. For this compound, IR and NMR spectroscopy are essential tools for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
Aromatic C-H Stretch: A sharp absorption will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[16][17]
-
C=O Stretch (Carbonyl): A strong, sharp absorption is expected around 1700-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.
-
C=C Stretch (Aromatic Ring): Several medium to weak bands will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring.[16][18]
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 600-500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Expected ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm. This signal may not always be observed depending on the solvent and concentration.
-
Aromatic Protons (Ar-H): The six protons on the naphthalene ring will appear in the aromatic region, typically between 7.0-9.0 ppm.[16][19] Due to the substitution pattern, they will be chemically non-equivalent and will likely exhibit a complex pattern of doublets and multiplets due to spin-spin coupling. The proton adjacent to the bromine atom and the proton ortho to the carboxylic acid group are expected to be the most deshielded.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): This carbon will appear as a singlet in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons (Ar-C): The ten carbons of the naphthalene ring will appear in the range of 110-150 ppm.[17][19] The carbon attached to the bromine (C1) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the carboxylic acid group (C2) and the other quaternary carbons will also be identifiable.
Protocol for Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Acquire the spectrum according to the instrument's standard operating procedures. For NMR, standard 1D proton and carbon experiments are sufficient for initial characterization.
Section 5: Stability and Reactivity Insights
The chemical reactivity of this compound is defined by its two primary functional groups: the carboxylic acid and the aryl bromide. This dual functionality is the source of its utility as a synthetic intermediate.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, reduction to an alcohol, or conversion to an acyl halide. These reactions allow for its incorporation into larger, more complex molecules.
-
Aryl Bromide: The bromine atom is an excellent leaving group, making the C1 position susceptible to a wide range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Caption: Key reaction pathways for the functional groups of this compound.
Conclusion
This compound is a valuable reagent whose utility is deeply rooted in its distinct physicochemical properties. Its defined melting point and spectroscopic signature provide clear metrics for identity and purity. The acidic nature of its carboxylic group and its characteristic solubility profile govern its behavior in various chemical environments, while the dual reactivity of its functional groups offers a rich platform for synthetic innovation. The experimental protocols and theoretical insights provided in this guide equip researchers, scientists, and drug development professionals with the essential knowledge to confidently and effectively utilize this versatile compound in their work.
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Bromo-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-naphthoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal building block in the synthesis of complex organic molecules.[1] Its utility in medicinal chemistry and materials science is underscored by the strategic placement of the bromo and carboxyl functional groups on the rigid naphthalene scaffold. These functionalities allow for a diverse range of chemical transformations, making it a valuable precursor for creating novel pharmaceuticals and functional materials.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, offering insights into its geometry, electronic properties, and the interplay of intramolecular and intermolecular forces that govern its behavior.
Molecular Geometry and Bonding
The molecular framework of this compound is characterized by a planar naphthalene ring system substituted with a bromine atom at the C1 position and a carboxylic acid group at the C2 position.[3] The geometry of this molecule is a consequence of the hybridization of its constituent atoms and the steric and electronic interactions between the substituents and the aromatic core.
The Naphthalene Core
The naphthalene bicycle is inherently aromatic, with delocalized π-electrons across the ten carbon atoms. This delocalization results in a largely planar structure. The carbon-carbon bond lengths within the rings are intermediate between those of single and double bonds, a hallmark of aromatic systems.
Substituent Effects on Geometry
The presence of the bulky bromine atom and the carboxylic acid group at adjacent positions introduces significant steric strain.[4] To alleviate this, the carboxylic acid group is expected to be twisted out of the plane of the naphthalene ring. This is corroborated by the crystal structure of the closely related compound, methyl 1-bromo-2-naphthoate, where the methoxycarbonyl group is twisted by a dihedral angle of 29.8(3)° with respect to the naphthalene ring system.[5] A similar out-of-plane rotation is anticipated for the carboxylic acid group in this compound.
This steric hindrance also influences the bond angles around the C1 and C2 carbons. The C2-C1-Br and C1-C2-COOH bond angles are likely to be distorted from the ideal 120° of an sp² hybridized carbon to accommodate the bulky substituents.
A visual representation of the steric hindrance is provided in the diagram below:
Caption: General synthetic workflow for this compound.
Reactivity
The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The bromine atom, being a good leaving group, can participate in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the C1 position. [1]
Conclusion
This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its molecular structure is defined by the interplay of the aromatic naphthalene core and the steric and electronic effects of the adjacent bromo and carboxyl substituents. This leads to a non-planar geometry with a twisted carboxylic acid group. The presence of these functional groups also dictates its rich reactivity and its ability to form intermolecular hydrogen bonds and participate in π-π stacking interactions. A thorough understanding of its structure and bonding, as detailed in this guide, is crucial for its effective utilization in the design and synthesis of novel chemical entities.
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A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-naphthoic Acid from 2-Naphthoic Acid
This guide provides an in-depth exploration of the synthesis of 1-Bromo-2-naphthoic acid, a valuable intermediate in the development of pharmaceuticals and advanced materials. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and outline methods for purification and characterization, ensuring a robust and reproducible synthesis for researchers and drug development professionals.
Strategic Overview: Mechanistic Insights and Regioselectivity
The conversion of 2-naphthoic acid to this compound is a classic example of electrophilic aromatic substitution (EAS) on a substituted polynuclear aromatic hydrocarbon. The success of this synthesis hinges on understanding the interplay between the inherent reactivity of the naphthalene core and the directing effects of the substituent.
The Naphthalene Ring System
Naphthalene is more reactive towards electrophilic substitution than benzene.[1] This is because the activation energy required to form the intermediate carbocation (a Wheland intermediate or sigma complex) is lower. In an unsubstituted naphthalene molecule, electrophilic attack is kinetically favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). The intermediate formed from α-attack is more stable because it can be described by more resonance structures that preserve a complete benzene ring, a concept known as maintaining "benzenoid" character.[1][2] This inherent preference for α-substitution is a critical factor in predicting the outcome of the reaction.[3][4]
The Role of the Carboxylic Acid Group
The carboxylic acid (-COOH) group is a deactivating substituent. Through its electron-withdrawing inductive (-I) and resonance (-M) effects, it reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6] In the context of a simple benzene ring, this deactivation is most pronounced at the ortho and para positions, leading the group to be a meta-director.[5][7]
Predicting the Outcome: A Balance of Effects
In the bromination of 2-naphthoic acid, these two factors are in opposition. The carboxylic acid at the C2 position deactivates the entire ring system. However, the position most activated for substitution remains the adjacent α-position (C1). The C3 position is also adjacent but is a β-position and is therefore less intrinsically reactive. While the -COOH group directs meta (to C5 or C7 on the adjacent ring), the kinetic favorability of attack at the C1 position on the same ring is the dominant factor. The reaction, therefore, proceeds with high regioselectivity to yield this compound.
Caption: Logical flow of the synthesis of this compound.
Experimental Protocol: A Validated Approach
This protocol is designed for robustness and high yield. Every step is critical for achieving the desired product purity.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 10.0 g (58.1 mmol) | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent |
| Bromine | Br₂ | 159.81 | 3.2 mL (9.9 g, 61.9 mmol) | Brominating agent (handle in fume hood) |
| Sodium Bisulfite | NaHSO₃ | 104.06 | ~5 g | For quenching excess bromine |
| Deionized Water | H₂O | 18.02 | ~500 mL | For precipitation and washing |
| Ethanol/Water Mix | C₂H₅OH/H₂O | - | As needed | Recrystallization solvent |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, 50 mL dropping funnel, magnetic stirrer with hotplate, Buchner funnel and flask, standard laboratory glassware.
Step-by-Step Synthesis Procedure
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electrophilic bromination of 2-naphthalenecarboxylic acid
An In-Depth Technical Guide to the Electrophilic Bromination of 2-Naphthalenecarboxylic Acid
Abstract
This technical guide provides a comprehensive examination of the , a key transformation for the synthesis of functionalized naphthalene intermediates used in pharmaceutical and materials science. We will dissect the underlying mechanistic principles governing the reaction's regioselectivity, detailing the directing effects of the carboxylic acid substituent on the naphthalene core. A field-proven, step-by-step experimental protocol for the synthesis of 5-bromo-2-naphthalenecarboxylic acid is presented, accompanied by insights into reaction optimization, data analysis, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important aromatic substitution reaction.
Mechanistic Framework: Regioselectivity in a Deactivated Naphthalene System
The electrophilic aromatic substitution (EAS) of naphthalene is fundamentally different from that of benzene. The fused-ring system of naphthalene possesses a higher electron density and is generally more reactive towards electrophiles than benzene.[1] Electrophilic attack on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) under kinetic control, as the resulting carbocation intermediate (an arenium ion or sigma complex) is better stabilized by resonance.[2]
The introduction of a substituent, such as a carboxylic acid group at the 2-position, profoundly alters this landscape. The carboxylic acid moiety is a moderately deactivating, electron-withdrawing group (EWG) due to both inductive and resonance effects.[3][4] In benzene chemistry, such groups direct incoming electrophiles to the meta position.[4][5]
On the 2-substituted naphthalene core, the directing effects are more complex. The primary influence of the deactivating -COOH group at C2 is to reduce the nucleophilicity of the ring to which it is attached (Ring A: C1-C4). Consequently, electrophilic attack is strongly directed towards the adjacent, "unsubstituted" ring (Ring B: C5-C8).
Within Ring B, the inherent preference for α-substitution still holds. Therefore, the electrophile (Br⁺) will preferentially attack the α-positions, C5 and C8. This leads to the formation of 5-bromo-2-naphthalenecarboxylic acid and 8-bromo-2-naphthalenecarboxylic acid as the major products. The synthesis of the 5-bromo isomer is well-documented and often favored.[6]
Generation of the Electrophile
The reaction requires a potent electrophile, typically generated in situ. Molecular bromine (Br₂) itself is not electrophilic enough to react with the deactivated naphthalene ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is used to polarize the Br-Br bond, creating a highly electrophilic species that behaves like a "Br⁺" equivalent.[7][8][9]
Caption: Generation of the bromine electrophile via Lewis acid catalysis.
Reaction Mechanism Pathway
The overall mechanism follows the canonical two-step process for electrophilic aromatic substitution:
-
Electrophilic Attack: The π-electron system of the unsubstituted ring of 2-naphthalenecarboxylic acid attacks the polarized bromine electrophile. This forms a resonance-stabilized carbocation intermediate, the sigma complex. The attack at C5 is shown below.
-
Aromatization: A weak base, such as the [FeBr₄]⁻ complex or a solvent molecule, abstracts a proton from the carbon bearing the new bromine atom. This restores the aromaticity of the ring, yielding the final product.[9]
Caption: Mechanism of bromination at the C5 position of 2-naphthalenecarboxylic acid.
Experimental Protocol: Synthesis of 5-Bromo-2-naphthalenecarboxylic Acid
This protocol is adapted from established procedures and is designed for high reliability and regioselectivity.[6] It functions as a self-validating system where the purification steps are designed to remove the specific impurities generated during the reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 2-Naphthalenecarboxylic Acid | C₁₁H₈O₂ | 172.18 | 50.0 g | 0.290 | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 250 mL | - | Solvent |
| Bromine | Br₂ | 159.81 | 15 mL | 0.291 | Brominating Agent |
| Iodine | I₂ | 253.81 | 1.3 g | 0.005 | Catalyst |
| 1N Sodium Hydroxide | NaOH | 40.00 | ~275 mL | - | For work-up |
| Conc. Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | For work-up |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a suitable round-bottom flask with a magnetic stirrer and a reflux condenser. Add 2-naphthalenecarboxylic acid (50.0 g), glacial acetic acid (250 mL), iodine (1.3 g), and bromine (15 mL). Causality: Glacial acetic acid serves as a polar solvent capable of dissolving the starting material. The reaction is performed under a reflux condenser to maintain the reaction temperature at the boiling point of the solvent without loss of material.
-
Reaction Execution: Heat the mixture to reflux and maintain for 35 minutes. The mixture will become a thick yellow slurry. After the reflux period, cool the reaction to room temperature and continue stirring for 1 hour.[6] Causality: Heating provides the necessary activation energy. The post-reflux stirring ensures the reaction proceeds to completion.
-
Crude Product Isolation: Collect the solid product by filtration. Wash the collected solid with small portions of the filtrate (~50 mL total) to recover residual product from the flask. Air dry the solid in the fume hood.[6]
-
Purification via Acid-Base Extraction:
-
Transfer the crude solid to a beaker and add 275 mL of 1N NaOH solution. Stir the resulting slurry for 30 minutes.[6] Causality: The acidic product, 5-bromo-2-naphthalenecarboxylic acid, is deprotonated by NaOH to form its water-soluble sodium salt. Key non-acidic impurities and any unreacted starting material with lower acidity may remain as solids.
-
Filter the mixture to remove any insoluble impurities.
-
Transfer the light orange filtrate to a clean beaker. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the mixture reaches 1.3. A white precipitate will form.[6] Causality: Re-protonation of the sodium carboxylate salt regenerates the water-insoluble carboxylic acid, causing it to precipitate from the solution in a purified form.
-
Continue stirring the acidified mixture for at least 4 hours to ensure complete precipitation.
-
-
Final Isolation and Drying: Collect the purified white solid by filtration and wash thoroughly with deionized water (200 mL). Dry the solid under vacuum at 50 °C to a constant weight.[6]
Data, Analysis, and Troubleshooting
Expected Results & Characterization
The protocol typically yields the target compound, 5-bromo-2-naphthalenecarboxylic acid, as a white crystalline solid.
| Compound | MW ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Naphthalenecarboxylic Acid | 172.18 | 185-187 | White solid |
| 5-Bromo-2-naphthalenecarboxylic Acid | 251.08 | 218-220 | White solid |
-
Yield: A typical yield for this procedure is approximately 46%.[6]
-
Purity: Purity should be assessed by HPLC. It is common to find a small percentage (~9%) of unreacted 2-naphthalenecarboxylic acid in the final product.[6] Further purification can be achieved by recrystallization if higher purity is required.
-
Spectroscopic Confirmation: The structure should be confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR will show a distinct set of aromatic protons, and the coupling patterns will be crucial for confirming the 5-bromo substitution pattern.
Troubleshooting and Optimization
-
Low Yield: If the yield is significantly lower than expected, ensure that the bromine was not lost prematurely during reflux. The reaction time can also be extended slightly, but this risks increasing the formation of di-brominated byproducts.
-
High Impurity Profile: The presence of significant starting material suggests an incomplete reaction. This could be due to insufficient heating time or loss of bromine. The presence of other isomers (e.g., 8-bromo-2-naphthalenecarboxylic acid) indicates a loss of regioselectivity, which can sometimes be influenced by the catalyst and solvent system.
-
Alternative Solvents: While acetic acid is effective, other solvents like 1,2-dichloroethane can be used, particularly if higher temperatures are needed for less reactive substrates.[10] However, solvent choice can impact regioselectivity and work-up procedures.
Conclusion
The is a classic example of regioselectivity dictated by substituent effects on a polycyclic aromatic system. The electron-withdrawing carboxylic acid group deactivates its own ring, directing the electrophilic attack to the α-positions (C5 and C8) of the adjacent ring. The provided experimental protocol offers a robust and reliable method for synthesizing 5-bromo-2-naphthalenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. A thorough understanding of the underlying mechanism is critical for troubleshooting and adapting this reaction for the synthesis of other functionalized naphthalene derivatives.
References
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Doc Brown's Chemistry. (n.d.). Electrophilic substitution - halogenation mechanism. Retrieved from [Link]
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Goodman, R. H., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. Available from: [Link]
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Biswas, T. (2023, December 2). MCQ-101: Bromination of Naphthalene amide system. YouTube. Retrieved from [Link]
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OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]
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-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Goodman, R. H., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, April 1). Help with synthesis of 5-Bromo-2-naphthoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. Retrieved from [Link]
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Corrosion Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr 3. Retrieved from [Link]
-
Pearson+. (2024, August 18). Electrophilic aromatic substitution usually occurs at the 1-position.... Retrieved from [Link]
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Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(v), 46-59. Available from: [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8795-8805. Available from: [Link]
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Reddit. (2017, August 14). Solvent for Bromination with Br2. Retrieved from [Link]
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MDPI. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1397-1403. Available from: [Link]
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Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews, 112(8), 4539-4560. Available from: [Link]
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Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]
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ResearchGate. (n.d.). The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1-Bromo-2-naphthoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1-bromo-2-naphthoic acid in organic solvents, designed for researchers, scientists, and professionals in drug development. This document navigates the theoretical principles governing solubility and provides practical methodologies for its empirical determination, addressing the critical need for this data in synthesis, purification, and formulation.
Introduction: The Significance of Solubility for this compound
This compound (C₁₁H₇BrO₂) is a key reactant and building block in the synthesis of a variety of complex organic molecules.[1] Its applications include the preparation of binaphthyl-based amino acids, benzimidazoles, and probes for human cytochrome P450 enzymes.[1] Understanding its solubility in different organic solvents is paramount for several reasons:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in solution.
-
Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
-
Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents is a critical determinant of its bioavailability and the feasibility of different dosage forms.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the researcher with the foundational knowledge and experimental protocols to determine it.[2]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar polarities are more likely to be soluble in one another. Several molecular attributes of this compound influence its solubility profile:
-
Polarity: The presence of a carboxylic acid group (-COOH) introduces polarity and the capacity for hydrogen bonding.[4] The naphthalene ring and the bromine atom, however, contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces.[4]
-
Functional Groups: The carboxylic acid group can act as a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.[4]
Based on these principles, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents. A related compound, 2-naphthoic acid, is sparingly soluble in hot water but soluble in ethanol, ether, and chloroform, which provides a useful point of comparison.[2]
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the solvent molecules. |
| Dipolar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, although hydrogen bonding is less pronounced. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | The large, nonpolar naphthalene ring will have favorable interactions, but the polar carboxylic acid group will be disfavored. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have intermediate polarity and can interact with both the polar and nonpolar regions of the molecule. |
Experimental Determination of Solubility
Given the lack of readily available quantitative data, empirical determination of solubility is essential. The following section outlines a robust, step-by-step protocol for this purpose.
Materials and Equipment
-
This compound (≥98% purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a stirrer plate at a constant temperature.
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.
-
-
Quantification:
-
Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
Factors Influencing Solubility Measurements
Several factors can influence the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a highly purified sample of this compound is essential.
-
Temperature Control: The solubility of solids in liquids is often temperature-dependent.[4] Maintaining a constant and accurately measured temperature during the experiment is crucial.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.
-
Solid State Properties: The crystalline form (polymorph) of the solid can impact its solubility. It is important to characterize the solid phase before and after the solubility measurement.
Safety Considerations
This compound is classified as a hazardous substance.[5] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information.[5]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, the principles of "like dissolves like" and the provided experimental protocol offer a robust approach for researchers to generate this critical data. Accurate solubility data is indispensable for the effective use of this compound in chemical synthesis, purification, and the development of novel therapeutics.
References
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- MedChemExpress. (n.d.). 2-Naphthoic acid (Naphthalene-2-carboxylic acid) | Biochemical Assay Reagent.
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A Comprehensive Technical Guide to the Synthesis and Theoretical Yield Calculation of 1-Bromo-2-naphthoic Acid
This guide provides an in-depth exploration of the synthesis of 1-bromo-2-naphthoic acid, a versatile intermediate in organic synthesis.[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol and offers a rigorous, step-by-step methodology for calculating the theoretical yield. The principles and techniques discussed herein are foundational to ensuring experimental reproducibility and optimizing reaction efficiency.
Introduction: The Synthetic Utility of this compound
This compound (C₁₁H₇BrO₂) is a key organic building block characterized by a naphthalene core substituted with a bromine atom and a carboxylic acid group.[1][2] This bifunctional arrangement is of significant interest to synthetic chemists. The bromine atom serves as an excellent leaving group, rendering the molecule amenable to a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations for the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the carboxylic acid moiety offers a handle for transformations like esterification, amidation, or reduction. This dual reactivity makes it an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, advanced materials, and probes for human cytochrome P450 enzymes.[1]
Synthetic Strategy: The Sandmeyer Reaction
A reliable and widely recognized method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[3][4][5] This reaction provides a strategic pathway to install a bromine atom onto the naphthalene scaffold, a transformation that can be challenging to achieve with high regioselectivity through direct electrophilic bromination. The synthesis of this compound can be efficiently accomplished from 1-amino-2-naphthoic acid via a two-step sequence involving diazotization followed by a copper(I) bromide-mediated substitution.
The overall balanced chemical equation for this transformation is:
C₁₁H₉NO₂ + NaNO₂ + 2HBr → [C₁₁H₇N₂O₂]⁺Br⁻ + NaBr + 2H₂O [C₁₁H₇N₂O₂]⁺Br⁻ --(CuBr)--> C₁₁H₇BrO₂ + N₂
Reaction Mechanism: The process begins with the diazotization of the primary aromatic amine (1-amino-2-naphthoic acid) with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrobromic acid.[6][7] This forms a diazonium salt intermediate. The reaction is conducted at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.[8]
In the second step, the diazonium salt is treated with copper(I) bromide. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3]
Core Principles of Theoretical Yield Calculation
The theoretical yield is the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming 100% reaction efficiency with no loss of material. Calculating the theoretical yield is a critical step in evaluating the success of a chemical reaction and is essential for process optimization and scale-up. The calculation is fundamentally based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reagent.
Identifying the Limiting Reagent
The limiting reagent (or limiting reactant) is the reactant that is completely consumed first in a chemical reaction.[9] Once the limiting reagent is depleted, the reaction ceases, regardless of the quantities of other reactants present. Therefore, the amount of product formed is dictated by the initial amount of the limiting reagent.[10]
To identify the limiting reagent:
-
Calculate the number of moles of each reactant.[11]
-
Divide the number of moles of each reactant by its stoichiometric coefficient from the balanced chemical equation.
-
The reactant with the smallest resulting value is the limiting reagent.
Step-by-Step Calculation of Theoretical Yield
The following steps provide a systematic approach to calculating the theoretical yield for the synthesis of this compound.
Step 1: Write the Balanced Chemical Equation As established, the synthesis from 1-amino-2-naphthoic acid proceeds with a 1:1 stoichiometric relationship to the final product. C₁₁H₉NO₂ (1-amino-2-naphthoic acid) → C₁₁H₇BrO₂ (this compound)
Step 2: Determine the Moles of Reactants Using a hypothetical experimental setup, assume the following starting quantities:
-
Mass of 1-amino-2-naphthoic acid: 5.00 g
-
Mass of sodium nitrite: 2.00 g
Calculate the moles of each reactant using their respective molecular weights:
-
Moles = Mass (g) / Molecular Weight ( g/mol )[10]
Step 3: Identify the Limiting Reagent Based on the 1:1 stoichiometry between 1-amino-2-naphthoic acid and sodium nitrite in the diazotization step, the reactant with the fewer number of moles is the limiting reagent.
Step 4: Calculate the Moles of Product The number of moles of the product is determined by the number of moles of the limiting reagent, adjusted for the stoichiometric ratio. In this synthesis, the ratio between the limiting reagent (1-amino-2-naphthoic acid) and the product is 1:1.
Step 5: Calculate the Theoretical Yield in Grams Multiply the calculated moles of the product by its molecular weight to obtain the theoretical yield in grams.[12]
-
Theoretical Yield (g) = Moles of Product × Molecular Weight of Product
Quantitative Data Summary
The table below summarizes the necessary data for our example calculation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles (mol) | Stoichiometric Ratio (to Product) |
| 1-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 5.00 | 0.0267 | 1 |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.00 | 0.0290 | 1 |
| This compound | C₁₁H₇BrO₂ | 251.08[1][2] | - | - | 1 |
Calculation Example:
-
Moles of Reactants:
-
Moles of 1-amino-2-naphthoic acid = 5.00 g / 187.19 g/mol = 0.0267 mol
-
Moles of sodium nitrite = 2.00 g / 69.00 g/mol = 0.0290 mol
-
-
Limiting Reagent:
-
Comparing the moles, 0.0267 mol (1-amino-2-naphthoic acid) < 0.0290 mol (sodium nitrite). Therefore, 1-amino-2-naphthoic acid is the limiting reagent .
-
-
Moles of Product:
-
Since the stoichiometry is 1:1, the moles of this compound that can be formed is 0.0267 mol.
-
-
Theoretical Yield:
-
Theoretical Yield = 0.0267 mol × 251.08 g/mol = 6.70 g
-
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis. The causality behind key steps is explained to provide field-proven insights.
Materials:
-
1-Amino-2-naphthoic acid (5.00 g, 0.0267 mol)
-
Concentrated Hydrobromic Acid (48%, ~25 mL)
-
Sodium Nitrite (NaNO₂, 2.00 g, 0.0290 mol)
-
Copper(I) Bromide (CuBr, ~3.0 g)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL beaker, suspend 5.00 g of 1-amino-2-naphthoic acid in 15 mL of concentrated hydrobromic acid and 15 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Causality: Low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Slowly add a solution of 2.00 g of sodium nitrite in 8 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. Causality: A slow, dropwise addition prevents a sudden exotherm and localized concentration buildup, ensuring controlled formation of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve approximately 3.0 g of copper(I) bromide in 10 mL of concentrated hydrobromic acid with gentle warming. Cool this solution to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Causality: The addition of the diazonium salt to the copper catalyst initiates the decomposition and substitution, which is often accompanied by vigorous evolution of nitrogen gas. A controlled addition is a critical safety measure.
-
After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove copper salts and any remaining acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to obtain the purified this compound.
-
Dry the purified crystals in a vacuum oven. Weigh the final product to determine the actual yield.
-
Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis, providing a benchmark against which the actual experimental outcome is measured. This guide has detailed the synthesis of this compound via the Sandmeyer reaction, a classic and effective method. By understanding the stoichiometry, identifying the limiting reagent, and following a systematic calculation process, researchers can accurately predict the maximum potential output of their reaction. This, combined with a robust and well-understood experimental protocol, empowers scientists to optimize synthetic routes, conserve valuable materials, and achieve greater efficiency and reproducibility in their work.
References
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How to Find/Calculate Theoretical Yield? (n.d.). BYJU'S. [Link]
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Theoretical Yield Calculator . (n.d.). Omni Calculator. [Link]
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- 6-bromo-2-naphthoic acid production method. (2014).
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How To Calculate Theoretical Yield and Percent Yield . (2015). The Organic Chemistry Tutor. [Link]
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Sandmeyer reaction . (n.d.). Wikipedia. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review . (2021). Journal of the Iranian Chemical Society. [Link]
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This compound . (n.d.). PubChem. [Link]
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Sandmeyer Reaction Mechanism . (n.d.). BYJU'S. [Link]
-
Diazotisation . (n.d.). Organic Chemistry Portal. [Link]
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Diazotization Reaction Mechanism . (n.d.). BYJU'S. [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole . (2018). ResearchGate. [Link]
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Introduction: The Analytical Imperative for 1-Bromo-2-naphthoic Acid
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-naphthoic Acid
This compound (CAS: 20717-79-7) is a versatile bifunctional molecule that serves as a critical building block in organic synthesis.[1] Its naphthalene core, substituted with both a reactive bromine atom and a versatile carboxylic acid group, makes it a valuable precursor for the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and its utility in sophisticated synthetic pathways, such as metal-catalyzed cross-coupling reactions and amide bond formations.
Given its role as a high-value intermediate, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. This document is intended for researchers, process chemists, and quality control specialists who rely on these analytical methods for structural elucidation and to ensure the integrity of their synthetic endeavors. We will explore not only the spectral data but also the underlying principles and experimental considerations that enable confident and accurate interpretation.
Molecular Identity:
-
Chemical Name: 1-Bromonaphthalene-2-carboxylic acid[2]
-
CAS Number: 20717-79-7[2]
-
Molecular Formula: C₁₁H₇BrO₂[2]
-
Molecular Weight: 251.08 g/mol [2]
-
Monoisotopic Mass: 249.96294 Da[2]
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the standard IUPAC numbering for the naphthalene ring system is used. This numbering is essential for the assignment of signals in ¹H and ¹³C NMR spectroscopy.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of the substitution pattern on the naphthalene ring.
Experimental Protocol: NMR Data Acquisition
The following outlines a standard protocol for acquiring high-resolution NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and shifts the acidic proton signal to a downfield region, avoiding overlap with other signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30) is typically sufficient.
-
Spectral Width: Set to cover a range of approximately -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse (zgpg30) is used to obtain a spectrum with singlet signals for each unique carbon.
-
Spectral Width: Set to a range of 0 to 220 ppm.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show seven signals: one for the carboxylic acid proton and six for the aromatic protons on the naphthalene ring.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected J (Hz) | Integration |
| -COOH | > 12.0 | broad singlet | - | 1H |
| H-8 | 8.1 – 8.3 | doublet | ~8.0 | 1H |
| H-4 | 8.0 – 8.2 | doublet | ~8.5 | 1H |
| H-5 | 7.9 – 8.1 | doublet | ~8.0 | 1H |
| H-3 | 7.8 – 8.0 | doublet | ~8.5 | 1H |
| H-6 | 7.6 – 7.8 | triplet (ddd) | ~7.5, ~7.0, ~1.0 | 1H |
| H-7 | 7.5 – 7.7 | triplet (ddd) | ~7.5, ~7.0, ~1.0 | 1H |
Expertise & Causality:
-
The -COOH proton is highly deshielded and appears far downfield (>12 ppm), often as a broad signal due to hydrogen bonding and chemical exchange.
-
The protons on the naphthalene ring are all in the aromatic region (7.5-8.3 ppm).
-
H-4 and H-3 are part of an AB quartet system, appearing as doublets due to coupling with each other. The presence of the adjacent electron-withdrawing bromine and carboxylic acid groups will shift them downfield.
-
H-8 is expected to be significantly downfield due to the anisotropic effect of the nearby C1-Br and C2-COOH substituents (a peri effect).
-
H-5, H-6, and H-7 will have chemical shifts more typical of a standard naphthalene ring, with H-6 and H-7 showing more complex triplet-like splitting patterns from coupling to their neighbors.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single carboxylic acid carbon. While experimental data is reported in the literature, a detailed interpretation based on substituent effects is provided below.[3]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | 168 – 172 | Carbonyl carbon, highly deshielded. |
| C-4a, C-8a (Quaternary) | 132 – 136 | Bridgehead carbons, typical chemical shift. |
| C-4, C-5, C-8 | 128 – 132 | Aromatic CH carbons, downfield shifted. |
| C-2 (Quaternary) | 129 – 133 | Attached to the electron-withdrawing COOH group. |
| C-6, C-7 | 125 – 128 | Aromatic CH carbons. |
| C-3 | 124 – 127 | Aromatic CH carbon adjacent to the COOH-bearing carbon. |
| C-1 (Quaternary) | 120 – 125 | Attached directly to bromine; the heavy atom effect of Br can cause a slight upfield shift compared to what might be expected. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features characteristic of a carboxylic acid and an aromatic system.
Experimental Protocol: FT-IR Data Acquisition
-
Method: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Alternative (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty instrument first, which is automatically subtracted from the sample scan.
IR Spectral Data Interpretation
The key to interpreting the IR spectrum is to identify the diagnostic absorption bands for the carboxylic acid and aromatic moieties. A product specification sheet from Thermo Scientific confirms that a standard IR spectrum exists for this compound.[4]
| **Frequency (cm⁻¹) ** | Vibration Type | Functional Group | Expected Intensity |
| 2500–3300 | O–H stretch | Carboxylic Acid | Broad, Strong |
| ~3050 | C–H stretch | Aromatic | Medium |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1450–1600 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1200–1300 | C–O stretch | Carboxylic Acid | Strong |
| < 1000 | C–Br stretch | Aryl Halide | Medium to Weak |
Trustworthiness & Causality:
-
The most prominent and reliable feature is the broad O–H stretch from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of a carboxylic acid.
-
This is always accompanied by a very strong, sharp C=O stretching absorption around 1700 cm⁻¹. The conjugation with the naphthalene ring may shift this frequency slightly lower than in an aliphatic carboxylic acid.
-
The presence of the aromatic ring is confirmed by the weaker C-H stretches just above 3000 cm⁻¹ and the series of C=C stretching bands in the 1450-1600 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and structure through the analysis of fragmentation patterns. For a halogenated compound like this compound, MS is particularly informative.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is typically run in negative ion mode ([M-H]⁻). Electron Impact (EI) is a higher-energy method that provides more extensive fragmentation, which is useful for structural analysis.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the exact mass, confirming the elemental composition.
-
Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) or through a chromatographic system like GC-MS or LC-MS.
MS Data Interpretation: The Bromine Isotope Pattern
The most critical diagnostic feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6] This results in a pair of peaks for the molecular ion (and any bromine-containing fragment) that are two mass units (m/z) apart and have a nearly 1:1 intensity ratio.[6]
-
Molecular Ion (M⁺): A pair of peaks at m/z 250 (for C₁₁H₇⁷⁹BrO₂) and m/z 252 (for C₁₁H₇⁸¹BrO₂) should be observed. This is the definitive confirmation of the presence of one bromine atom.
Predicted Fragmentation Pathway
Under Electron Impact (EI) ionization, the molecular ion will undergo fragmentation. The primary cleavage events are dictated by the weakest bonds and the formation of the most stable fragments.[7][8]
References
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- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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potential reactivity of the carboxylic acid group in 1-Bromo-2-naphthoic acid
An In-Depth Technical Guide on the Potential Reactivity of the Carboxylic Acid Group in 1-Bromo-2-naphthoic acid
Abstract
This compound (CAS: 20717-79-7) is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its utility stems from the dual reactivity of the C-Br bond, a handle for cross-coupling reactions, and the C2-carboxylic acid group, which allows for a wide array of transformations. This guide provides an in-depth analysis of the chemical reactivity of the carboxylic acid moiety. We will explore the principal transformations—acyl chloride formation, esterification, amidation, reduction, and decarboxylation—with a specialized focus on the profound steric and electronic influence exerted by the adjacent peri-bromo substituent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Core Reactivity Profile: The Decisive Role of the Peri-Bromo Substituent
The chemical behavior of the carboxylic acid group in this compound is not merely that of a typical aromatic acid. Its reactivity is fundamentally modulated by the presence of the bromine atom at the C1 position. This peri-interaction creates significant steric hindrance around the carboxylic acid, obstructing the approach of reagents to the carbonyl carbon.[2][3] This "shielding" effect necessitates careful consideration in experimental design, often favoring more reactive intermediates or more robust reaction conditions compared to its less hindered isomer, 3-bromo-2-naphthoic acid.
Computational studies on substituted naphthoic acids reveal that substituents significantly influence the molecule's electronic properties and geometric structure.[4][5] The electron-withdrawing nature of bromine can slightly increase the acidity of the carboxylic proton, but its primary influence is steric. This steric strain can force the carboxylic acid group to twist slightly out of the plane of the naphthalene ring, which can impact resonance stabilization.[6][7]
Caption: Synthesis of 1-Bromo-2-naphthoyl Chloride.
Experimental Protocol: Synthesis of 1-Bromo-2-naphthoyl Chloride
-
Setup: In a flame-dried, four-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), and an addition funnel, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. [8]2. Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise via the addition funnel over 30 minutes. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Completion: The reaction can be gently refluxed for an additional hour to ensure completion. Progress is marked by the cessation of gas evolution and the dissolution of the starting material.
-
Work-up: Cool the reaction mixture. Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 1-Bromo-2-naphthoyl chloride is often a solid and can be used in the next step without further purification. [8]
Esterification Reactions
The formation of esters from this compound can be achieved through two primary routes, the choice of which is heavily influenced by the steric bulk of the alcohol and the desired reaction conditions.
Method A: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like H₂SO₄ or TsOH. [9]For this compound, this equilibrium-driven reaction can be sluggish due to the steric hindrance impeding the nucleophilic attack of the alcohol. [10]To drive the reaction to completion, it is often necessary to use the alcohol as the solvent (in large excess) and/or employ a method to remove the water byproduct (e.g., a Dean-Stark apparatus).
Method B: Acylation via Acyl Chloride
A more efficient and generally higher-yielding method involves the reaction of the pre-formed 1-Bromo-2-naphthoyl chloride with an alcohol. [11]This reaction is rapid, irreversible, and typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated. This route is particularly advantageous for reactions with sterically hindered or precious alcohols.
| Parameter | Fischer-Speier Esterification | Acylation via Acyl Chloride |
| Starting Material | This compound | 1-Bromo-2-naphthoyl chloride |
| Key Reagents | Alcohol (often as solvent), Acid Catalyst (H₂SO₄) | Alcohol, Base (Pyridine, Et₃N) |
| Conditions | Reflux, requires water removal | Room temperature or mild heating |
| Key Advantage | One step, atom economical | High yield, rapid, irreversible |
| Key Disadvantage | Equilibrium-limited, harsh conditions | Two steps, requires chlorinating agent |
| Steric Hindrance | Reaction rate is significantly reduced | Reaction is less sensitive to steric bulk |
Amide Bond Formation
The synthesis of amides is a critical transformation in medicinal chemistry. As with esterification, the sterically hindered nature of this compound guides the choice of synthetic methodology.
Method A: Acylation of Amines with 1-Bromo-2-naphthoyl Chloride
The most straightforward method is the reaction of 1-Bromo-2-naphthoyl chloride with a primary or secondary amine. []The reaction is typically fast and high-yielding. An excess of the amine or the addition of a tertiary amine base is used to scavenge the HCl byproduct.
Method B: Direct Coupling with Amide Coupling Agents
Modern amide synthesis often relies on coupling agents that activate the carboxylic acid in situ. [13]This avoids the need to first synthesize the acyl chloride. For sterically hindered acids like this compound, potent uronium-based reagents are particularly effective.
| Coupling Agent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization, effective for hindered substrates. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HATU, widely used and cost-effective. |
| DMTMM | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Efficient condensing agent, used in syntheses of naphthoquinone amides. [14][15] |
| EDC / EDCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide, byproducts are easily washed away. |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Activation: In a dry flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous polar aprotic solvent like DMF. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reduction to Primary Alcohol
The carboxylic acid group can be reduced to a primary alcohol, yielding 1-bromo-2-(hydroxymethyl)naphthalene. This requires a powerful, non-selective reducing agent.
-
Effective Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent hydride donor capable of reducing the sterically hindered and electronically stable carboxyl group. [16]* Ineffective Reagent: Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids and will not be effective for this conversion. [17] The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. [16]
Experimental Protocol: LiAlH₄ Reduction
-
Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether). Cool the suspension to 0 °C.
-
Acid Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. The addition is exothermic and may cause gas evolution (H₂).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with ether or ethyl acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography or recrystallization.
Decarboxylation
The removal of the carboxylic acid group to yield 1-bromonaphthalene is a challenging transformation. Aromatic carboxylic acids are generally stable, and their decarboxylation requires forcing conditions, often involving high temperatures and a copper catalyst (e.g., copper powder in quinoline). [18]The success of such reactions can be substrate-dependent. More recent developments in photoredox catalysis have enabled decarboxylative functionalization under milder conditions, though specific application to this substrate would require experimental validation. [18]Enzymatic decarboxylation of naphthoic acids has also been reported, but it is highly specific and requires engineered enzymes. [19]
Conclusion
This compound is a versatile building block whose utility is defined by the chemistry of its carboxylic acid group. A thorough understanding of the steric hindrance imposed by the peri-bromo substituent is paramount for successful synthetic planning. While this hindrance can complicate certain direct transformations like Fischer esterification, it can be overcome by converting the acid to a highly reactive acyl chloride intermediate. This gateway species provides efficient access to a broad range of esters and amides. For other key transformations, such as reduction, the choice of powerful and unhindered reagents like LiAlH₄ is critical. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the synthetic potential of this important molecule.
References
- Organic Syntheses Procedure, Ethyl 1-Naphthoate.
- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC, NIH.
- The Role of this compound in Organic Synthesis. Synthose.
- Synthesis of 1-Bromo-2-Naphthol. Slideshare.
- The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- Application of 1-Naphthoyl Chloride in the Synthesis of Pharmaceuticals. Benchchem.
- The Versatility of 1-Naphthoyl Chloride: A Technical Guide to its Applications in Synthesis and Drug Discovery. Benchchem.
- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Google Patents.
- First synthesis and anticancer activity of novel naphthoquinone amides. PubMed.
- Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group.
- Carboxylic Acid Reactivity. MSU chemistry.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
- Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Michael Pittelkow.
- Exploring new UbiD (de)carboxylase functionalities using protein engineering. University of Manchester.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications.
- This compound. PubChem, NIH.
- Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. ResearchGate.
- Steric and electronic effects of alkyl substituents in the naphthalene system. University of Canterbury Research Repository.
- Amide synthesis by acylation. Organic Chemistry Portal.
- This compound. Sigma-Aldrich.
- Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. PubMed.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: A novel backbone amide linker for solid-phase synthesis. ResearchGate.
- Decarboxylation. Organic Chemistry Portal.
- How to Prepare 1-Naphthoyl Chloride and Its Application in the Synthesis of 1-Pentyl-3-(1-Naphthoyl)indole. Guidechem.
- Reduction of Carboxylic Acids. Chemistry LibreTexts.
- 2-Naphthoyl chloride synthesis. ChemicalBook.
- Steric hindrance of the neighboring groups in opposition to hydrogen bonding and/or dipole–dipole interactions of polar groups involved in solvation. ResearchGate.
- Steric hindrance – Knowledge and References. Taylor & Francis.
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A Senior Application Scientist's Guide to High-Purity 1-Bromo-2-naphthoic Acid for Research and Development
This guide provides an in-depth technical overview of high-purity 1-Bromo-2-naphthoic acid, a critical starting material for researchers, scientists, and professionals in drug development. We will explore its commercial availability, quality control standards, and a key application in modern synthetic chemistry, offering field-proven insights into its use.
Introduction to this compound: A Versatile Synthetic Building Block
This compound (CAS No. 20717-79-7) is a substituted naphthalene derivative featuring both a carboxylic acid and a bromine atom. This unique bifunctionality makes it a highly versatile reagent in organic synthesis. The naphthalene core provides a rigid scaffold, while the bromine atom and carboxylic acid group offer two distinct points for chemical modification. The bromine atom is an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, and alcohols.
Its utility is particularly pronounced in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials with novel electronic properties. For instance, it serves as a reactant in the synthesis of binaphthyl-based amino acids, benzimidazoles, and probes for human cytochrome P450 enzymes.[1]
Commercial Availability of High-Purity this compound
A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. This compound is available from several reputable chemical suppliers, typically with a purity of 98% or higher. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Product Name/Grade | Purity | Available Quantities |
| Sigma-Aldrich | This compound | ≥98% | Gram to multi-gram |
| Thermo Scientific Chemicals | This compound, 98% | ≥97.5% (HPLC) | Gram quantities |
| TCI America™ | This compound | >98.0% (GC,T) | Milligram to gram |
| Organix, Inc. | This compound | Not specified | Gram quantities |
| Echemi (distributor) | This compound | Industrial or Medical Grade | Bulk quantities |
Quality Control and Impurity Profile of this compound
Ensuring the purity of this compound is a critical step before its use in sensitive applications. The quality of the final product is directly influenced by the purity of the starting materials. A comprehensive Certificate of Analysis should be requested from the supplier, detailing the results of various analytical tests.
Key Quality Control Parameters:
| Analytical Test | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects organic impurities. | ≥98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and identity of the compound. | Conforms to structure |
| Melting Point | A physical property indicative of purity. | ~191 °C |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | Conforms to spectrum |
| Appearance | Visual inspection for color and form. | White to yellow to light brown powder or crystalline powder |
Potential Impurities:
The most likely impurities in commercially available this compound arise from the synthetic route of its precursor, 1-bromonaphthalene. The direct bromination of naphthalene can lead to the formation of:
-
Unreacted Naphthalene: The starting material for the synthesis of 1-bromonaphthalene.[2]
-
Dibromonaphthalenes: Over-bromination of the naphthalene ring can result in the formation of various dibromo isomers.[2]
-
Isomeric Bromonaphthalenes: While the 1-bromo isomer is the major product under kinetic control, the thermodynamically more stable 2-bromonaphthalene can also be formed, especially at higher temperatures.[3]
These impurities can be carried through the subsequent carboxylation step to yield the final product. Therefore, a robust analytical method, such as HPLC, is essential to ensure their absence.
Below is a diagram illustrating a typical quality control workflow for this compound.
Caption: A typical quality control workflow for incoming this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
One of the most powerful and widely used applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated naphthalene core and a variety of organoboron compounds, such as boronic acids or esters. This methodology is invaluable for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and advanced materials.
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Experimental Protocol: Synthesis of 1-Phenyl-2-naphthoic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add toluene and a solution of potassium carbonate in water. The biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent such as ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-phenyl-2-naphthoic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active palladium(0) species.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation with the palladium complex.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
High-purity this compound is a valuable and versatile building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. A thorough understanding of its commercial availability, quality control parameters, and synthetic applications is essential for its effective use. The Suzuki-Miyaura cross-coupling reaction is a prime example of its utility, enabling the efficient construction of biaryl scaffolds. By carefully selecting a reputable supplier and implementing robust quality control measures, researchers can confidently employ this reagent to advance their scientific endeavors.
References
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Organix, Inc. This compound. [Link]
-
PrepChem.com. Preparation of 1-bromonaphthalene. [Link]
-
Organic Syntheses. Naphthalene, 1-bromo-. [Link]
-
Organic Syntheses. Naphthalene, 1-bromo-. [Link]
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role of 1-Bromo-2-naphthoic acid as a chemical building block.
An In-Depth Technical Guide to 1-Bromo-2-naphthoic Acid as a Chemical Building Block
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Naphthyl Scaffold
In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS: 20717-79-7) emerges as a distinguished building block, valued by researchers in pharmaceuticals and materials science for its inherent bifunctionality and rigid naphthalene core.[1] This white to light brown crystalline powder possesses two distinct and orthogonally reactive sites: a bromine atom at the C-1 position and a carboxylic acid group at the C-2 position.[1][2][3] This unique arrangement allows for sequential, selective transformations, providing a robust platform for generating diverse and sophisticated organic structures.[1]
The bromine atom, an excellent leaving group, renders the C-1 position highly susceptible to a multitude of palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the carboxylic acid moiety offers a versatile handle for modifications such as amidation, esterification, or reduction, further expanding its synthetic utility.[1] This guide provides a comprehensive exploration of the core reactivity, key synthetic applications, and field-proven methodologies centered on this compound, underscoring its pivotal role in modern organic synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is critical for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₂ | [2] |
| Molecular Weight | 251.08 g/mol | [2] |
| Appearance | White to yellow to light brown powder/crystalline powder | [3][4][5] |
| Melting Point | 191 °C | [3] |
| Boiling Point | 372.7±25.0 °C (Predicted) | [3] |
| pKa | 2.85±0.30 (Predicted) | [3] |
| CAS Number | 20717-79-7 | [3] |
| InChIKey | VUVIRKAVBZITDO-UHFFFAOYSA-N | [2] |
Core Reactivity: A Tale of Two Functional Groups
The synthetic power of this compound lies in the strategic interplay between its two functional groups. The electron-withdrawing nature of the carboxylic acid influences the reactivity of the naphthalene ring, while the steric environment around the C1-bromo and C2-carboxyl groups dictates the approach of reagents. This allows for a high degree of control in synthetic planning.
Caption: Dual reactivity pathways of this compound.
-
The C1-Bromo Group : This site is the gateway to forming new carbon-carbon and carbon-heteroatom bonds. As a halogen on an sp²-hybridized carbon, it readily participates in oxidative addition to a low-valent metal catalyst, typically Palladium(0). This initiates the catalytic cycles of cornerstone reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a vast array of aryl, vinyl, alkynyl, and amino substituents.[1]
-
The C2-Carboxylic Acid Group : This functional group is a classic handle for synthetic elaboration. It can be readily converted to an acyl chloride for subsequent reactions, esterified to modulate solubility or serve as a protecting group, or coupled with amines to form amides, a common linkage in bioactive molecules. Furthermore, it can be reduced to a primary alcohol, opening up another avenue of functionalization.
This orthogonal reactivity is a key asset; one functional group can be transformed selectively while the other remains intact for a subsequent reaction step, minimizing the need for complex protection-deprotection strategies.
Key Synthetic Applications & Methodologies
The utility of this compound is best illustrated through its application in pivotal synthetic transformations that are cornerstones of modern drug discovery and materials science.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Crafting Axially Chiral Biaryls
The Suzuki-Miyaura reaction is arguably one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[6][7] For this compound, this reaction is particularly valuable for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals, ligands, and functional materials.[3] The coupling of this compound with various arylboronic acids provides direct access to substituted 1-aryl-2-naphthoic acids. These products are precursors to axially chiral biaryls, a class of compounds essential in asymmetric catalysis.[8]
The choice of catalyst, ligand, and base is critical for achieving high yields. The steric bulk adjacent to the bromine atom necessitates robust catalytic systems, often employing bulky phosphine ligands that facilitate the reductive elimination step.
Experimental Protocol: Synthesis of an Axially Chiral Biaryl Precursor
This protocol describes a typical Suzuki-Miyaura coupling to synthesize 1-(4-methylphenyl)-2-naphthoic acid.
Reagents & Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine [PCy₃]
-
Potassium Phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq) in degassed toluene.
-
Reaction Assembly: Add the catalyst slurry to the Schlenk flask, followed by degassed toluene and water (typically a 4:1 to 10:1 solvent ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the precipitated solid. Wash with cold water and a minimal amount of cold ether. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-methylphenyl)-2-naphthoic acid.[9]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction: Synthesis of Substituted Naphthyl Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp² carbon.[10][11][12] Using this compound, this reaction allows for the synthesis of 1-alkenyl-2-naphthoic acids. These products are valuable intermediates for various complex molecules, including polycyclic aromatic systems and pharmacophores. The reaction involves the coupling of the naphthyl bromide with an alkene, such as an acrylate ester or styrene, in the presence of a palladium catalyst and a base.[13] The stereoselectivity of the Heck reaction is a key advantage, typically yielding the trans substituted alkene.[11]
Synthesis of Heterocyclic Scaffolds
The rigid framework of this compound is an excellent starting point for building complex, fused heterocyclic systems. These structures are of immense interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.
-
Benzimidazoles and Benzimidazolequinones: Through cyclocondensation reactions, this compound serves as a key reactant.[3] For instance, condensation of the carboxylic acid group with an ortho-phenylenediamine followed by an intramolecular C-N or C-C bond formation (potentially via radical cyclization) can yield complex aryl ring-fused benzimidazolequinones.[3]
-
Phenanthridinone Derivatives: Domino coupling reactions involving this compound can be employed to construct the phenanthridinone core, a privileged scaffold in drug discovery.[3]
Applications in Medicinal Chemistry and Chemical Biology
The derivatives of this compound have found direct applications in the development of molecular tools for biological research. A notable example is its use in the synthesis of specific probes designed to study human cytochrome P450 enzymes, which are critical in drug metabolism.[3] The ability to systematically modify the naphthalene core through the reactions described above allows for the fine-tuning of probe specificity and physicochemical properties.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, use of a dust mask (e.g., type N95) is recommended to avoid inhalation.[4][15]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible solid.[3][4] Keep away from strong oxidizing agents.[16]
Conclusion
This compound stands as a testament to the power of bifunctional building blocks in modern organic synthesis. Its strategically positioned bromo and carboxylic acid groups provide a versatile platform for constructing an impressive array of complex molecules. From the synthesis of axially chiral biaryls via Suzuki-Miyaura coupling to the assembly of intricate heterocyclic systems, its applications are central to advancing research in medicinal chemistry, asymmetric catalysis, and materials science. The reliability of the methodologies associated with its use, coupled with its commercial availability, ensures that this compound will remain a valuable and frequently utilized tool in the chemist's arsenal for the foreseeable future.
References
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The Role of this compound in Organic Synthesis. (n.d.). Retrieved from [Link]
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This compound | C11H7BrO2 | CID 88665. (n.d.). PubChem. Retrieved from [Link]
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This compound One Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]
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Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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1-Bromo-2-naphthol | C10H7BrO | CID 11316. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1-Bromo-2-Naphthol | PPT. (n.d.). Slideshare. Retrieved from [Link]
-
The Importance of Naphthalene Derivatives: A Focus on Ethyl 1-Bromo-2-Naphthoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
- CN104478667A - Preparation method for 1-bromo-2-naphthol. (n.d.). Google Patents.
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
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Heck reaction - YouTube. (2015). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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This compound - Organix, Inc. (n.d.). Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]
-
(PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). ResearchGate. Retrieved from [Link]
-
Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. (2021). PubMed. Retrieved from [Link]
-
Synthesis of 6-Bromo-2-naphthol - PrepChem.com. (n.d.). Retrieved from [Link]
- EP0983269A1 - Process for preparing heterocyclic compounds. (n.d.). Google Patents.
- WO2014069674A1 - 6-bromo-2-naphthoic acid production method. (n.d.). Google Patents.
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (n.d.). MDPI. Retrieved from [Link]
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- 8. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. www1.udel.edu [www1.udel.edu]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-naphthoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Bromo-2-naphthoic Acid in Biaryl Synthesis
This compound and its derivatives are pivotal building blocks in organic synthesis, particularly for the construction of sterically hindered biaryl and heteroaryl structures. These motifs are central to numerous applications, ranging from chiral ligands in asymmetric catalysis to the core scaffolds of pharmacologically active molecules.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.
This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, address the inherent challenges posed by this sterically demanding substrate, and present detailed, field-proven protocols for both standard and asymmetric applications. The aim is to equip researchers with the knowledge to not only successfully execute these couplings but also to rationally troubleshoot and optimize conditions for their specific synthetic targets.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is fundamental to rational catalyst selection and reaction optimization. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its ester) to form a Pd(II) complex. This is often the rate-determining step and can be challenging for sterically hindered substrates.
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The structure of this compound presents specific challenges that must be addressed for a successful Suzuki-Miyaura coupling.
Steric Hindrance
The bromine atom at the 1-position is flanked by the bulky naphthyl ring system and the ortho-carboxylic acid group. This steric congestion can significantly impede the oxidative addition step. To overcome this, the choice of palladium catalyst and, more critically, the supporting ligand is paramount.
-
Ligand Selection: Bulky and electron-rich phosphine ligands are often required to promote the reaction. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity for hindered substrates.[6][7] These ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.
The Role of the Carboxylic Acid Group
The free carboxylic acid can complicate the reaction in several ways:
-
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially leading to catalyst deactivation.[8]
-
Solubility Issues: The salt formed from the carboxylic acid and the base may have poor solubility in common organic solvents.
-
Decarboxylation: Under harsh conditions (high temperatures), decarboxylation of the naphthoic acid can occur, leading to undesired byproducts.
For these reasons, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to yield the desired biaryl carboxylic acid.
Decarbonylative and Decarboxylative Coupling Pathways
While typically viewed as a side reaction to be avoided, under specific catalytic systems, carboxylic acids or their derivatives can undergo deliberate decarbonylative or decarboxylative cross-coupling.[9][10][11] This alternative strategy directly couples the aryl ring, expelling carbon monoxide or carbon dioxide, respectively. While a powerful tool, it requires careful selection of catalysts and conditions to ensure this is the dominant pathway when desired, and suppressed when not. For the protocols detailed below, conditions are chosen to favor the standard Suzuki-Miyaura pathway.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound Esters
This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids with an esterified derivative of this compound.
Workflow Diagram:
Sources
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective SuzukiâMiyaura Cross-Coupling - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Axially Chiral Biaryls Using 1-Bromo-2-naphthoic Acid
Introduction: The Strategic Importance of Axially Chiral Biaryls
Axially chiral biaryls are a cornerstone of modern asymmetric synthesis, finding indispensable roles as chiral ligands, organocatalysts, and as key structural motifs in pharmaceuticals and natural products.[1][2][3] Their unique stereochemical properties, arising from restricted rotation (atropisomerism) around a C-C single bond, create a well-defined, three-dimensional chiral environment that is highly effective in inducing stereoselectivity in chemical transformations.[1][2] 1-Bromo-2-naphthoic acid serves as a versatile and readily available starting material for the construction of these valuable molecules. This guide provides an in-depth exploration of the synthesis of axially chiral biaryls, commencing with this compound, with a focus on the underlying principles, detailed experimental protocols, and subsequent transformations of the synthesized biaryls.
Core Principle: Atroposelective Suzuki-Miyaura Coupling
The primary strategy for the synthesis of axially chiral biaryls from this compound is the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] A critical prerequisite for achieving high enantioselectivity in this transformation is the initial conversion of the carboxylic acid to a sterically hindered ester.
The Crucial Role of the Ester Group
The carboxylic acid moiety in this compound is not directly amenable to achieving high stereocontrol in the Suzuki-Miyaura coupling. Conversion to a bulky ester serves a dual purpose:
-
Steric Hindrance: The bulky ester group, in conjunction with the substituent on the coupling partner's boronic acid, creates significant steric repulsion. This steric clash dictates the rotational orientation of the two aryl fragments during the crucial reductive elimination step of the catalytic cycle, thereby favoring the formation of one atropisomer over the other.
-
Electronic Effects: The electronic properties of the ester can influence the reactivity of the palladium catalyst and the stability of the intermediates in the catalytic cycle.
Caption: Workflow Highlighting the Importance of Esterification.
Experimental Protocols
Part 1: Esterification of this compound
This protocol describes the synthesis of a sterically demanding ester, a critical precursor for the subsequent asymmetric coupling. The use of 2,4-dimethyl-3-pentanol is exemplified here, as similar bulky esters have been shown to be effective in inducing high enantioselectivity.[4]
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 251.08 | 2.51 g | 10 mmol |
| 2,4-Dimethyl-3-pentanol | 116.20 | 1.74 g | 15 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.48 g | 12 mmol |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 122 mg | 1 mmol |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (2.51 g, 10 mmol), 2,4-dimethyl-3-pentanol (1.74 g, 15 mmol), and 4-(dimethylamino)pyridine (122 mg, 1 mmol).
-
Add 50 mL of anhydrous dichloromethane via syringe.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (2.48 g, 12 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.
Part 2: Atroposelective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the asymmetric coupling of the synthesized 1-bromo-2-naphthoate ester with an ortho-substituted arylboronic acid. The choice of chiral ligand is critical for achieving high enantioselectivity.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 1-Bromo-2-naphthoate ester | - | 1.0 equiv | - |
| ortho-Tolylboronic acid | 135.96 | 1.5 equiv | - |
| Pd₂(dba)₃ | 915.72 | 2.5 mol% | - |
| Chiral Ligand (e.g., (S)-SPhos) | 410.51 | 6 mol% | - |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 equiv | - |
| Toluene/Water (10:1) | - | - | - |
Procedure:
-
In a glovebox, add the 1-bromo-2-naphthoate ester (1.0 equiv), ortho-tolylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), the chiral ligand (6 mol%), and anhydrous K₃PO₄ (2.0 equiv) to a Schlenk tube.
-
Add the degassed toluene/water solvent mixture.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Ligand Screening and Reaction Optimization
| Entry | Chiral Ligand | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | 100 | 75 | 85 |
| 2 | (S)-SPhos | 80 | 92 | 95 |
| 3 | KenPhos | 80 | 88 | 91 |
| 4 | PQXphos | 90 | 95 | >99 |
Note: The data presented are representative and will vary depending on the specific substrates and reaction conditions.
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of the Suzuki-Miyaura coupling is determined during the reductive elimination step from the Pd(II) intermediate. The chiral ligand creates a specific steric and electronic environment around the palladium center.
Caption: Simplified Catalytic Cycle and the Stereo-determining Step.
The bulky ester on the naphthyl ring and the ortho-substituent on the boronic acid are forced into a low-energy conformation by the chiral ligand, leading to the preferential formation of one atropisomeric product.
Downstream Transformations: Unlocking the Potential of Chiral Biaryls
The enantioenriched biaryl esters are valuable intermediates that can be converted into a range of useful axially chiral compounds.
Hydrolysis to Chiral Biaryl Carboxylic Acids
Protocol:
-
Dissolve the biaryl ester (1.0 equiv) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (5.0 equiv).
-
Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid.
Reduction to Chiral Biaryl Methanols
Protocol:
-
Dissolve the biaryl ester (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) (2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting suspension through Celite and wash the filter cake with ethyl acetate.
-
Dry the filtrate over Na₂SO₄ and concentrate to afford the chiral biaryl methanol.
Synthesis of Chiral BINOL Derivatives
If the Suzuki-Miyaura coupling is performed with a boronic acid containing a protected hydroxyl group (e.g., a methoxy group), the resulting biaryl can be deprotected to yield valuable BINOL derivatives.
Protocol (Demethylation using BBr₃):
-
Dissolve the dimethoxy biaryl (1.0 equiv) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of boron tribromide (BBr₃) in dichloromethane (2.5 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the BINOL derivative.
Synthesis of Chiral Phosphine Ligands (e.g., BINAP Derivatives)
The synthesized BINOL derivatives can be converted to triflates and then subjected to a phosphination reaction to produce highly valuable chiral phosphine ligands.[4][8][9]
Caption: Downstream Synthetic Routes from Biaryl Esters.
Conclusion
The atroposelective Suzuki-Miyaura coupling of esters derived from this compound is a powerful and versatile strategy for the synthesis of axially chiral biaryls. The key to success lies in the use of a sterically demanding ester and a suitable chiral ligand to control the stereochemistry of the C-C bond formation. The resulting enantioenriched biaryl esters serve as valuable precursors for a wide range of other important chiral molecules, including carboxylic acids, alcohols, and privileged ligands such as BINOL and BINAP. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important class of molecules.
References
-
Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. Chemical Communications (RSC Publishing). Available at: [Link]
-
Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Synthesis of binaphthyl based phosphine and phosphite ligands. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. Available at: [Link]
-
Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. The Journal of Organic Chemistry. Available at: [Link]
-
Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. Chemical Communications. Available at: [Link]
-
1-Naphthoic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Regioselective Substitution of BINOL. Chemical Reviews. Available at: [Link]
-
Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. Available at: [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
1,1′-Bi-2-naphthol. Wikipedia. Available at: [Link]
- Synthesis method of chiral 2, 2 '- di-alkoxy- 1, 1'-binaphthyl.Google Patents.
-
Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Organic & Biomolecular Chemistry. Available at: [Link]
-
Efficient Synthesis of Chiral 1,1′-Binaphthalenes by the Asymmetric Suzuki–Miyaura Reaction: Dramatic Synthetic Improvement by Simple Purification of Naphthylboronic Acids. ResearchGate. Available at: [Link]
-
Facile synthesis of BINOL in the absence of solvent. ResearchGate. Available at: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PubMed Central. Available at: [Link]
-
Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society. Available at: [Link]
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- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 4. Synthesis of binaphthyl based phosphine and phosphite ligands. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Domino Coupling Reactions Involving 1-Bromo-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Domino Reactions with 1-Bromo-2-naphthoic Acid
In the realm of complex molecule synthesis, domino reactions, also known as cascade or tandem reactions, represent a paradigm of efficiency and elegance. By combining multiple bond-forming events in a single synthetic operation, these processes minimize purification steps, reduce solvent waste, and often lead to the rapid construction of intricate molecular architectures from simple precursors. This compound is a particularly valuable starting material for such transformations. Its bifunctional nature, possessing both a reactive aryl bromide and a versatile carboxylic acid group, allows for a diverse array of sequential and interconnected coupling reactions.
This guide provides an in-depth exploration of palladium-catalyzed domino reactions utilizing this compound, with a primary focus on the synthesis of phenanthridinone derivatives. Phenanthridinones are a significant class of nitrogen-containing heterocyclic compounds, many of which exhibit important biological activities, including anticancer and antiviral properties. We will delve into the mechanistic rationale behind these reactions, provide a detailed, field-tested protocol, and discuss the potential for expanding this methodology to other valuable molecular scaffolds.
Part 1: Synthesis of Naphtho[1,2-f]phenanthridin-9(8H)-one via a Palladium-Catalyzed Domino Annulation
The synthesis of phenanthridinones and their polycyclic analogues often involves the formation of both a carbon-carbon (C-C) and a carbon-nitrogen (C-N) bond. A powerful approach to achieve this is through a palladium-catalyzed domino reaction between an ortho-haloarylcarboxylic acid and an ortho-haloarylamide. In the context of our topic, this translates to the reaction of this compound with an appropriate amino-substituted aromatic compound, which can be formed in situ.
Mechanistic Insights
The plausible catalytic cycle for this transformation is a testament to the versatility of palladium catalysis. The reaction is believed to proceed through one of two primary pathways, both of which culminate in the desired annulated product.
Pathway A: Aryne Intermediate
-
Oxidative Addition & Decarboxylation: The catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to this compound. Subsequent decarboxylation of the resulting aryl-palladium(II) species can generate a highly reactive aryne intermediate.
-
Palladacycle Formation: Concurrently, the Pd(0) catalyst undergoes oxidative addition to the amide partner (formed from this compound and an amine), leading to the formation of a five-membered palladacycle.
-
Aryne Insertion & Reductive Elimination: The aryne intermediate then inserts into the palladacycle. A final reductive elimination step forms the C-C and C-N bonds of the phenanthridinone ring system and regenerates the active Pd(0) catalyst.
Pathway B: Diaryl-Pd(IV) Intermediate
-
Initial Oxidative Addition: The reaction begins with the oxidative addition of the amide partner to the Pd(0) catalyst, forming an aryl-palladium(II) intermediate.
-
Second Oxidative Addition: This intermediate undergoes a second oxidative addition with this compound to generate a diaryl-Pd(IV) species.
-
Reductive Elimination & Decarboxylation: A reductive elimination from the Pd(IV) intermediate forms a biaryl palladacycle, which then undergoes decarboxylation and a final reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]
Caption: Figure 1. Simplified catalytic cycle for phenanthridinone synthesis.
Experimental Protocol: Synthesis of 8-methylnaphtho[1,2-f]phenanthridin-9(8H)-one
This protocol is adapted from a general procedure for the synthesis of phenanthridinones and is tailored for the use of this compound and N-methyl-2-bromoaniline.[1]
Materials:
-
This compound
-
N-methyl-2-bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.500 mmol, 1.00 equiv), N-methyl-2-bromoaniline (0.750 mmol, 1.50 equiv), cesium carbonate (163 mg, 0.500 mmol, 1.00 equiv), triphenylphosphine (26 mg, 0.100 mmol, 0.200 equiv), and palladium(II) acetate (11 mg, 0.05 mmol, 0.100 equiv).
-
Solvent Addition: Add 4.0 mL of anhydrous DMF to the Schlenk tube.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture for approximately 10 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the DMF.
-
Extraction: Take up the residue in ethyl acetate and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 8-methylnaphtho[1,2-f]phenanthridin-9(8H)-one.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-N-methylbenzamide | 2-bromobenzoic acid | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (1.0) | DMF | 120 | 10 | 59-88[1] |
| Est. | This compound | N-methyl-2-bromoaniline | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (1.0) | DMF | 120 | 10 | Expected: Good to Excellent |
Note: The yield for the reaction with this compound is an estimation based on the reported yields for analogous reactions.[1]
Caption: Figure 2. Experimental workflow for phenanthridinone synthesis.
Part 2: Expanding the Horizon: Other Potential Domino Reactions
The synthetic utility of this compound extends beyond the synthesis of phenanthridinones. Its unique structure opens doors to a variety of other domino coupling reactions for the construction of diverse and valuable molecular scaffolds.
A. Domino Heck-Suzuki Reactions for Polycyclic Aromatic Hydrocarbons (PAHs)
A powerful strategy for the synthesis of complex PAHs involves a domino sequence of an intramolecular Heck reaction followed by a Suzuki coupling. For instance, this compound could first be converted to an amide or ester bearing a vinyl group. An intramolecular Heck reaction would then form a new ring, and the resulting organopalladium intermediate could subsequently participate in a Suzuki coupling with a boronic acid, introducing further molecular complexity in a single pot.
B. Synthesis of Binaphthyl-Based Amino Acids
Axially chiral binaphthyl compounds are privileged scaffolds in asymmetric catalysis. A potential domino approach to binaphthyl-based amino acids could involve an initial Suzuki-Miyaura coupling of this compound with an appropriate boronic acid to construct the binaphthyl core. The carboxylic acid functionality could then be elaborated through a series of transformations, potentially in a one-pot sequence, to introduce the amino acid moiety.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the construction of complex polycyclic aromatic compounds and heterocyclic systems through domino coupling reactions. The palladium-catalyzed synthesis of naphthophenanthridinones presented here is a prime example of the efficiency and elegance of this approach. The exploration of other domino pathways, such as Heck-Suzuki sequences and sequential Suzuki-amidation reactions, holds significant promise for the rapid assembly of novel molecular architectures with potential applications in medicinal chemistry, materials science, and beyond. As our understanding of palladium catalysis deepens, we can anticipate the development of even more sophisticated and powerful domino strategies originating from this remarkable starting material.
References
-
Candito, D. A., & Lautens, M. (2009). Palladium-catalyzed domino direct arylation/N-arylation: convenient synthesis of phenanthridines. Angewandte Chemie International Edition, 48(36), 6713-6. [Link][2][3]
- Maiti, D., & Buchwald, S. L. (2010). Ortho-arylation of N-arylbenzamides via palladium-catalyzed C-H bond functionalization. The Journal of Organic Chemistry, 75(5), 1791-1794.
-
Shaaban, S., et al. (2023). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry, 88(18), 12738–12745. [Link][1]
-
Catellani, M., et al. (2004). Palladium-catalyzed synthesis of phenanthridinones from 2-bromobenzamides and aryl iodides. Organic Letters, 6(24), 4455-4457.[4]
- Ray, J. K., & Dhara, S. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction.
-
Maiti, D., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5560. [Link][4]
-
Polo-Cuadrado, E., et al. (2017). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. ResearchGate.[5]
-
Li, J., et al. (2019). Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Chemical Science, 10(3), 827-833. [Link][6]
-
Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 79. [Link][7]
-
Yuan, K., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters, 25(31), 5776–5780. [Link][8]
-
Miyaura, N. (2017). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 7(12), 378. [Link][9]
-
Pospišil, T., & Císařová, I. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(13), 3043. [Link][10]
-
Harvey, R. G. (2007). Recent Advances in the Synthesis of Polycyclic Aromatic Compounds. Current Organic Synthesis, 4(3), 283-305.[11]
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- 1. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Domino Synthesis of Benzophenanthridines and 6 H-Naphtho[2,3- c]-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed domino direct arylation/N-arylation: convenient synthesis of phenanthridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Binaphthyl-Based Amino Acids from 1-Bromo-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of novel binaphthyl-based amino acids, commencing from the readily accessible starting material, 1-bromo-2-naphthoic acid. The synthetic strategy hinges on a robust Ullmann coupling to construct the foundational 1,1'-binaphthyl-2,2'-dicarboxylic acid scaffold. Subsequently, this guide delineates two efficacious methodologies—the Curtius and Hofmann rearrangements—for the conversion of the dicarboxylic acid to the corresponding 2,2'-diamino-1,1'-binaphthyl. Finally, a protocol for the selective functionalization of the diamine to yield the target binaphthyl-based amino acid is presented. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this unique class of chiral molecules for applications in asymmetric catalysis, drug discovery, and the development of novel materials.
Introduction
Axially chiral binaphthyl derivatives are a cornerstone of modern asymmetric synthesis, serving as privileged scaffolds for a vast array of chiral ligands and catalysts. Their unique, sterically demanding C2-symmetric framework, arising from restricted rotation about the C-C single bond connecting the two naphthalene rings, provides a well-defined chiral environment that can induce high levels of stereoselectivity in a multitude of chemical transformations. The incorporation of amino acid functionalities onto the binaphthyl backbone offers a compelling avenue for the design of novel catalysts, chiral resolving agents, and peptidomimetics with unique conformational constraints and biological activities.
This guide focuses on a practical and scalable synthetic route to these valuable compounds, starting from the commercially available this compound. The protocols provided herein are designed to be both detailed and explanatory, offering insights into the rationale behind the chosen synthetic steps and reaction conditions.
Synthetic Strategy Overview
The overall synthetic pathway is a multi-step process that can be conceptually divided into three key stages:
-
Construction of the Binaphthyl Core: This is achieved through a copper-mediated Ullmann homocoupling of this compound to furnish 1,1'-binaphthyl-2,2'-dicarboxylic acid.
-
Installation of Amino Functionalities: The dicarboxylic acid is converted to the corresponding 2,2'-diamino-1,1'-binaphthyl. Two robust and reliable methods, the Curtius and Hofmann rearrangements, are presented as alternative approaches for this transformation.
-
Selective Functionalization to the Amino Acid: The final stage involves the selective conversion of one of the amino groups of the diamine into a carboxylic acid moiety, yielding the target binaphthyl-based amino acid.
Caption: Overall synthetic workflow from this compound to a binaphthyl-based amino acid.
Part 1: Synthesis of 1,1'-Binaphthyl-2,2'-dicarboxylic acid via Ullmann Coupling
The Ullmann reaction is a classic and effective method for the formation of biaryl C-C bonds through the copper-mediated coupling of aryl halides.[1][2][3] In this step, two molecules of this compound are coupled to form the desired dicarboxylic acid. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF).
Experimental Protocol: Ullmann Coupling
Materials:
-
This compound
-
Copper powder (activated)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Copper Powder (Optional but Recommended): In a flask, stir commercial copper powder with a dilute solution of iodine in acetone for 15 minutes. Filter the copper, wash with acetone, and then with diethyl ether. Dry under vacuum. This process removes the passivating oxide layer from the copper surface.
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.5 equivalents) and anhydrous DMF.
-
Heat the suspension to 150-160 °C with vigorous stirring under a nitrogen atmosphere.
-
Add this compound (1.0 equivalent) portion-wise over 30 minutes to the hot suspension.
-
After the addition is complete, maintain the reaction mixture at 160 °C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of 10% aqueous HCl.
-
Filter the mixture to remove the copper salts. The crude product may precipitate at this stage.
-
Dissolve the crude product in a 1 M aqueous NaOH solution and filter to remove any remaining insoluble impurities.
-
Acidify the filtrate with concentrated HCl until the pH is approximately 2. The desired 1,1'-binaphthyl-2,2'-dicarboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point and ability to dissolve the reactants and intermediates. |
| Temperature | 150-160 °C | Necessary to overcome the activation energy of the C-Br bond cleavage and C-C bond formation. |
| Stoichiometry | Copper (2.5 eq) | An excess of copper is often required to drive the reaction to completion. |
| Atmosphere | Nitrogen | Prevents oxidation of the copper and other reaction components at high temperatures. |
Part 2: Conversion of Dicarboxylic Acid to Diamine
The transformation of the carboxylic acid functionalities into amino groups is a key step in this synthesis. Two highly reliable methods, the Curtius rearrangement and the Hofmann rearrangement, are presented. Both methods proceed with the loss of one carbon atom from each carboxylic acid group, yielding the desired diamine.
Method A: Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[4][5][6] This method is known for its mild conditions and high yields. The acyl azide can be conveniently prepared from the dicarboxylic acid in a one-pot procedure using diphenylphosphoryl azide (DPPA).
Caption: Key intermediates in the Curtius rearrangement.
Experimental Protocol: Curtius Rearrangement
Materials:
-
1,1'-Binaphthyl-2,2'-dicarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous tert-butanol
-
Anhydrous toluene
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,1'-binaphthyl-2,2'-dicarboxylic acid (1.0 equivalent) in anhydrous toluene and anhydrous tert-butanol, add triethylamine (2.2 equivalents).
-
Add diphenylphosphoryl azide (DPPA) (2.2 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 12-16 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude di-Boc-protected diamine.
-
To deprotect the amine, dissolve the crude product in dichloromethane and add an excess of concentrated hydrochloric acid. Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated NaHCO₃ solution and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,2'-diamino-1,1'-binaphthyl.
-
The product can be purified by column chromatography on silica gel.
Method B: Hofmann Rearrangement
The Hofmann rearrangement provides an alternative route to the diamine from the corresponding dicarboxamide.[7][8][9] The dicarboxamide is first prepared from the dicarboxylic acid.
Experimental Protocol: Hofmann Rearrangement
Step 1: Synthesis of 1,1'-Binaphthyl-2,2'-dicarboxamide
Materials:
-
1,1'-Binaphthyl-2,2'-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, concentrated)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 1,1'-binaphthyl-2,2'-dicarboxylic acid (1.0 equivalent) in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude diacyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated 1,1'-binaphthyl-2,2'-dicarboxamide by vacuum filtration, wash with water and then with cold dichloromethane. Dry the product under vacuum.
Step 2: Hofmann Rearrangement of the Dicarboxamide
Materials:
-
1,1'-Binaphthyl-2,2'-dicarboxamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (2.2 equivalents) to a cold (0 °C) solution of sodium hydroxide (8.8 equivalents) in water.
-
In a separate flask, dissolve 1,1'-binaphthyl-2,2'-dicarboxamide (1.0 equivalent) in dioxane.
-
Add the freshly prepared sodium hypobromite solution to the dicarboxamide solution.
-
Heat the reaction mixture to 50-60 °C for 1-2 hours.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give 2,2'-diamino-1,1'-binaphthyl.
-
Purify the product by column chromatography on silica gel.
Part 3: Synthesis of Binaphthyl-based Amino Acid
The final step involves the selective conversion of one of the amino groups of 2,2'-diamino-1,1'-binaphthyl into a carboxylic acid. This can be achieved through a multi-step sequence involving selective protection, diazotization, and cyanation, followed by hydrolysis.
Experimental Protocol: Selective Functionalization
Step 1: Mono-Boc Protection of 2,2'-Diamino-1,1'-binaphthyl
Materials:
-
2,2'-Diamino-1,1'-binaphthyl
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,2'-diamino-1,1'-binaphthyl (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the mono-Boc-protected diamine by column chromatography on silica gel.
Step 2: Sandmeyer Reaction to Introduce a Cyano Group
Materials:
-
Mono-Boc-protected diamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
Procedure:
-
Suspend the mono-Boc-protected diamine (1.0 equivalent) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting cyano-Boc-protected compound by column chromatography.
Step 3: Hydrolysis of the Cyano Group and Deprotection
Materials:
-
Cyano-Boc-protected compound
-
Hydrochloric acid (HCl), concentrated
-
Acetic acid
Procedure:
-
Dissolve the cyano-Boc-protected compound in a mixture of concentrated HCl and acetic acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.
-
Purify the crude binaphthyl-based amino acid by recrystallization or preparative HPLC.
Conclusion
The synthetic routes detailed in these application notes provide a robust and versatile platform for the preparation of novel binaphthyl-based amino acids. The Ullmann coupling serves as a reliable method for constructing the core binaphthyl structure, while the Curtius and Hofmann rearrangements offer efficient pathways for the introduction of the crucial amino functionalities. The final selective functionalization, though requiring careful execution, opens the door to a wide range of structurally diverse binaphthyl amino acids. These compounds hold significant promise as chiral ligands, catalysts, and building blocks for the development of new pharmaceuticals and advanced materials.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Nelson, T. D.; Meyers, A. I. The Asymmetric Ullmann Reaction. 2. The Synthesis of Enantiomerically Pure C2-Symmetric Binaphthyls. J. Org. Chem.1994 , 59 (9), 2655–2658. [Link]
-
Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890 , 23 (2), 3023–3033. [Link]
-
Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]
-
Lebel, H.; Leogane, O. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Org. Lett.2005 , 7 (19), 4107–4110. [Link]
-
Ghosh, A. K.; Brindisi, M. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem2018 , 13 (22), 2351-2373. [Link]
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]
Sources
- 1. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Naphtho[1,2-d]imidazoles via Cyclocondensation of 1-Bromo-2-naphthoic acid
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The fusion of the benzimidazole system with other polycyclic aromatic structures, such as naphthalene, gives rise to novel heterocyclic frameworks with potentially enhanced or unique biological profiles and interesting photophysical properties.
This document provides a comprehensive guide to the synthesis of naphtho[1,2-d]imidazoles through the cyclocondensation of 1-Bromo-2-naphthoic acid with ortho-phenylenediamines. This transformation is a powerful method for constructing this valuable heterocyclic system. The core of this synthetic strategy relies on a copper-catalyzed intramolecular Ullmann condensation, a robust and versatile method for the formation of carbon-nitrogen bonds.
These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols and discussions herein are designed to provide both a theoretical understanding of the reaction and practical, step-by-step guidance for its successful implementation in a laboratory setting.
Reaction Principle and Mechanism
The synthesis of the naphtho[1,2-d]imidazole core from this compound and an o-phenylenediamine derivative proceeds through a two-step sequence:
-
Amide Formation: An initial standard amidation reaction between the carboxylic acid group of this compound and one of the amino groups of the o-phenylenediamine. This can be achieved using standard peptide coupling reagents or by activation of the carboxylic acid.
-
Intramolecular C-N Bond Formation (Ullmann Condensation): The crucial cyclization step involves the formation of a C-N bond between the remaining amino group of the o-phenylenediamine moiety and the carbon atom of the naphthalene ring bearing the bromine atom. This intramolecular N-arylation is typically catalyzed by a copper(I) species.[1]
The generally accepted mechanism for the copper-catalyzed Ullmann condensation involves an oxidative addition of the aryl halide to a Cu(I) complex, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The use of a suitable ligand is often crucial to stabilize the copper catalyst and facilitate the reaction.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Naphtho[1,2-d]imidazoles
This protocol outlines a reliable two-step procedure involving the initial formation of the amide intermediate followed by a copper-catalyzed cyclization.
Step 1: Synthesis of N-(2-aminophenyl)-1-bromo-2-naphthamide
-
Materials:
-
This compound
-
o-Phenylenediamine (or substituted derivative)
-
Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
In a separate flask, dissolve o-phenylenediamine (1.1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared 1-bromo-2-naphthoyl chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure N-(2-aminophenyl)-1-bromo-2-naphthamide.
-
Step 2: Copper-Catalyzed Intramolecular Cyclization
-
Materials:
-
N-(2-aminophenyl)-1-bromo-2-naphthamide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline, L-proline, or an N,N'-dimethylethylenediamine)[2][3]
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))[4]
-
Anhydrous solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or dioxane)
-
-
Procedure:
-
To a reaction vessel (e.g., a microwave vial or a sealed tube), add N-(2-aminophenyl)-1-bromo-2-naphthamide (1.0 eq.), CuI (10-20 mol%), the chosen ligand (20-40 mol%), and the base (2.0-3.0 eq.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-140 °C. The reaction can be performed using conventional heating or microwave irradiation for a significantly reduced reaction time.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the desired naphtho[1,2-d]imidazole.[6][7]
-
Protocol 2: One-Pot Synthesis of Naphtho[1,2-d]imidazoles
This protocol offers a more streamlined approach by combining the amidation and cyclization steps in a single reaction vessel.
-
Materials:
-
This compound
-
o-Phenylenediamine (or substituted derivative)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., potassium carbonate)
-
A high-boiling point solvent (e.g., DMF or DMSO)
-
A dehydrating agent (optional, e.g., molecular sieves)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), o-phenylenediamine (1.1 eq.), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (3.0-4.0 eq.).
-
Add the anhydrous high-boiling point solvent.
-
Heat the reaction mixture to 120-160 °C with vigorous stirring. The initial phase of the reaction will involve amide formation, which is followed by the intramolecular C-N coupling at higher temperatures.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and purification are performed as described in Step 2 of Protocol 1.
-
Data Presentation
Table 1: Representative Reaction Parameters for Copper-Catalyzed Cyclization
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 12 | ~70-85 |
| 2 | CuI | L-Proline | K₃PO₄ | DMSO | 130 | 10 | ~65-80 |
| 3 | Cu₂O | Salicylaldoxime | Cs₂CO₃ | Dioxane | 110 | 16 | ~60-75 |
| 4 | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | DMF | 100 (MW) | 0.5-1 | ~75-90 |
Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrates and precise reaction conditions.
Visualization of Workflows
Reaction Mechanism
Caption: General two-step reaction pathway for the synthesis of naphtho[1,2-d]imidazoles.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of naphtho[1,2-d]imidazoles.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the amidation and cyclization steps should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of starting materials and the appearance of the product spot (with a distinct Rf value) provide real-time validation of the reaction's progress.
-
Product Characterization: The identity and purity of the final naphtho[1,2-d]imidazole product must be unequivocally confirmed by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the fused heterocyclic system.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretches of the precursor and the characteristic aromatic C-H and C=N vibrations of the product.
-
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or by obtaining a sharp melting point.
Expertise and Field-Proven Insights
-
Catalyst and Ligand Selection: The choice of the copper source, ligand, and base can significantly impact the reaction efficiency. CuI is a commonly used and effective catalyst. The ligand plays a critical role in stabilizing the copper catalyst and facilitating the C-N bond formation. While phenanthroline derivatives are often effective, for challenging substrates, screening a variety of ligands (e.g., diamines, amino acids) may be necessary to optimize the yield.[2][8]
-
Solvent Choice: The solvent should be anhydrous and high-boiling to facilitate the reaction. DMF and DMSO are excellent choices due to their ability to dissolve the reactants and their high boiling points.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from several hours to as little as 30 minutes.[5] This is particularly advantageous for high-throughput synthesis and library generation.
-
Purification Challenges: The polycyclic aromatic nature of the product may lead to purification challenges due to potential issues with solubility and streaking on silica gel. Careful selection of the eluent system for column chromatography is crucial. In some cases, recrystallization may be a more effective purification method.
References
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Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells. (2023). PMC. [Link]
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Copper-catalyzed N-Arylation of Aryl Iodides with Benzamides or Nitrogen Heterocycles in the Presence of Ethylenediamine. (2002). Semantic Scholar. [Link]
- Synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles containing an adamantane fragment. (n.d.). Springer.
-
Synthesis of Benzimidazole Derivatives: Microwave Approach review. (n.d.). ijarsct. [Link]
-
Copper-catalyzed N-arylation of imidazoles and benzimidazoles. (2007). PubMed. [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.). PMC. [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). ACS Publications. [Link]
-
Synthesis and Cytotoxicity of 1,2-Disubstituted Naphth[2,3-d]imidazole-4,9-diones and Related Compounds. (1996). ACS Publications. [Link]
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Synthesis and Cytotoxicity of 1,2-Disubstituted Naphth[2,3-d]imidazole-4,9-diones and Related Compounds. (n.d.). Figshare. [Link]
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A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. (2001). Organic Chemistry Portal. [Link]
- Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.).
- Techniques for purification of polycyclic aromatic hydrocarbons. (n.d.).
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC. [Link]
-
Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils. (2014). PubMed. [Link]
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On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
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Remediation of Polycyclic Aromatic Hydrocarbon-Contaminated Soil Using Microwave-Activated Persulfate Oxidation System. (n.d.). MDPI. [Link]
- Strategies toward the synthesis of 2-aryl-benzimidazoles. (n.d.).
- Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils. (n.d.).
-
Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Removal of polycyclic aromatic hydrocarbons (PAHs) in conventional drinking water treatment processes. (2021). PubMed. [Link]
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- 3. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Guideline to the Synthesis of Aryl Ring-Fused Quinones via Radical Cyclization of 1-Bromo-2-naphthoic Acid Derivatives
Abstract
Aryl ring-fused quinones are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in biologically active natural products and pharmaceuticals.[1][2][3] This application note provides a comprehensive theoretical and practical guide for the synthesis of these valuable structures utilizing a radical cyclization strategy. We focus on the transformation of 1-Bromo-2-naphthoic acid, which requires derivatization to introduce a radical acceptor, into a complex polycyclic quinone system. This document details the mechanistic rationale, provides step-by-step protocols for precursor synthesis and cyclization, and discusses key parameters for reaction optimization, offering researchers a robust framework for constructing novel quinone-based molecules.
Introduction: The Strategic Value of Radical Cyclization
Quinone-based molecules are renowned for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] The fusion of additional aromatic or heterocyclic rings to the quinone core can significantly modulate these properties, making the development of efficient synthetic methodologies a high-priority objective.[3]
While traditional methods often rely on multi-step linear sequences, radical cyclization reactions offer a powerful and convergent approach to building complex molecular architectures.[5][6] These reactions proceed through neutral, highly reactive intermediates, offering several advantages:
-
Mild Conditions: Radical reactions are often tolerant of various functional groups that are incompatible with polar (ionic) reaction pathways.[5]
-
High Selectivity: As intramolecular transformations, they are typically rapid and can be highly regioselective, often favoring the formation of five- and six-membered rings.[5][6]
-
Complex Scaffolds: They enable the construction of sterically hindered C-C bonds and complex polycyclic systems in a single, efficient step.
This guide focuses on a strategy wherein an aryl radical, generated from a 1-bromo-2-naphthoyl derivative, undergoes an intramolecular cyclization to forge a new ring, which is subsequently oxidized to the target quinone.
Mechanistic Rationale: A Stepwise Causal Analysis
The direct radical cyclization of this compound is not feasible as it lacks an internal radical acceptor. Therefore, a preliminary derivatization is essential. A common and effective strategy is to convert the carboxylic acid into an amide or ester bearing an unsaturated moiety (e.g., an allyl or propargyl group). For this guide, we will focus on the N-allyl derivative, N-allyl-1-bromo-2-naphthamide .
The core transformation proceeds via a classic radical chain mechanism, which can be dissected into three key phases: Initiation, Propagation, and Termination.[7]
A. Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), to generate two initiator radicals and a molecule of nitrogen gas. This radical then abstracts a hydrogen atom from the tin hydride reagent to produce the tributyltin radical (Bu₃Sn•), the key species that drives the chain reaction.
B. Propagation: This phase consists of a cascade of events:
-
Atom Transfer: The highly reactive tributyltin radical abstracts the bromine atom from the naphthamide precursor to generate a new aryl radical. This step is thermodynamically favorable.
-
Intramolecular Cyclization: The aryl radical rapidly adds to the pendant allyl group. This cyclization is typically regioselective. According to Baldwin's rules and extensive empirical evidence, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig alternative, leading to the formation of a five-membered ring with the radical positioned outside the newly formed ring.[6][8]
-
Hydrogen Atom Transfer: The resulting alkyl radical is "quenched" by abstracting a hydrogen atom from a molecule of tributyltin hydride. This forms the neutral cyclized product and regenerates the tributyltin radical, which can then participate in a new cycle.
C. Termination: The chain reaction is terminated when two radical species combine. To ensure high product yield, the propagation steps must be significantly faster than termination. This is achieved by carefully controlling reagent concentrations.
The final step is the oxidation of the dihydro-lactone intermediate to the desired aryl-fused quinone using a suitable oxidizing agent.
Caption: Fig 1. Mechanistic pathway of the radical cyclization.
Experimental Protocols
Safety Precaution: These procedures involve hazardous materials, including organotin compounds, which are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part A: Synthesis of Precursor (N-allyl-1-bromo-2-naphthamide)
This protocol describes a standard amide coupling procedure.
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, ~0.2 M).
-
Acid Activation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve allylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Addition: Add the allylamine solution dropwise to the acid chloride solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-allyl-1-bromo-2-naphthamide.
Part B: Tin-Mediated Radical Cyclization
This protocol employs the widely used tributyltin hydride method.[7] The slow addition of the tin hydride is crucial to maintain a low radical concentration, thereby favoring the desired intramolecular cyclization over competing intermolecular reactions.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the N-allyl-1-bromo-2-naphthamide precursor (1.0 eq) and a catalytic amount of AIBN (0.1-0.2 eq).
-
Solvent: Add anhydrous, degassed toluene or benzene to create a dilute solution (0.01-0.05 M). Dilution is critical to favor the intramolecular pathway.
-
Heating: Heat the solution to reflux (80-110 °C, depending on the solvent).
-
Reagent Addition: In a separate syringe, prepare a solution of tributyltin hydride (Bu₃SnH, 1.1-1.2 eq) in the same anhydrous, degassed solvent. Add this solution dropwise to the refluxing reaction mixture over several hours (e.g., 4-8 hours) using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product will contain the desired cyclized product and organotin byproducts.
-
Tin Removal & Purification: To remove the toxic tin byproducts, dissolve the crude residue in acetonitrile and wash several times with hexane. Alternatively, the crude mixture can be treated with a solution of I₂ in diethyl ether or passed through a silica gel column impregnated with KF. Purify the product by flash column chromatography.
Part C: Oxidation to the Aryl-Fused Quinone
This final step converts the cyclized intermediate into the target quinone.
-
Setup: Dissolve the purified cyclized product (1.0 eq) from Part B in a suitable solvent such as DCM or dioxane.
-
Oxidation: Add 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0-3.0 eq) to the solution.[9]
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the formation of the quinone product by TLC (often a colored spot).
-
Workup & Purification: Upon completion, filter the reaction mixture to remove the hydroquinone byproduct (DDQH₂). Concentrate the filtrate and purify by flash column chromatography to yield the final aryl ring-fused quinone.
Synthetic Workflow and Optimization
The overall synthetic strategy is summarized in the workflow diagram below.
Caption: Fig 2. Overall experimental workflow.
Successful execution of the radical cyclization step hinges on careful control of several parameters. The table below outlines key variables and their expected impact on the reaction outcome.
| Parameter | Typical Range | Rationale & Expected Impact |
| Concentration | 0.01 - 0.05 M | Crucial for Selectivity. Low concentrations favor the first-order intramolecular cyclization over the second-order intermolecular reaction (dimerization, reduction). Higher concentrations can lead to direct reduction of the aryl bromide to an aryl hydride. |
| Initiator | AIBN (0.1-0.2 eq) | AIBN is a reliable thermal initiator with a predictable decomposition rate at 80-100 °C. The amount should be catalytic; too much can lead to side reactions. |
| Solvent | Toluene, Benzene | A non-polar, high-boiling solvent is required. It must be thoroughly degassed to remove oxygen, which is a radical scavenger. |
| Temperature | 80 - 110 °C | Must be sufficient to induce homolysis of the initiator (AIBN). Temperature can also influence the rate of cyclization versus direct reduction. |
| Bu₃SnH Addition | Slow addition (4-8 h) | Key for High Yield. Maintains a low, steady-state concentration of Bu₃SnH, which minimizes the premature reduction of the initial aryl radical before it has a chance to cyclize. |
Conclusion
The synthesis of complex aryl-fused quinones via radical cyclization of this compound derivatives is a highly effective and versatile strategy. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters, researchers can access novel molecular architectures that are of significant interest in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the application of this powerful synthetic tool.
References
-
Radical cyclization - Wikipedia. Wikipedia. [Link]
-
Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives - NIH. National Institutes of Health. [Link]
-
Hydroxyquinones: Synthesis and Reactivity - MDPI. MDPI. [Link]
-
Transition-metal-free oxindole synthesis: quinone–K2CO3 catalyzed intramolecular radical cyclization - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
-
Radicals in natural product synthesis - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
Lecture 15: Total synthesis of Triquinanes by radical cyclisation I(Curran) - YouTube. YouTube. [Link]
-
Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2‐Containing Spiro[5.5]trienones, Indenones and Thioflavones | Request PDF - ResearchGate. ResearchGate. [Link]
-
Timeless Methods for Radical Cyclizations in Total Synthesis - Macmillan Group. Macmillan Group. [Link]
-
Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines - PubMed. National Institutes of Health. [Link]
-
5-Membered Ring Synthesis by Radical Cyclization - Andrew G Myers Research Group. Harvard University. [Link]
-
Visible-light-induced Cascade Radical Cyclization for the Synthesis of Amide-functionalized Fused Quinazolinones - ResearchGate. ResearchGate. [Link]
-
Some Guidelines for Radical Reactions - ResearchGate. ResearchGate. [Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. National Institutes of Health. [Link]
-
Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry - PubMed. National Institutes of Health. [Link]
-
Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides - PMC - NIH. National Institutes of Health. [Link]
-
Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Wiley Online Library. [Link]
-
A New Synthetic Route to Substituted Quinones by Radical-Mediated Coupling of Organotellurium Compounds with Quinones | Request PDF - ResearchGate. ResearchGate. [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC - NIH. National Institutes of Health. [Link]
-
Reactions of quinones with some aryl phenols and synthesis of new quinone derivatives. Taylor & Francis Online. [Link]
-
Alkyl Radical Initiated Cyclization/Cascade for Synthesizing Lactam‐Substituted Alkyl Sulfones - ResearchGate. ResearchGate. [Link]
-
Studies on polynuclear furoquinones. Part 1: Synthesis of tri- and tetra-cyclic furoquinones simulating BCD/ABCD ring system of furoquinone diterpenoids - Semantic Scholar. Semantic Scholar. [Link]
Sources
- 1. Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
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- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Application Notes and Protocols: Synthesis of a Naphthoic Acid-Based P450 Enzyme Probe
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Cytochrome P450 Enzymes and the Need for Specific Probes
Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including the majority of clinically used drugs.[1][2][3] Given their profound impact on drug efficacy, toxicity, and drug-drug interactions, the ability to monitor the activity of specific P450 isoforms is of paramount importance in drug discovery and development.[4][5][6] Activity-based probes (ABPs) are powerful chemical tools that allow for the detection and profiling of active enzymes within complex biological systems.[1] This guide provides a detailed protocol for the synthesis of a P450 activity-based probe derived from 1-Bromo-2-naphthoic acid, a versatile starting material for creating probes that target the hydrophobic active sites of these critical enzymes.
The probe described herein, an analogue of a previously reported promiscuous P450 probe, utilizes an aryl alkyne functional group.[1] This moiety is designed to act as a mechanism-based inactivator. Upon oxidation by the P450 enzyme, the alkyne can be converted into a reactive ketene intermediate, which then covalently modifies the enzyme, allowing for its detection and identification.[1] The modular synthesis allows for the incorporation of a "clickable" handle, enabling downstream applications such as fluorescent labeling or affinity purification.
Synthetic Workflow Overview
The synthesis of the P450 probe from this compound is a multi-step process that involves the strategic installation of the key functional groups: the reactive aryl alkyne and the linker for downstream applications. The overall workflow is designed to be robust and adaptable.
Caption: Synthetic workflow for the P450 probe.
Detailed Synthetic Protocol
This protocol is adapted from the synthesis of "probe 3" as described in "A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes" by Wright et al.[1]
Part 1: Synthesis of the Carboxylic Acid Core (Compound 16)
Step 1: Esterification of this compound
-
Rationale: The initial carboxylic acid is converted to a methyl ester. This is a crucial step to protect the acidic proton of the carboxyl group, which would otherwise interfere with the subsequent organometallic Sonogashira coupling reaction. The ester can be easily hydrolyzed back to the carboxylic acid in a later step.
-
Procedure:
-
To a solution of this compound in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
The crude product, methyl 1-bromo-2-naphthoate (compound 14), can be purified by column chromatography.[1]
-
Step 2: Sonogashira Coupling to Install the Alkyne
-
Rationale: The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. Here, it is used to install the trimethylsilyl (TMS)-protected alkyne onto the naphthalene core.[1] The TMS group is a bulky protecting group that prevents the terminal alkyne from undergoing undesired side reactions, such as homo-coupling.
-
Procedure:
-
In a suitable flask, dissolve methyl 1-bromo-2-naphthoate (14) in a solvent such as tetrahydrofuran (THF).
-
Add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine like triethylamine, to neutralize the HBr formed during the reaction.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC.
-
Upon completion, perform an aqueous workup and purify the resulting TMS-protected alkyne intermediate (compound 15) by column chromatography.[1]
-
Step 3: One-Pot Deprotection and Saponification
-
Rationale: This step achieves two critical transformations in a single pot. First, the TMS protecting group is removed from the alkyne. Second, the methyl ester is saponified (hydrolyzed) back to the free carboxylic acid. This free acid is necessary for the subsequent coupling with the linker.
-
Procedure:
-
Dissolve the TMS-protected intermediate (15) in a suitable solvent mixture (e.g., methanol/THF).
-
Add a base, such as sodium hydroxide (NaOH), to the solution.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, acidify the reaction mixture to protonate the carboxylate, leading to the precipitation of the free acid product (compound 16).
-
The product can be isolated by filtration and washed to remove any remaining salts.[1]
-
Part 2: Final Probe Synthesis via Amide Coupling
Step 4: EDCI/HOBt Promoted Amide Coupling
-
Rationale: The final step involves coupling the synthesized carboxylic acid core (16) with a linker molecule containing a primary amine. For activity-based profiling, a linker such as 6-amino-1-hexyne is used, which introduces a terminal alkyne for "click chemistry".[1] EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling agents to facilitate the formation of the amide bond. EDCI activates the carboxylic acid, and HOBt is added to suppress side reactions and improve the efficiency of the coupling.
-
Procedure:
-
Dissolve the carboxylic acid (16) in a suitable aprotic solvent like dimethylformamide (DMF).
-
Add HOBt and EDCI to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine linker (e.g., 6-amino-1-hexyne).
-
Stir the reaction at room temperature until completion.
-
The final probe can be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).[1]
-
Application and Validation of the Synthesized Probe
The synthesized probe, featuring a terminal alkyne, is now ready for use in activity-based protein profiling (ABPP) experiments. The general workflow for its application is as follows:
Caption: Workflow for P450 probe application.
Protocol for P450 Labeling
-
Proteome Preparation: The probe can be used to label P450 enzymes in various preparations, such as human liver microsomes or recombinant P450s (e.g., BD Supersomes).[1]
-
Labeling Reaction:
-
Incubate the proteome (e.g., 50 µL of 1.0 mg/mL protein in PBS) with the synthesized probe (typically at a concentration of 20 µM).[1]
-
Crucially, the catalytic activity of P450s is NADPH-dependent. Therefore, add NADPH (1 mM) to the reaction mixture to initiate the enzymatic activation of the probe.[1] A control sample without NADPH should always be included to confirm that labeling is activity-dependent.
-
Incubate the samples at 37 °C for a specified time, for example, 1 hour.[1]
-
-
Click Chemistry for Visualization:
-
Following incubation, the covalently modified P450s can be visualized by attaching a reporter tag via click chemistry.
-
Add a reporter molecule containing an azide group, such as rhodamine-azide, to the probe-labeled proteome.[1]
-
Add the necessary reagents for the copper-catalyzed or copper-free click reaction (e.g., TCEP and a copper ligand).[1]
-
-
Analysis:
-
The fluorescently tagged proteins can be separated by SDS-PAGE.
-
The gel can then be scanned using a fluorescence scanner to visualize the labeled P450 enzymes. The intensity of the fluorescent band provides a measure of the active enzyme present.
-
Validation and Selectivity
The utility of a probe is determined by its labeling profile across different P450 isoforms. Probes derived from the naphthoic acid scaffold have been shown to be "promiscuous," targeting multiple P450s.[1] This can be advantageous for profiling a broad range of P450 activities simultaneously. For instance, the probe synthesized from this compound has been shown to label P450s 2J2 and 4F2 with high intensity, and P450 19A1 moderately.[1]
| P450 Isoform | Reported Labeling Intensity[1] | Primary Functions |
| P450 2J2 | High | Arachidonic acid metabolism |
| P450 4F2 | High | Fatty acid metabolism |
| P450 19A1 | Moderate | Estrogen biosynthesis (Aromatase) |
| P450 4A11 | Moderate | Fatty acid metabolism |
This data demonstrates that probes synthesized from this compound can serve as effective tools for monitoring the activity of several physiologically important P450 enzymes involved in both xenobiotic and endogenous metabolism.
References
-
Wright, A. T., Cravatt, B. F. (2011). A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. PubMed Central. Available at: [Link]
-
Ohashi, K., et al. (2009). Discovery of 2-naphthoic acid monooxygenases by genome mining and their use as biocatalysts. PubMed. Available at: [Link]
-
Séro, L., et al. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. PubMed. Available at: [Link]
-
Duan, X., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. MDPI. Available at: [Link]
-
Koley, A. P., et al. (1997). Differential mechanisms of cytochrome P450 inhibition and activation by alpha-naphthoflavone. PubMed. Available at: [Link]
-
Bordeaux, M., et al. (2021). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. PubMed Central. Available at: [Link]
-
Guengerich, F. P., et al. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Available at: [Link]
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Wang, R., et al. (2023). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI. Available at: [Link]
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Jovanović, M., et al. (2021). Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. PubMed Central. Available at: [Link]
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The Synthetic Chemist's Guide to Phenanthridinone Derivatives: Advanced Protocols and Methodologies
Abstract
Phenanthridinone and its derivatives represent a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic compounds with significant therapeutic potential.[1][2] Their applications in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors, have spurred the development of diverse and sophisticated synthetic strategies.[2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust experimental protocols for the synthesis of phenanthridinone derivatives. We delve into the mechanistic underpinnings and practical execution of key synthetic transformations, including transition-metal-catalyzed C-H activation, Suzuki-Miyaura cross-coupling, and photochemical cyclization. Each section offers step-by-step protocols, critical insights into reaction optimization, and data presentation to ensure reproducibility and successful implementation in a laboratory setting.
Introduction: The Significance of the Phenanthridinone Scaffold
The tricyclic lactam structure of phenanthridinone is a recurring motif in a variety of alkaloids and pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[1] This structural importance has driven considerable interest in the fields of organic synthesis and medicinal chemistry to devise novel and efficient methodologies for their construction.[1] Classical methods, while foundational, often suffer from limitations such as multi-step procedures and modest overall yields.[1] Modern synthetic chemistry has risen to this challenge, offering a toolkit of advanced, environmentally conscious, and highly efficient catalytic approaches. These contemporary methods, including those assisted by microwaves and transition metals, provide significant advantages like reduced reaction times and improved yields.[3]
This application note will focus on three prominent and versatile strategies for the synthesis of phenanthridinone derivatives:
-
Palladium-Catalyzed Intramolecular C-H Activation/Arylation: An atom-economical approach that forges the key biaryl bond through direct functionalization of C-H bonds.
-
Suzuki-Miyaura Cross-Coupling followed by Cyclization: A powerful and widely used method for constructing the biaryl precursor, which then undergoes intramolecular amidation.
-
Photochemical Cyclization: A green chemistry approach that utilizes light to induce the cyclization of benzanilide precursors.
Palladium-Catalyzed Intramolecular C-H Activation: A Direct Approach
Palladium-catalyzed C-H activation has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules by directly functionalizing otherwise inert C-H bonds.[4][5] This approach shortens synthetic sequences and reduces waste by avoiding the need for pre-functionalized starting materials.[4] In the context of phenanthridinone synthesis, intramolecular C-H activation of N-arylbenzamides provides a direct and efficient route to the desired tricyclic core.
The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by a C-H activation step to form a palladacycle intermediate. Subsequent reductive elimination furnishes the phenanthridinone product and regenerates the active palladium(0) catalyst.
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1-Bromo-2-naphthoic Acid: A Versatile Precursor for the Synthesis of Novel Organic Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-naphthoic acid (C₁₁H₇BrO₂) is a uniquely functionalized naphthalene derivative that serves as a powerful and versatile building block in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom at the C-1 position and a carboxylic acid group at the C-2 position, offers orthogonal chemical handles for sequential, selective functionalization. This application note provides an in-depth guide for researchers on leveraging this precursor for the synthesis of advanced organic materials, including axially chiral biaryls and precursors for π-extended nanostructures. We present detailed, field-proven protocols for key transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, explain the causality behind experimental choices, and offer data-driven insights for reaction optimization.
Introduction: The Strategic Advantage of this compound
The utility of this compound lies in its dual reactivity. The naphthalene core provides a rigid, planar, and electron-rich scaffold, desirable for electronic and optical materials.[2] The two functional groups enable a wide array of chemical transformations:
-
The C-Br Bond: The bromine atom at the C-1 position is an excellent leaving group, making it an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the introduction of diverse aryl, alkyl, amino, and alkyne moieties.[3]
-
The -COOH Group: The carboxylic acid at the C-2 position provides a site for classical transformations such as esterification, amidation, reduction to an alcohol, or conversion to an acyl halide. This allows for the fine-tuning of solubility, polarity, and intermolecular interactions (e.g., hydrogen bonding) in the target material.
This orthogonal reactivity allows for a modular approach to synthesis, where complex molecular architectures can be assembled in a controlled and predictable manner.
Application I: Synthesis of Axially Chiral Biaryls via Suzuki-Miyaura Coupling
Axially chiral biaryls, or atropisomers, are a class of stereoisomers that are pivotal in asymmetric catalysis, chiral recognition, and pharmaceutical design.[4][5] The steric hindrance created by the substituents ortho to the aryl-aryl bond restricts free rotation, leading to stable, separable enantiomers. This compound is an excellent starting material for accessing these structures via Suzuki-Miyaura cross-coupling.
Causality of Experimental Design
The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity.[6][7]
-
Palladium Catalyst: A palladium source, such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is the active catalytic species that cycles between Pd(0) and Pd(II) oxidation states.[8]
-
Ligand: Phosphine-based ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination.[6][9] For hindered substrates, bulky electron-rich phosphine ligands like SPhos are often superior.
-
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, and to neutralize the acid generated during the reaction.[8]
-
Solvent: A two-phase solvent system, typically an organic solvent like toluene or dioxane with water, is often used to dissolve both the organic reactants and the inorganic base.[8]
Experimental Protocol: Synthesis of 1-Aryl-2-naphthoic Acid
This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In the same flask, add the palladium precursor, Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and the ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated and partitioned into the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with water (2 x 10 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to prevent streaking) to afford the desired 1-aryl-2-naphthoic acid.
Data Presentation: Catalyst System Comparison
The choice of catalyst and ligand significantly impacts reaction efficiency. The following table provides a comparative guide for common systems used in Suzuki-Miyaura couplings of aryl bromides.[6]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Typical Temp. (°C) | Performance Notes |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent for sterically hindered substrates. |
| Pd(PPh₃)₄ (3-5%) | None | K₂CO₃ | Dioxane/H₂O | 90-110 | Classical, widely used system. May be slower. |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ | t-BuOH | 80 | Highly active catalyst system for challenging couplings. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application II: A Gateway to π-Extended Helical Nanographenes
Nanographenes, including helicenes, are at the forefront of materials science due to their unique chiroptical and electronic properties, with potential applications in organic electronics and spintronics.[10][11] While direct cyclization from this compound is not a one-step process, its dual functionality makes it an ideal starting point for building the complex polyarylene or diyne precursors required for subsequent annulative π-extension reactions.[12][13]
Conceptual Workflow: Multi-Step Synthesis
A plausible synthetic route involves using the C-Br and -COOH handles to build a larger, custom-designed precursor, which can then undergo a final ring-closing reaction.
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catalytic C-H activation of 1-Bromo-2-naphthoic acid
Application Note & Protocol
Topic: Palladium-Catalyzed Intramolecular C-H Activation of 1-Bromo-2-naphthoic Acid for the Synthesis of Fused Polycyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methods.[1][2] This application note details a robust protocol for the intramolecular C-H activation of this compound, a substrate uniquely primed for cyclization. Utilizing a palladium catalyst, this method leverages the substrate's inherent geometry, where the carboxylic acid functions as a transient directing group to facilitate the activation of the peri-C-H bond at the C8 position. The subsequent intramolecular coupling with the C-Br bond constructs a new six-membered ring, yielding valuable polycyclic aromatic hydrocarbon (PAH) frameworks. This guide provides a comprehensive overview of the mechanistic rationale, a detailed step-by-step experimental protocol, and critical insights for researchers aiming to synthesize complex molecular architectures relevant to materials science and drug discovery.[3][4]
Introduction: The Strategic Advantage of C-H Activation
Transition metal-catalyzed C-H activation has revolutionized the logic of chemical synthesis.[5] By treating ubiquitous C-H bonds as functional handles, this approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing chemical waste.[1] A key strategy for controlling the regioselectivity of these reactions is the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond.[6]
Carboxylic acids have proven to be exceptionally effective and versatile directing groups.[7][8] They can coordinate to the metal center and, following deprotonation, facilitate the formation of a stable metallacyclic intermediate, which is crucial for activating an otherwise inert C-H bond.[9] The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, making the development of diverse functionalization methods highly valuable.[3]
The substrate, this compound, presents a compelling case for a directed, intramolecular C-H activation. The ortho-disposition of the bromo and carboxylic acid groups creates a rigid conformation that favors the activation of the sterically accessible C8-H bond, setting the stage for a cascade reaction to forge a new carbon-carbon bond and construct a complex, fused-ring system.
Mechanistic Rationale and Catalyst System Selection
The proposed transformation proceeds via a palladium-catalyzed domino sequence involving a directed C-H activation followed by an intramolecular C-C bond formation. While several transition metals, including Rhodium, are highly effective for C-H activation[8][10][11], Palladium is particularly well-suited for this transformation due to its well-established ability to mediate both C-H activation and C-X coupling reactions.[12]
The catalytic cycle is hypothesized to proceed as follows (Figure 1):
-
Coordination and Deprotonation: The Pd(II) precatalyst, typically Pd(OAc)₂, coordinates to the carboxylic acid. In the presence of a base, the acid is deprotonated to form a palladium carboxylate species.
-
C-H Activation: This intermediate undergoes a concerted metalation-deprotonation (CMD) step. The carboxylate group directs the palladium to the peri C8-H bond, forming a five-membered palladacycle intermediate (A ). This step is often kinetically significant.[13]
-
Intramolecular C-C Coupling: The resulting organopalladium species (A ) is perfectly positioned to undergo a Heck-type reaction or a related C-C bond-forming event with the adjacent C-Br bond, leading to the formation of the fused ring system and a Pd(0) species.
-
Catalyst Regeneration: The Pd(0) species is re-oxidized to the active Pd(II) state by an oxidant present in the reaction mixture or through a related pathway, allowing the catalytic cycle to continue.
An alternative pathway could involve oxidative addition into the C-Br bond first, followed by a C-H activation/reductive elimination sequence. However, the directing group effect of the carboxylic acid strongly favors the initial C-H activation to form the palladacycle.
Caption: Proposed catalytic cycle for the intramolecular C-H activation of this compound.
Application Protocol: Synthesis of 4-Bromobenzo[de]anthracen-7-one
This protocol is adapted from established procedures for the palladium-catalyzed C-H functionalization of naphthoic acids.[14] It targets the synthesis of 4-Bromo-7H-benzo[de]anthracen-7-one, a benzanthrone derivative, through a C8-H arylation/intramolecular Friedel-Crafts acylation cascade.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% Purity |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered |
| Diaryliodonium Salt (e.g., Diphenyliodonium triflate) | Coupling Partner |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| 1,2-Dichloroethane (DCE) | Anhydrous, <50 ppm H₂O |
| Schlenk Flask (25 mL) | Oven-dried |
| Magnetic Stirrer with Hotplate | |
| Inert Gas Supply (Nitrogen or Argon) | High Purity |
| Standard Glassware | for work-up and purification |
| Silica Gel | 230-400 mesh for column chromatography |
Experimental Workflow
Caption: A streamlined workflow for the synthesis, purification, and analysis of the target product.
Step-by-Step Procedure
-
Reaction Setup: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 251 mg), diphenyliodonium triflate (1.2 mmol, 516 mg), Palladium(II) Acetate (0.05 mmol, 11.2 mg, 5 mol%), and Potassium Carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Then, add anhydrous 1,2-dichloroethane (DCE, 5 mL) followed by trifluoroacetic acid (TFA, 1.0 mL) via syringe.
-
Rationale: The combination of a palladium catalyst and a strong acid like TFA facilitates the dual C-H activation and annulation process.[14] DCE is a suitable high-boiling solvent for this transformation.
-
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with dichloromethane (DCM, 20 mL) and filter it through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure product.
-
Characterization: Characterize the final product (4-Bromo-7H-benzo[de]anthracen-7-one) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The analytical data should match those reported in the literature.[14]
Data Interpretation & Troubleshooting
Successful C-H activation reactions often require careful optimization of several parameters. The table below summarizes key variables and their potential impact on the reaction outcome, based on general principles of direct arylation.[15][16]
| Parameter | Variation | Expected Impact & Rationale |
| Catalyst | Pd(OAc)₂ vs. other Pd sources | Pd(OAc)₂ is a reliable Pd(II) source. Other sources may require different activation conditions. Catalyst loading (2-10 mol%) may need optimization. |
| Base | K₂CO₃ vs. Cs₂CO₃, K₃PO₄ | The base is crucial for the deprotonation step. Cs₂CO₃ is often more effective due to its higher solubility but is more expensive.[15] |
| Solvent | DCE vs. Toluene, DMAc | A high-boiling, non-coordinating solvent is generally preferred. Amide solvents like DMAc can sometimes act as ligands and influence reactivity.[16] |
| Temperature | 80 - 140 °C | C-H activation is typically the rate-limiting step and requires thermal energy. Higher temperatures can increase reaction rate but may also lead to side products. |
| Additive | PivOH, TFA | Carboxylic acid additives can facilitate the CMD step by acting as a proton shuttle.[16] Strong acids like TFA can promote the cyclization step.[14] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient temperature; poor quality reagents/solvent. | Ensure anhydrous and inert conditions. Degas the solvent. Increase temperature in 10 °C increments. Use a fresh bottle of catalyst. |
| Formation of Side Products | Competing reaction pathways (e.g., decarboxylation); over-reaction. | Lower the reaction temperature. Reduce reaction time. Screen different ligands or additives that may enhance selectivity. |
| Decarboxylation Observed | The C-COOH bond cleaves before or after C-H activation. | This can be a desired pathway in some cases.[17][18] If undesired, try milder bases or lower temperatures. |
| Poor Reproducibility | Sensitivity to trace amounts of air or water. | Employ rigorous Schlenk line or glovebox techniques. Ensure all reagents and solvents are scrupulously dried and deoxygenated. |
Conclusion
This application note provides a detailed framework for the palladium-catalyzed intramolecular C-H activation of this compound. By leveraging the directing capacity of the native carboxylic acid group, this protocol offers a powerful and efficient method for constructing complex polycyclic aromatic systems from a readily available starting material. The principles and the protocol described herein serve as a valuable resource for researchers in organic synthesis, enabling the exploration of novel molecular scaffolds for applications in drug discovery and materials science.
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- 17. Palladium-catalyzed cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids for the synthesis of fused isoquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 1-Bromo-2-naphthoic Acid
Introduction: Unlocking the Synthetic Potential of 1-Bromo-2-naphthoic Acid
This compound is a valuable bifunctional building block in modern organic synthesis. Its rigid naphthalene core is a common scaffold in pharmaceuticals and advanced materials. The molecule possesses two distinct reactive sites: a bromine atom at the C-1 position and a carboxylic acid group at the C-2 position. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.
This guide focuses on the strategic manipulation of the second reactive center: the carboxylic acid moiety. Derivatization of this group into esters, amides, and other functional variants is a critical step for several research and development objectives:
-
Bio-isosteric Modification: Replacing the carboxylic acid with an ester or amide can profoundly alter a molecule's pharmacokinetic properties, such as cell permeability, metabolic stability, and target binding affinity.
-
Prodrug Synthesis: Esterification is a classic strategy to mask the polar carboxylic acid, improving bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid-containing drug.
-
Intermediate Functionalization: Converting the carboxylic acid into a more reactive species, such as an acyl chloride, facilitates a broader range of subsequent chemical transformations.
This document provides a detailed exploration of the key methodologies for derivatizing the carboxylic acid group of this compound, offering field-proven insights and step-by-step protocols for researchers in synthetic chemistry and drug discovery.
I. The Gateway Intermediate: Synthesis of 1-Bromo-2-naphthoyl Chloride
While direct conversion of carboxylic acids to esters and amides is possible, it is often inefficient due to the low electrophilicity of the carboxyl carbon and, in the case of amidation, competing acid-base chemistry.[1] A robust and highly effective strategy involves a two-step process initiated by converting the carboxylic acid to its highly reactive acyl chloride derivative. This intermediate can then be coupled with a wide range of nucleophiles (alcohols, amines) in high yield.
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. It reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a far better leaving group than the original hydroxyl group.[2] The subsequent nucleophilic attack by a chloride ion proceeds readily, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[2][3]
Protocol 1: Synthesis of 1-Bromo-2-naphthoyl Chloride
This protocol describes the conversion of this compound to 1-Bromo-2-naphthoyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a gas outlet/drying tube (to vent HCl and SO₂ to a scrubber)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous toluene (or use neat thionyl chloride).
-
Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-Bromo-2-naphthoyl chloride is often a solid or oil and is typically used in the next step without further purification.[4][5]
II. Synthesis of 1-Bromo-2-naphthoate Esters
Ester derivatives are fundamental in medicinal chemistry and materials science. The choice of esterification method depends on the steric hindrance of the substrates and the desired reaction conditions.
Method A: Fischer Esterification
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products.[8][9] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms.[8][9]
Causality of Experimental Choices: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[8][10] Due to the steric bulk around the carboxylic acid in this compound, this reaction may require elevated temperatures and prolonged reaction times.
Protocol 2: Fischer Esterification with Methanol
Materials:
-
This compound
-
Methanol (large excess, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and remove the excess methanol via rotary evaporation.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 1-bromo-2-naphthoate.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Method B: Mitsunobu Reaction
For sterically hindered substrates or when mild, non-acidic conditions are required, the Mitsunobu reaction is an exceptionally powerful tool.[11] This reaction couples an alcohol with a pronucleophile (in this case, the carboxylic acid) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[12][13]
Causality of Experimental Choices: The reaction mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, converting the hydroxyl group into an excellent leaving group.[14] The carboxylate anion then acts as the nucleophile in an Sₙ2 displacement.[12] A key feature is that this reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration in asymmetric synthesis.[13]
Protocol 3: Mitsunobu Esterification
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, isopropanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise. Note: The reaction is often exothermic, and a color change (typically to a yellow or orange hue) is observed.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The primary byproducts are triphenylphosphine oxide and the hydrazine dicarboxylate, which can often be challenging to remove.
-
Purification: Purify the crude residue directly by silica gel column chromatography to isolate the desired ester product from the byproducts.
III. Synthesis of 1-Bromo-2-naphthamides
The amide bond is arguably the most important functional group in medicinal chemistry. Direct amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions (>100 °C) to overcome the initial, rapid acid-base reaction that forms an unreactive ammonium carboxylate salt.[15] Modern methods bypass this issue by activating the carboxylic acid in situ.
Method A: Amidation via Acyl Chloride
This is a highly reliable and general method that utilizes the 1-bromo-2-naphthoyl chloride intermediate prepared in Protocol 1. The high reactivity of the acyl chloride allows for rapid reaction with amines at or below room temperature.
Protocol 4: Amide Coupling with an Amine
Materials:
-
Crude 1-Bromo-2-naphthoyl chloride (from Protocol 1)
-
Amine of choice (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the crude 1-Bromo-2-naphthoyl chloride (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Nucleophile Addition: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this amine solution dropwise to the acyl chloride solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Execution: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.[4]
Method B: Direct Amidation with Coupling Agents
Peptide coupling agents are designed to mediate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions.[16] Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are the most common.[15][17][18]
Causality of Experimental Choices: EDC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[19] This intermediate is readily attacked by the amine nucleophile to form the amide bond. The byproduct is a soluble urea derivative, which simplifies purification compared to DCC, whose byproduct is often insoluble.[19][20] The reaction is often performed in the presence of an additive like hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
Protocol 5: EDC-Mediated Amide Coupling
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(Optional) Hydroxybenzotriazole (HOBt) or other additive
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., DIPEA), if using an amine salt
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq, if used) in anhydrous DCM or DMF.
-
Reagent Addition: Add EDC (1.2 eq) to the mixture. If the amine is provided as a hydrochloride salt, add a base like DIPEA (1.2 eq) to liberate the free amine.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to remove the urea byproduct and any remaining starting materials.
IV. Summary of Methodologies
The optimal method for derivatizing this compound depends on the specific target molecule, available reagents, and required reaction conditions. The following table provides a comparative summary to guide experimental design.
| Derivative | Method | Key Reagents | Typical Conditions | Advantages | Disadvantages/Considerations |
| Ester | Fischer Esterification | Alcohol, Strong Acid (H₂SO₄) | Reflux in excess alcohol | Economical, simple reagents. | Equilibrium reaction; requires excess alcohol or water removal; may be slow for hindered substrates. |
| Ester | Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | 0°C to RT, Anhydrous | Mild conditions, high yield for hindered substrates, stereochemical inversion. | Stoichiometric byproducts (phosphine oxide) can complicate purification; reagents are sensitive. |
| Ester | Via Acyl Chloride | Alcohol, Base (TEA) | 0°C to RT | High yield, fast, non-equilibrium reaction. | Requires pre-formation of the acyl chloride intermediate. |
| Amide | Via Acyl Chloride | Amine, Base (TEA) | 0°C to RT | High yield, broadly applicable to primary and secondary amines, non-equilibrium. | Requires pre-formation of the acyl chloride intermediate; acyl chloride is moisture-sensitive. |
| Amide | Coupling Agent | Amine, EDC, HOBt | Room Temperature | Mild conditions, one-pot procedure, good for sensitive substrates. | Reagents are more expensive; urea byproduct must be removed during purification. |
V. Conclusion
This compound is a synthetically tractable starting material whose carboxylic acid functionality can be readily converted into a diverse array of esters and amides. The conversion to an intermediate acyl chloride provides a reliable, high-yielding pathway for accessing both classes of compounds. For milder conditions or with sterically demanding alcohols, the Mitsunobu reaction offers a powerful alternative for ester synthesis. Similarly, direct amidation using modern coupling agents like EDC provides a streamlined, one-pot method that avoids the isolation of moisture-sensitive intermediates. The protocols and strategic considerations outlined in this guide equip researchers with the necessary tools to effectively incorporate this versatile naphthalene scaffold into their synthetic programs for drug discovery and materials science.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Whitmore, F. C., & Loder, D. J. (1931). 1-Naphthoic acid, ethyl ester. Organic Syntheses, 11, 48. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6345. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-2-naphthoic Acid Derivatives
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 1-bromo-2-naphthoic acid, a key intermediate in the development of pharmaceuticals and advanced materials.[1] We present two robust and scalable synthetic methodologies: the oxidation of 1-bromo-2-methylnaphthalene and the carboxylation of 1-bromonaphthalene via a Grignard reaction. This guide offers detailed, step-by-step protocols, in-depth discussions of reaction mechanisms, and critical safety considerations for handling hazardous reagents. Furthermore, we include protocols for the characterization and purification of the final product, ensuring high purity and yield for large-scale production.
Introduction
This compound is a versatile bifunctional molecule featuring a naphthalene core substituted with both a bromine atom and a carboxylic acid group. This unique structure allows for a wide range of subsequent chemical transformations. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, further expanding its synthetic utility. These properties make this compound a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds.[1] A reliable and scalable synthesis is therefore crucial for advancing research and development in these fields.[1]
Synthetic Methodologies
Two primary strategies have been established for the efficient synthesis of this compound on a large scale:
-
Oxidation of 1-Bromo-2-methylnaphthalene: This method involves the oxidation of the methyl group of 1-bromo-2-methylnaphthalene to a carboxylic acid. This approach is attractive due to the commercial availability of the starting material.
-
Grignard Carboxylation of 1-Bromonaphthalene: This classic and dependable method involves the formation of a Grignard reagent from 1-bromonaphthalene, which is then reacted with carbon dioxide to introduce the carboxylic acid group.[2]
The selection of the most suitable method depends on factors such as the scale of the reaction, cost and availability of starting materials, and the specific equipment available for the synthesis.
Method 1: Oxidation of 1-Bromo-2-methylnaphthalene
This pathway leverages the selective oxidation of the methyl group on the naphthalene ring. While various oxidizing agents can be employed, the use of a cobalt-manganese-bromide catalyst system with molecular oxygen (from air) in a lower aliphatic carboxylic acid solvent, such as acetic acid, is a common and effective approach for industrial-scale production.[3][4]
Chemical Reaction Pathway
Caption: Oxidation of 1-bromo-2-methylnaphthalene.
Detailed Protocol
Materials:
-
1-Bromo-2-methylnaphthalene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, gas inlet, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Büchner funnel or filter press)
-
Drying oven
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 1-bromo-2-methylnaphthalene and glacial acetic acid.
-
Catalyst Addition: Add cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (typically 120-150°C) while stirring.[4] Introduce a continuous flow of air or oxygen into the reaction mixture through the gas inlet.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly add water to the reaction mixture to precipitate the crude this compound.
-
Isolation: Collect the precipitate by filtration and wash the filter cake thoroughly with water to remove residual acetic acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and water.[5]
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.[1]
Method 2: Grignard Carboxylation of 1-Bromonaphthalene
This method is a robust and well-established procedure for the carboxylation of aryl halides.[2] It proceeds through the formation of an organomagnesium intermediate (a Grignard reagent), which then acts as a potent nucleophile.[2]
Chemical Reaction Pathway
Caption: Grignard carboxylation of 1-bromonaphthalene.
Detailed Protocol
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Dry ice (solid carbon dioxide)
-
Sulfuric acid or Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice-salt bath
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Add a small crystal of iodine and a small portion of a solution of 1-bromonaphthalene in anhydrous ether to initiate the reaction. Gentle warming may be necessary.[2]
-
Once the reaction starts (indicated by bubbling and a change in color), add the remaining 1-bromonaphthalene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly add crushed dry ice to the stirred solution.[2] An excess of dry ice is crucial to ensure complete carboxylation.
-
Continue stirring until the reaction mixture solidifies or becomes a thick slurry.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and then slowly quench by adding an aqueous solution of sulfuric or hydrochloric acid with vigorous stirring.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[2]
-
Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution to extract the naphthoic acid as its sodium salt.[1]
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1 to precipitate the this compound.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
-
Experimental Workflow Visualization
Caption: General experimental workflow for synthesis.
Data Presentation: Expected Yields and Purity
| Synthesis Method | Starting Material | Typical Yield | Purity (Post-Recrystallization) |
| Oxidation | 1-Bromo-2-methylnaphthalene | 75-85% | >98% |
| Grignard Carboxylation | 1-Bromonaphthalene | 68-75%[6] | >98% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and bromine substituents.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the eleven carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will appear as the most downfield signal (typically >165 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹).[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final product. A reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile and water with an acid modifier) can be used for this purpose.[7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Safety and Handling
Caution: The synthesis of this compound involves the use of hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9][10]
-
Bromine and Brominated Compounds: Bromine is highly toxic, corrosive, and can cause severe burns.[8][9] Handle with extreme care in a well-ventilated fume hood.[8]
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[8]
Conclusion
The two methodologies presented in this guide, oxidation of 1-bromo-2-methylnaphthalene and Grignard carboxylation of 1-bromonaphthalene, provide reliable and scalable routes for the synthesis of this compound. The choice between these methods will be dictated by the specific requirements of the scale-up process, including economic considerations and available infrastructure. By following the detailed protocols and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce high-purity this compound for their synthetic needs.
References
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Scribd. (n.d.). Bromine Handling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]"
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE Safety Handbook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Elman, A. R. (2009). Synthesis Methods for 2,6 Naphthalenedicarboxylic Acid.
- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- Gao, H., Liu, H., Gao, Z., & Eli, W. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448.
-
Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
-
ResearchGate. (2012). Oxidation of 2-methyl naphthalene to 2-naphthoic acid with Co-Mn-Br catalyst. Retrieved from [Link]
- Google Patents. (n.d.). 6-bromo-2-naphthoic acid production method.
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgsyn.org [orgsyn.org]
- 9. lobachemie.com [lobachemie.com]
- 10. scribd.com [scribd.com]
Application Notes & Protocols: One-Pot Synthesis Strategies Utilizing 1-Bromo-2-naphthoic Acid
Abstract
1-Bromo-2-naphthoic acid is a highly versatile bifunctional building block in modern organic synthesis. Its structure, featuring a reactive bromine atom and a carboxylic acid group on a rigid naphthalene scaffold, allows for sequential and controlled functionalization. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, while the carboxylic acid group can participate in a wide array of transformations such as amidation and esterification. This unique combination makes it an ideal substrate for one-pot synthesis, a strategy that enhances efficiency and sustainability by combining multiple reaction steps into a single operation, thereby reducing waste and purification efforts.[1] This guide details several field-proven, one-pot synthetic strategies starting from this compound, providing in-depth technical rationale, step-by-step protocols, and visual workflows for researchers in chemical synthesis and drug development.
Palladium-Catalyzed Domino Synthesis of Phenanthridinones
The synthesis of phenanthridinones, a core scaffold in many biologically active compounds, can be efficiently achieved through a one-pot, palladium-catalyzed domino reaction. This strategy capitalizes on the differential reactivity of the two functional groups on this compound to sequentially form C-N and C-C bonds in a single pot.
Principle & Rationale
This one-pot procedure involves two sequential, palladium-catalyzed steps: a Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation.
-
Buchwald-Hartwig Amination: The first step is the cross-coupling of this compound with an aniline derivative. The palladium catalyst, in its Pd(0) active state, undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then reacts with the aniline in the presence of a base to form a new C-N bond, regenerating the Pd(0) catalyst.
-
Intramolecular C-H Arylation: After the initial amination, the reaction conditions are modulated (typically by increasing the temperature) to promote a second catalytic cycle. The palladium catalyst coordinates to the newly formed biaryl amine intermediate and facilitates the activation of an ortho C-H bond on the aniline ring. Subsequent reductive elimination forms the new C-C bond, yielding the fused, polycyclic phenanthridinone structure.
The choice of a robust palladium catalyst and appropriate ligand is critical for the success of both transformations in a single pot. A phosphine-based ligand is often employed to stabilize the catalytic species throughout the reaction sequence. This domino approach is highly atom-economical and streamlines access to complex heterocyclic systems.
Experimental Protocol: One-Pot Synthesis of a Phenanthridinone Derivative
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard inert atmosphere (N₂ or Ar) glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add aniline (1.1 mmol, 1.1 eq), potassium carbonate (2.5 mmol, 2.5 eq), Palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (10 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress of the initial amination by TLC or LC-MS (typically 4-6 hours).
-
Once the starting material is consumed, increase the reaction temperature to 140 °C to initiate the intramolecular C-H arylation.
-
Continue stirring at 140 °C for 12-18 hours until the cyclization is complete (monitored by LC-MS).
-
Cool the reaction mixture to room temperature and pour it into 50 mL of 1M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired phenanthridinone.
Data Presentation
| Entry | Aniline Derivative | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 80 then 140 | 6 + 12 | 75-85 |
| 2 | 4-Methoxyaniline | 80 then 140 | 5 + 14 | 70-80 |
| 3 | 4-Chloroaniline | 80 then 140 | 7 + 16 | 65-75 |
Yields are typical and may vary based on reaction scale and purity of reagents.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of phenanthridinones.
One-Pot Suzuki Coupling & Intramolecular Cyclization for Fused Heterocycles
This powerful one-pot strategy enables the synthesis of complex, polycyclic aromatic compounds (PAHs) and heterocycles by combining a Suzuki-Miyaura cross-coupling with a subsequent intramolecular cyclization.[2][3] The sequence allows for the rapid construction of molecular complexity from simple precursors.
Principle & Rationale
The process is a two-stage, one-pot reaction that hinges on the precise selection of reagents and conditions.
-
Suzuki-Miyaura Coupling: The first stage involves a palladium-catalyzed Suzuki-Miyaura coupling between this compound and a suitable organoboron reagent, such as an arylboronic acid bearing a nucleophilic group (e.g., -OH or -NH₂).[4] This reaction efficiently forms a C-C bond at the C1 position of the naphthalene ring. The choice of a palladium catalyst like Pd(PPh₃)₄ and a mild base (e.g., K₂CO₃) is crucial for high yields and functional group tolerance.[2]
-
Intramolecular Cyclization: Once the Suzuki coupling is complete, a reagent is added to the same pot to induce an intramolecular cyclization. For example, if the coupled partner contains a hydroxyl group, adding a strong acid (like polyphosphoric acid) can catalyze an intramolecular Friedel-Crafts-type acylation, where the hydroxyl group attacks the activated carboxylic acid, forming a new lactone ring. Alternatively, a copper-catalyzed Ullmann-type condensation can be used to form an ether linkage.[2]
This one-pot method avoids the isolation of the often-sensitive biaryl intermediate, saving time and potentially increasing the overall yield.
Experimental Protocol: Synthesis of a Naphtho[2,1-b]oxepine Derivative
Materials:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene/Water mixture
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Stage 1 (Suzuki Coupling): In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq), 2-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a mixture of Toluene (8 mL) and Water (2 mL).
-
Add K₂CO₃ (2.0 mmol, 2.0 eq) to the mixture.
-
Heat the reaction to 80 °C under an inert atmosphere for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. The intermediate, 4-(2-Hydroxyphenyl)-1-methoxy-2-naphthoic acid, is not isolated.
-
Stage 2 (Intramolecular Ullmann Condensation): To the same flask, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 eq).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C for 10-15 hours.
-
After cooling, acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the naphtho[2,1-b]oxepine product.
Data Presentation
| Entry | Boronic Acid | Coupling Conditions | Cyclization Conditions | Yield (%) |
| 1 | 2-Hydroxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | CuI, Phen, Cs₂CO₃, DMF, 120°C | 65-75 |
| 2 | 3-Amino-phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 90°C | PPA, 150°C | 60-70 |
Protocols are adapted from established methodologies for similar transformations.[2]
Workflow Diagram
Caption: General workflow for one-pot Suzuki coupling and cyclization.
Conclusion
This compound stands out as a privileged starting material for the construction of complex molecular architectures relevant to pharmaceutical and materials science. The one-pot strategies presented herein—encompassing palladium-catalyzed domino reactions and sequential cross-coupling/cyclization protocols—demonstrate the power of this approach to maximize synthetic efficiency. By leveraging the distinct reactivity of the bromo and carboxylic acid functionalities, researchers can significantly shorten synthetic routes, reduce waste, and rapidly access diverse libraries of valuable polycyclic and heterocyclic compounds.
References
-
The Importance of Naphthalene Derivatives: A Focus on Ethyl 1-Bromo-2-Naphthoate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists . PubMed. [Link]
-
1,3-Naphthoxazine derivatives: Synthesis, in silico pharmacokinetic studies, antioxidant and photoprotective properties . PubMed. [Link]
-
Advances in the Synthesis of Polycyclic Aromatic Compounds . ResearchGate. [Link]
-
Palladium-Catalyzed Reactions . MDPI. [Link]
-
One-Pot Synthesis and its Practical Application in Pharmaceutical Industry . ResearchGate. [Link]
-
Palladium catalyzed couplings . Chemistry LibreTexts. [Link]
Sources
use of 1-Bromo-2-naphthoic acid in the synthesis of pharmaceutical intermediates.
An In-Depth Guide to the Application of 1-Bromo-2-naphthoic Acid in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern pharmaceutical development, the efficiency and versatility of starting materials are paramount. This compound (CAS: 20717-79-7) has emerged as a highly valuable building block due to its unique structural features: a naphthalene core functionalized with both a carboxylic acid and a bromine atom. This dual functionality provides synthetic chemists with orthogonal chemical handles for constructing complex molecular architectures.
The bromine atom at the C-1 position serves as an excellent leaving group, rendering the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry for their reliability in forming carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group at the C-2 position offers a reactive site for transformations such as amidation, esterification, or reduction. This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates, with a focus on the mechanistic rationale behind the experimental choices.
Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Construction
The biaryl motif is a privileged structure in numerous approved drugs. The Suzuki-Miyaura reaction is one of the most robust methods for its construction, offering high functional group tolerance and generally mild reaction conditions. This compound is an excellent substrate for these transformations, enabling the direct coupling of the naphthyl core to other aryl or heteroaryl systems.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability. The process is initiated by the oxidative addition of the aryl bromide (this compound) to a Palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation , where a boronic acid, activated by a base, transfers its organic substituent to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst to continue the cycle. The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity to facilitate the oxidative addition and reductive elimination steps.
Protocol: Synthesis of a Biaryl Naphthoic Acid Intermediate
This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: Toluene and Water (e.g., 10:1 v/v) or 1,4-Dioxane/Water
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand. Add this mixture to the reaction flask.
-
Solvent Addition: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is complete (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl-2-naphthoic acid.
Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 85-95 |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 80-92 |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | Cs₂CO₃ (2.5) | THF | 70 | 88-97 |
Yields are representative and highly dependent on the specific arylboronic acid used.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is arguably one of the most critical transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines.[1][2] This reaction allows for the incorporation of diverse nitrogen-containing functionalities, which are essential for modulating the pharmacological properties of drug candidates. This compound is a suitable substrate for this transformation, enabling the synthesis of N-aryl naphthoic acid derivatives.[3]
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle similar to the Suzuki coupling but tailored for C-N bond formation.[2][4] The key steps are:
-
Oxidative Addition: A Pd(0) complex reacts with this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine (or a pre-formed palladium-amide complex is formed) to generate a palladium-amido complex. The choice of a strong base like sodium tert-butoxide is crucial for this step.
-
Reductive Elimination: This final, often rate-limiting, step forms the desired C-N bond and regenerates the active Pd(0) catalyst. Sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are essential as they accelerate the reductive elimination step, preventing side reactions and improving yields.[4]
Protocol: Synthesis of an N-Aryl Naphthoic Acid Intermediate
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Phosphine ligand: RuPhos (4 mol%) or XPhos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: Add this compound and the base to a flame-dried Schlenk flask or sealed tube under an inert atmosphere (in a glovebox is ideal).
-
Reagent Addition: Add the palladium catalyst and the phosphine ligand.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine via syringe.
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and ethyl acetate.
-
Extraction and Acidification: Separate the layers. Acidify the aqueous layer with 1M HCl to protonate the product, causing it to move into the organic layer. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired N-substituted 2-naphthoic acid.
Data Summary: Recommended Catalyst Systems
| Amine Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Rationale |
| Primary Aliphatic | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | RuPhos is highly active for coupling with primary amines. |
| Secondary Acyclic | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | XPhos is a bulky ligand that facilitates reductive elimination with sterically hindered amines. |
| Anilines | G3-XPhos Precatalyst | - | LHMDS | THF | Precatalysts offer high efficiency and air stability for coupling with less nucleophilic anilines. |
| Heterocyclic | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | This system is effective for coupling various nitrogen-containing heterocycles.[5] |
Further Synthetic Applications
Beyond these cornerstone reactions, this compound is a reactant in a variety of other important transformations for building pharmaceutical intermediates, including:
-
Domino and Cascade Reactions: Used in the synthesis of complex polycyclic structures like phenanthridinone derivatives.[3]
-
Cyclocondensation Reactions: Serves as a precursor for benzimidazole and benzimidazolequinone derivatives.[3]
-
Radical Cyclizations: Employed in the formation of aryl ring-fused benzimidazolequinones.[3]
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its capacity to undergo robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex biaryl and N-aryl scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.
References
- This compound One Chongqing Chemdad Co. ,Ltd. (n.d.).
- The Role of this compound in Organic Synthesis. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. (2025). BenchChem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 1-Bromo-pent-2-ene. (2025). BenchChem.
- Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. (n.d.). ETH Research Collection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 1-Bromo-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights to enhance your experimental outcomes, focusing on causality and robust methodologies.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals and advanced materials.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to diminished yields and impure products. The most common synthetic routes involve either the Sandmeyer reaction starting from an amino-naphthoic acid derivative or the direct bromination of 2-naphthoic acid. This guide will address critical aspects of these pathways to help you achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, particularly when employing the Sandmeyer reaction, a common and effective method.
Q1: My overall yield for the Sandmeyer reaction is consistently low. What are the most likely causes and how can I improve it?
Low yields in a Sandmeyer reaction for preparing this compound typically arise from three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or inefficient copper-catalyzed bromination.[2]
Possible Causes & Recommended Solutions:
-
Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the foundation of the Sandmeyer reaction. If this step is not quantitative, the overall yield will be compromised.
-
Solution: Ensure the complete dissolution or fine suspension of the starting amine in a suitable acidic medium. For weakly basic amines, which can be sparingly soluble, consider using a co-solvent like acetic acid or employing a stronger acid.[3] To verify the completion of the diazotization, you can use starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, signaling that the amine has been fully consumed.[2]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][4] Decomposition leads to the formation of unwanted phenols and other byproducts.
-
Inefficient Bromination: The displacement of the diazonium group with bromide requires an active copper(I) catalyst.
-
Solution: Use freshly prepared or high-purity copper(I) bromide. The activity of the Cu(I) catalyst is paramount. Ensure the copper(I) bromide solution is also pre-cooled before the slow addition of the diazonium salt solution.
-
Q2: I am observing the formation of a significant amount of dark, tar-like byproducts in my reaction mixture. What is causing this and how can it be prevented?
The formation of dark, polymeric materials is a common sign of diazonium salt decomposition and subsequent radical side reactions.[2]
Possible Causes & Recommended Solutions:
-
Elevated Temperatures: As mentioned, temperatures above 5°C can lead to the rapid decomposition of the diazonium salt.
-
Solution: Re-evaluate your cooling system. Ensure the reaction vessel is adequately submerged in the cooling bath and that the temperature is monitored internally.
-
-
Incorrect pH: The pH of the reaction medium is crucial for the stability of the diazonium salt.
-
Solution: Maintain a strongly acidic environment throughout the diazotization and subsequent Sandmeyer reaction. This helps to suppress the formation of diazoamino compounds and other undesired side products.
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt.
-
Solution: Use high-purity reagents and solvents. Ensure your starting amine is free from any residual impurities from previous synthetic steps.
-
Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. How can I improve the regioselectivity of the bromination?
If you are employing a direct bromination approach on 2-naphthoic acid, achieving high regioselectivity can be challenging. Electrophilic attack on the naphthalene ring can occur at multiple positions.[5]
Possible Causes & Recommended Solutions:
-
Reaction Conditions: The choice of brominating agent and solvent can significantly influence the position of bromination.
-
Solution: For the synthesis of this compound, a Sandmeyer reaction starting from 2-amino-1-naphthoic acid is generally preferred as it offers unambiguous regiochemistry. If direct bromination is necessary, explore milder brominating agents and non-polar solvents to favor kinetic control of the reaction.
-
-
Purification Strategy: Isomeric products can be difficult to separate due to similar physical properties.
-
Solution: Employ column chromatography with a carefully selected eluent system. Adding a small amount of acetic acid to the eluent can help to reduce streaking of the carboxylic acid on the silica gel.[6] Recrystallization from a suitable solvent system, identified through small-scale solubility tests, can also be effective.
-
Experimental Workflow: Sandmeyer Reaction for this compound
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of this compound?
The choice of starting material is critical for a successful synthesis. While direct bromination of 2-naphthoic acid is a possible route, it can lead to a mixture of isomers. A more reliable method is to start with a precursor that allows for regioselective introduction of the bromine atom. For instance, a multi-step synthesis starting from 2-naphthol can provide the necessary precursors for a Sandmeyer reaction with high regiochemical control.[7][8]
Q2: Can I use copper(II) bromide for the Sandmeyer reaction?
While some variations of the Sandmeyer reaction can utilize other transition metal salts, the classic and most efficient version relies on copper(I) salts as the active catalyst.[2][9] Copper(I) initiates the single-electron transfer that leads to the formation of the aryl radical and subsequent substitution.[10][11]
Q3: How can I best purify the final this compound product?
The crude product can be purified by recrystallization. Toluene is often a suitable solvent for this purpose.[12] If significant impurities are present, column chromatography on silica gel may be necessary. A solvent system such as hexane:ethyl acetate with a small amount of acetic acid can provide good separation.[6] The purity of the final product can be assessed by its melting point and thin-layer chromatography (TLC).[6]
Quantitative Data Summary
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Oxidation of 1-bromo-2-methylnaphthalene | KMnO4, ether | 78.6% | [13] |
| Sandmeyer from 6-amino-2-naphthoic acid | NaNO2, CuBr, HBr | High Yield | [14][15] |
| Grignard carboxylation of 1-bromonaphthalene | Mg, CO2 | 68-70% (for 1-naphthoic acid) | [12] |
Note: Yields can vary significantly based on reaction scale and specific conditions.
Logical Relationship Diagram
Caption: Troubleshooting logic for improving the synthesis of this compound.
References
-
Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. (2013). Advanced Materials Research, 634-638, 2044-2048. [Link]
-
Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate. [Link]
- WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
This compound. PubChem. [Link]
- The Role of this compound in Organic Synthesis. (URL not provided in search results)
-
WO/2014/069674 6-BROMO-2-NAPHTHOIC ACID PRODUCTION METHOD. WIPO Patentscope. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
2-Naphthol. Wikipedia. [Link]
-
α-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]
-
Sandmeyer reaction (video). Khan Academy. [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
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- 1. This compound | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process | Scientific.Net [scientific.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
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- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of Crude 1-Bromo-2-naphthoic Acid by Recrystallization
Welcome to the technical support center for the purification of crude 1-Bromo-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific aromatic carboxylic acid.
I. Troubleshooting Guide: Common Issues and Solutions
Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] However, achieving high purity and yield requires careful attention to detail. This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Probable Cause: The solvent is not suitable for this compound, or an insufficient volume of solvent is being used. Aromatic carboxylic acids, like this compound, often require a solvent that can overcome the intermolecular forces of the crystal lattice, particularly the hydrogen bonding of the carboxylic acid dimer.
-
Solution:
-
Verify Solvent Choice: For aromatic acids, solvents like toluene or acetic acid can be effective.[2] Toluene, in particular, has been successfully used for the recrystallization of the closely related 1-naphthoic acid.[3]
-
Increase Solvent Volume Incrementally: Add the hot solvent in small portions to the crude material while heating and stirring until the solid completely dissolves.[2] Avoid a large excess, as this will reduce your final yield.[4]
-
Consider a Mixed Solvent System: If a single solvent proves ineffective, a mixed solvent system (co-solvents) may be necessary.[5] The co-solvents must be miscible. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Probable Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point.[6][7] This can also occur if the compound is significantly impure.[7] The reported melting point of this compound is 191°C.[8]
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.[6][7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of well-defined crystals.[1][5] Insulating the flask can help achieve this.[6]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[2][7]
-
Seed Crystals: If available, adding a small seed crystal of pure this compound can initiate crystallization.[7]
-
Problem 3: No crystals form upon cooling, even after an extended period.
-
Probable Cause: The most common reason for this is using too much solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling.[6][7]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[6][7] Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound.[2]
-
Problem 4: The recrystallized product has a low melting point and/or appears discolored.
-
Probable Cause: Impurities are still present in the final product. This could be due to the rapid formation of crystals, which can trap impurities within the crystal lattice, or the co-precipitation of impurities.[6]
-
Solution:
-
Repeat the Recrystallization: A second recrystallization will often yield a purer product.
-
Use Activated Carbon: If the solution is colored by impurities, you can add a small amount of activated carbon to the hot solution to adsorb them.[9] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[6] After adding charcoal, the solution must be hot filtered to remove it before cooling.
-
Ensure Slow Cooling: As mentioned previously, slow cooling is crucial for the formation of pure crystals.[1]
-
Problem 5: The final yield is very low.
-
Probable Cause: Several factors can contribute to a low yield:
-
Using an excessive amount of solvent.[4]
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not ice-cold.
-
The compound having significant solubility in the cold solvent.
-
-
Solution:
-
Use the Minimum Amount of Hot Solvent: Titrate the crude solid with hot solvent until it just dissolves.[1]
-
Pre-heat Funnel and Flask for Hot Filtration: To prevent premature crystallization, pre-heat the filter funnel and receiving flask.
-
Wash Crystals with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to create a saturated solution at the boiling point of the solvent.[1] A good starting point is to add just enough solvent to cover the crude material in an Erlenmeyer flask. Heat the mixture to boiling, and then add more hot solvent in small increments until the solid is completely dissolved.[2]
Q3: What are the likely impurities in crude this compound?
A3: The impurities will depend on the synthetic route used to prepare the compound. If prepared via Grignard carboxylation of 1,2-dibromonaphthalene, potential impurities could include unreacted starting material or byproducts from the Grignard reaction. If synthesized from 1-amino-2-naphthoic acid via a Sandmeyer reaction, residual starting materials or side-products from the diazotization could be present.
Q4: Is a hot filtration step always necessary?
A4: A hot filtration is only required if there are insoluble impurities (like dust or sand) or if you have used a decolorizing agent like activated carbon.[1] If the hot solution is clear, you can proceed directly to the cooling step.
Q5: My final product is still a powder, not nice crystals. Is it pure?
A5: The formation of a powder versus large crystals is often dependent on the rate of cooling. Rapid cooling can lead to the formation of smaller crystals or a powder. While not as aesthetically pleasing, a powdered product can still be pure. The most reliable indicator of purity is the melting point. A sharp melting point close to the literature value (191°C for this compound) is a good indication of high purity.[8]
III. Experimental Protocol and Data
Standard Recrystallization Protocol for this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, ethanol, acetic acid) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip or stir bar. Add the chosen solvent, initially just enough to cover the solid. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble materials are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Non-polar | Good for aromatic compounds; effective for similar naphthoic acids.[2] |
| Acetic Acid | 118 | Polar Protic | Can be a good solvent for carboxylic acids, but may be difficult to remove completely. |
| Ethanol | 78 | Polar Protic | May be a suitable solvent, potentially in a mixed system with water. |
| Ethyl Acetate | 77 | Polar Aprotic | A common recrystallization solvent; worth testing. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the non-polar nature of the naphthalene ring system. |
IV. Visual Workflow and Logic Diagrams
Recrystallization Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common recrystallization issues.
V. References
-
A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene. Benchchem. Available at:
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Available at:
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Available at:
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Available at:
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Available at:
-
Troubleshooting. (2022). Chemistry LibreTexts. Available at:
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at:
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Available at:
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at:
-
Recrystallization and Crystallization. (n.d.). Available at:
-
This compound. (n.d.). PubChem. Available at:
-
Recrystallization I. (n.d.). Available at:
-
Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. (n.d.). Benchchem. Available at:
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. benchchem.com [benchchem.com]
column chromatography techniques for purifying 1-Bromo-2-naphthoic acid.
Welcome to the technical support center for the purification of 1-Bromo-2-naphthoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific needs.
A Critical First Step: Safety
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3]
Core Safety Precautions:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1]
-
Handling: Avoid creating dust when handling the solid material.[2] Avoid ingestion and inhalation.[2]
-
Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My compound is stuck at the top of the column and won't elute (Rf = 0). What's wrong?
Probable Cause(s):
-
Insufficient Mobile Phase Polarity: The chosen eluent is not polar enough to displace the acidic this compound from the polar silica gel stationary phase. Carboxylic acids are highly polar and can interact strongly with silica gel via hydrogen bonding.[4]
-
Strong Acid-Base Interaction: The acidic proton of the carboxylic acid is interacting very strongly with the slightly acidic surface of the silica gel.[4]
Recommended Solution(s):
-
Introduce a Polar Modifier: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Acidify the Mobile Phase: This is the most critical step for eluting carboxylic acids. Add 0.5-1% acetic acid to your mobile phase. The acetic acid acts as a competitive binder to the silica and, by protonating the this compound, reduces its interaction with the stationary phase, allowing it to travel down the column.[5]
-
Switch to a More Polar Solvent System: Consider using a system like dichloromethane/methanol, which is more effective at eluting polar compounds.[6]
Question 2: My compound is eluting too quickly (high Rf value) and is co-eluting with impurities.
Probable Cause(s):
-
Excessive Mobile Phase Polarity: The eluent is too polar, causing all components of the mixture, including your target compound and impurities, to spend too much time in the mobile phase and elute quickly without proper separation.[7]
Recommended Solution(s):
-
Reduce Mobile Phase Polarity: Decrease the proportion of the polar solvent in your eluent. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 10-15%.
-
Optimize with TLC: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound should be between 0.2 and 0.4 to ensure good separation on the column.[8]
Question 3: I'm observing significant "tailing" or "streaking" of my compound's band.
Probable Cause(s):
-
Strong Analyte-Stationary Phase Interaction: As with Question 1, this is a classic sign of a strong interaction between the acidic compound and the silica gel. The tailing is caused by the non-ideal equilibrium of the compound between the mobile and stationary phases.
-
Column Overload: You may have loaded too much crude material onto the column. A general rule of thumb is to load a mass of crude product that is 1-5% of the total mass of the silica gel.
Recommended Solution(s):
-
Acidify the Mobile Phase: As mentioned previously, adding 0.5-1% acetic acid to the eluent is the most effective way to mitigate tailing for carboxylic acids.
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
-
Ensure Proper Loading: Use the dry loading technique (see protocol below) to ensure the initial band is as narrow and concentrated as possible.
Question 4: My compound appears to be precipitating or crystallizing on the column.
Probable Cause(s):
-
Poor Solubility: The compound has low solubility in the initial, non-polar mobile phase used for elution. When the concentrated sample solution at the top of the column comes into contact with the non-polar eluent, it can crash out of solution.
Recommended Solution(s):
-
Employ Dry Loading: This is the preferred method for compounds with limited solubility. It involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the column as a solid. This avoids solubility issues entirely.[8]
-
Modify the Initial Mobile Phase: Start the elution with a slightly more polar solvent mixture that the compound is soluble in, provided it doesn't cause premature elution (check with TLC).
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard flash-grade silica gel (SiO₂, particle size 230-400 mesh, pore size 60 Å) is the most common and effective stationary phase.[9] It's important to remember that silica gel is slightly acidic, which is a key factor in the chromatographic behavior of acidic compounds like this one.[4]
Q2: How do I choose the right mobile phase? A2: The selection of the mobile phase (eluent) is critical and should always be guided by preliminary TLC analysis.[7]
-
Start Simple: A good starting point is a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[6]
-
Aim for an Rf of ~0.3: Test different ratios of your solvent system to find one that gives your target compound an Rf value of approximately 0.2-0.4. This generally provides the best separation.
-
Don't Forget the Acid: For this compound, it is highly recommended to add 0.5-1% acetic acid to the chosen solvent system to obtain sharp, well-defined bands.[5]
| Mobile Phase Component 1 (Non-Polar) | Mobile Phase Component 2 (Polar) | Modifier (for Acidic Compounds) | Notes |
| Hexane / Heptane | Ethyl Acetate | 0.5-1% Acetic Acid | A standard, versatile system. Good for achieving fine separations.[6] |
| Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% Acetic Acid | A more polar system, useful if the compound is not moving in Hexane/EtOAc.[6] |
| Toluene | Ethyl Acetate | 0.5-1% Acetic Acid | Can offer different selectivity compared to aliphatic solvents like hexane. |
Q3: Should I perform an isocratic or gradient elution? A3: This depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition. It is suitable if your impurities are well-separated from your product on the TLC plate.
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation.[7] This is highly recommended for purifying this compound, as it allows for the initial elution of non-polar impurities in a weak eluent, followed by the clean elution of your more polar target compound as the solvent strength is increased. This saves time and solvent.[8]
Q4: How can I be sure my collected fractions are pure? A4: The purity of each collected fraction should be assessed by TLC.[10] Spot a small aliquot from each fraction onto a TLC plate. Fractions that show a single spot corresponding to the Rf of your pure product can be combined. For absolute confirmation of purity, the combined and evaporated fractions should be analyzed by techniques such as NMR, HPLC, or melting point determination.[10]
Experimental Workflows & Protocols
Purification Workflow Diagram
The following diagram outlines the complete workflow for the purification of this compound.
Caption: Workflow for purification of this compound.
Protocol 1: Dry Loading Sample Preparation
Dry loading is highly recommended to prevent solubility issues and ensure a narrow sample band.[10]
-
Dissolve Crude Product: In a round-bottom flask, dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add Silica Gel: Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate to Dryness: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.
Protocol 2: Column Packing and Elution
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour this slurry into the column, tapping the side gently to ensure even packing without air bubbles.[10]
-
Adding Sand: Once the silica has settled, add a thin layer of sand on top to prevent the bed from being disturbed.[10]
-
Loading the Sample: Drain the excess solvent until the liquid level is just at the top of the sand. Carefully add your dry-loaded sample powder from Protocol 1 onto the sand. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add your initial mobile phase to the column. Begin collecting fractions. Gradually and systematically increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) according to your preliminary TLC results.
-
Fraction Analysis: Monitor the elution process by performing TLC on the collected fractions. Combine all fractions that contain only your pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose purification problems systematically.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
common side reactions in the bromination of 2-naphthoic acid
Welcome to the technical support center for the bromination of 2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your synthetic endeavors.
Introduction: The Intricacies of Brominating 2-Naphthoic Acid
The direct bromination of 2-naphthoic acid presents a significant regioselectivity challenge. The naphthalene ring system is inherently more reactive than benzene towards electrophilic attack, with a strong preference for substitution at the α-positions (1, 4, 5, and 8).[1][2][3] However, the carboxylic acid substituent at the 2-position is an electron-withdrawing group, which deactivates the naphthalene nucleus and directs incoming electrophiles. This interplay of the activated ring system and the deactivating substituent often leads to a mixture of isomeric monobrominated products and over-bromination, making the isolation of a single, pure product a formidable task. The difficulty in achieving clean, regioselective bromination is underscored by the prevalence of multi-step synthetic routes for specific bromo-2-naphthoic acid isomers in the literature, often circumventing direct bromination altogether.[4][5]
This guide will dissect the common side reactions, provide troubleshooting strategies based on mechanistic principles, and offer detailed protocols to help you control your reaction and isolate your desired product.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the bromination of 2-naphthoic acid in a question-and-answer format.
Issue 1: My reaction produces a complex mixture of monobrominated isomers. How can I improve the regioselectivity?
Answer:
The formation of multiple monobrominated isomers is the most common challenge in this reaction. The carboxylic acid group at the 2-position deactivates the ring and, in principle, directs incoming electrophiles to the 5- and 8-positions (the "meta" positions on the same ring) and to the positions on the other ring. However, the inherent reactivity of the naphthalene α-positions often leads to a mixture of products.
Root Cause Analysis and Solutions:
-
Understanding the Directing Effects: The -COOH group is a deactivating group. In the naphthalene system, this deactivation is not as pronounced as in benzene, and the directing effects can be complex. Electrophilic attack is generally favored at the 5- and 8-positions of the same ring, and at the α-positions (6 and 7) of the adjacent ring. However, steric hindrance and subtle electronic effects can lead to the formation of other isomers.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0°C or even lower may improve the ratio of the desired isomer.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Less polar solvents, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), can sometimes offer better selectivity compared to more polar solvents like acetic acid.
-
Brominating Agent: The reactivity of the brominating agent is crucial. Milder brominating agents can lead to higher selectivity.
-
N-Bromosuccinimide (NBS): NBS is often a good choice for regioselective brominations of activated or moderately deactivated aromatic rings.[2] It is generally less aggressive than molecular bromine.
-
Molecular Bromine (Br₂): If using Br₂, the addition should be slow and controlled, and a Lewis acid catalyst may not be necessary given the reactivity of the naphthalene ring. The absence of a strong Lewis acid can help to temper the reactivity and improve selectivity.
-
-
Experimental Protocol for Improved Regioselectivity:
-
Dissolve 2-naphthoic acid in a suitable solvent (e.g., DCM or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of one equivalent of NBS or Br₂ in the same solvent to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Proceed with the work-up and purification.
Logical Flow for Troubleshooting Isomer Formation:
Caption: Troubleshooting isomer formation.
Issue 2: A significant amount of polybrominated products is forming, reducing the yield of my desired monobrominated compound.
Answer:
The formation of di- and even tri-brominated products is a common side reaction, especially if the reaction is not carefully controlled.[6] The initial monobromination product is still an activated naphthalene system and can undergo further electrophilic substitution.
Root Cause Analysis and Solutions:
-
Stoichiometry of the Brominating Agent: Using more than one equivalent of the brominating agent is the most direct cause of polybromination. It is crucial to use a slight excess or, ideally, a 1:1 molar ratio of the brominating agent to 2-naphthoic acid.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote over-bromination. It is essential to monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Localized High Concentrations: Poor mixing can lead to localized areas of high brominating agent concentration, resulting in polybromination. Ensure efficient stirring throughout the reaction.
Experimental Protocol to Minimize Polybromination:
-
Accurately weigh both 2-naphthoic acid and the brominating agent to ensure a 1:1 molar ratio.
-
Dissolve the 2-naphthoic acid in a sufficient volume of solvent to ensure good mixing.
-
Add the brominating agent solution dropwise with vigorous stirring to avoid localized high concentrations.
-
Maintain a low reaction temperature (e.g., 0°C).
-
Monitor the reaction frequently by TLC or HPLC and quench the reaction immediately upon consumption of the starting material.
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Equivalents of Br₂ | Yield of Monobromo-2-naphthoic acid | Yield of Dibromo-2-naphthoic acid |
| 1.0 | ~80% | ~15% |
| 1.2 | ~60% | ~35% |
| 1.5 | ~30% | ~60% |
| Note: These are illustrative yields and can vary based on specific reaction conditions. |
Issue 3: I suspect decarboxylation is occurring as a side reaction. How can I confirm and prevent this?
Answer:
Decarboxylative bromination is a known reaction for certain aromatic carboxylic acids, particularly those with electron-donating groups.[6][7][8][9] While less common for deactivated systems, it can occur under harsh conditions. The mechanism involves the loss of CO₂ to form a naphthyl anion or radical, which is then brominated. This would result in the formation of bromonaphthalenes as byproducts.
Confirmation of Decarboxylation:
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method to identify volatile byproducts like bromonaphthalenes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of the carboxylic acid proton signal and the appearance of new aromatic signals in the 1H NMR spectrum of the crude product can indicate decarboxylation.
-
Prevention of Decarboxylation:
-
Milder Reaction Conditions:
-
Temperature: Avoid high temperatures, as decarboxylation is often thermally induced.
-
Reagents: Use milder brominating agents and avoid strong Lewis acids, which can promote decarboxylation.
-
-
Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider an alternative route to the desired product that does not involve the direct bromination of 2-naphthoic acid. For example, bromination of a precursor followed by the introduction of the carboxylic acid group.
Reaction Pathway Visualization: Decarboxylative Bromination Side Reaction
Caption: Decarboxylative bromination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for monobromination on the 2-naphthoic acid ring?
The carboxylic acid group is deactivating and generally directs electrophilic attack to the 5- and 8-positions of the ring to which it is attached. These positions are "meta" to the carboxyl group and avoid the deactivating inductive effect. Bromination on the other ring is also possible, with the 6- and 7-positions being potential sites. The exact distribution will depend on the interplay of electronic and steric factors.
Q2: How can I purify my desired brominated 2-naphthoic acid from the isomeric byproducts?
Separating constitutional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Careful selection of the solvent system (e.g., a mixture of hexane and ethyl acetate) and using a high-quality silica gel can help to achieve separation. Gradient elution may be necessary.
-
Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent can be attempted. This method relies on slight differences in the solubility of the isomers.
-
Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool, although it is more expensive and time-consuming.
Q3: Can I use a Lewis acid catalyst like FeBr₃ for the bromination of 2-naphthoic acid?
While Lewis acids are often used to polarize Br₂ for the bromination of less reactive aromatic rings like benzene, they may not be necessary for the more reactive naphthalene system.[10][11] The use of a strong Lewis acid can increase the reactivity of the brominating agent to a point where it leads to poor selectivity and increased formation of polybrominated products. It is generally recommended to first attempt the reaction without a Lewis acid catalyst.
Q4: What are the key safety precautions to take during a bromination reaction?
-
Bromine (Br₂): is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
N-Bromosuccinimide (NBS): is an irritant and should be handled with care.
-
Solvents: Many of the solvents used (e.g., DCM, CCl₄) are hazardous. Consult the Safety Data Sheets (SDS) for all reagents and solvents before starting the experiment.
References
-
Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr 3. ResearchGate. Available from: [Link]
-
Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters. Available from: [Link]
- WO2014069674A1 - 6-bromo-2-naphthoic acid production method. Google Patents.
-
Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
decarboxylative bromination. ResearchGate. Available from: [Link]
- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Google Patents.
-
naphthoic acid. Sci-Hub. Available from: [Link]
-
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. Available from: [Link]
-
6-bromo-2-naphthol. Organic Syntheses. Available from: [Link]
-
Radical decarboxylative bromination of aromatic acids. Tetrahedron Letters. Available from: [Link]
-
Decarboxylative Halogenation of Organic Compounds. PMC - NIH. Available from: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available from: [Link]
-
Predict the major products of bromination of the following compounds. Pearson+. Available from: [Link]
- EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid. Google Patents.
-
Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available from: [Link]
- WO1998056737A1 - Bromination process. Google Patents.
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData. Available from: [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure. Available from: [Link]
-
2-Naphthoic acid. PubChem. Available from: [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available from: [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Chemistry LibreTexts. Available from: [Link]
-
Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. Available from: [Link]
-
Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores. RSC Publishing. Available from: [Link]
- DE2159011C3 - Process for the preparation of 2- (6-methoxy-2-naphthyl) -propionic acid and di. Google Patents.
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 5. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Radical decarboxylative bromination of aromatic acids (1985) | Derek H.R. Barton | 57 Citations [scispace.com]
- 9. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Couplings with 1-Bromo-2-naphthoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, 1-Bromo-2-naphthoic acid. The unique steric and electronic properties of this compound can lead to common pitfalls, which we will address in a detailed question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low to No Conversion
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: When facing low to no conversion with this compound, the issue often lies in the inherent challenges posed by this substrate: steric hindrance and potential catalyst inhibition by the carboxylic acid group. The bromine and carboxylic acid groups are ortho to each other on the naphthalene ring, creating significant steric bulk around the reaction center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Additionally, the carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst.[3] A systematic approach to troubleshooting is essential.
Here is a workflow to diagnose the issue:
Caption: Troubleshooting workflow for low conversion.
Q2: How do I select the optimal ligand and base for this sterically hindered substrate?
A2: The choice of ligand and base is paramount for a successful coupling with this compound.
Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[4] You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition and reductive elimination steps.[1][5]
-
Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed to be both bulky and electron-donating, which accelerates the key steps in the catalytic cycle.[5][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for challenging couplings.[7]
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[8] However, a base that is too strong or has poor solubility can lead to side reactions or be ineffective.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are sufficiently basic to promote the reaction but are generally milder than hydroxides or alkoxides, which can promote side reactions.[9][10]
-
Base Equivalents: You must use at least one extra equivalent of base to neutralize the acidic proton of the naphthoic acid. A common starting point is 3-4 equivalents of base in total.
Here is a summary of recommended starting conditions:
| Component | Recommendation | Rationale |
| Ligand | SPhos or XPhos | Bulky and electron-rich, proven for hindered substrates.[5] |
| Palladium Source | Pd(OAc)₂ or a pre-formed catalyst (e.g., G3-XPhos) | Reliable and effective with appropriate ligands.[11] |
| Base | K₃PO₄ or Cs₂CO₃ (3-4 equiv.) | Effective for transmetalation, minimizes side reactions.[9] |
| Solvent | Dioxane/water or Toluene/water | Good solubility for reactants and facilitates base action.[10] |
Section 2: Significant Side Product Formation
Q3: I'm observing a significant amount of naphthalene-2-carboxylic acid (hydrodehalogenation) and/or biaryl product from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: These side reactions point to specific issues in your reaction setup and conditions.
-
Hydrodehalogenation: The replacement of the bromine with a hydrogen atom can occur if your reaction conditions are too harsh or if there are sources of hydride in your reaction. Ensure your solvents are anhydrous and your reaction is strictly under an inert atmosphere.[4]
-
Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.[12] Thoroughly degassing your solvents and reaction mixture is crucial. This can be done by sparging with an inert gas like argon for 10-15 minutes.[13] Using a more efficient ligand to speed up the catalytic cycle can also suppress homocoupling.
Q4: My primary side product is the protodeboronated starting material from my boronic acid. How can I minimize this?
A4: Protodeboronation is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond.[14] This is a very common side reaction, especially with electron-deficient or some heteroaryl boronic acids.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases and high water content can accelerate protodeboronation. Using K₃PO₄ or potassium fluoride (KF) can be beneficial.[9]
-
Use Boronic Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][15] You can either use the boronic ester directly or form it in situ.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote hydrolysis. Using anhydrous solvents and a carefully controlled amount of water can help.
-
Increase Reaction Rate: A faster catalytic turnover will favor the desired cross-coupling over the slower protodeboronation side reaction. Using a more active catalyst system (e.g., a more electron-rich ligand) can help.[14]
Section 3: Role of the Carboxylic Acid Group
Q5: I suspect the carboxylic acid on this compound is interfering with the reaction. How does this happen and what can I do?
A5: The carboxylic acid can indeed interfere in several ways. Under the basic reaction conditions, it will be deprotonated to a carboxylate. This carboxylate can then act as a ligand for the palladium center. This coordination can stabilize a Pd(II) intermediate, slowing down the reductive elimination step and potentially deactivating the catalyst.[3]
Caption: Potential inhibition by the carboxylate group.
Mitigation Strategies:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and prevents the formation of the interfering carboxylate. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the coupling is complete.
-
Use More Ligand: Increasing the ligand-to-palladium ratio can sometimes help outcompete the carboxylate for coordination sites on the palladium center. A ratio of 2:1 or even 4:1 (ligand:Pd) can be beneficial.
-
Careful Base Selection: As mentioned, using a base like K₃PO₄ is often a good choice as it is less harsh than alkoxides, which could potentially lead to other side reactions with the carboxylic acid.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
References
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Elsevier B.V.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Technical Support Center: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substr
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.
- Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluorobor
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Organic & Biomolecular Chemistry.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020).
- The Decisive Influence of Phosphine Ligands on Reaction Selectivity: A Compar
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central.
- Protodeboron
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). RSC Publishing.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.).
- Do carboxylic acids interfere with Suzukis? (2021). Reddit.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.).
- Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides. (2025). Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene. (2025). Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (n.d.). The Journal of Organic Chemistry.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (n.d.). PubMed.
- What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst and ligand selection for reactions with 1-Bromo-2-naphthoic acid
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals tackling the unique challenges of cross-coupling reactions with 1-Bromo-2-naphthoic acid. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for rational problem-solving, grounded in mechanistic understanding and field-proven strategies. The inherent steric hindrance of the naphthalene core, combined with the electronic and coordinating effects of the C2-carboxylic acid group, demands a nuanced approach to catalyst and ligand selection. This center is designed to be your partner in navigating these complexities to achieve robust and reproducible results.
General Troubleshooting Workflow for this compound Reactions
Low conversion, side product formation, or reaction failure are common hurdles. Before delving into reaction-specific issues, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common problems.
Caption: General workflow for troubleshooting cross-coupling reactions.
The Carboxylic Acid Dilemma: Key FAQs
The C2-carboxylic acid is the most influential functional group in this compound, presenting both challenges and opportunities.
Q1: Is it necessary to protect the carboxylic acid group before attempting a cross-coupling reaction?
A1: Not always, but it is a critical consideration. Performing the reaction on the free acid is more atom-economical. However, you may face issues such as:
-
Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially slowing down or halting the catalytic cycle.
-
Solubility Issues: The deprotonated carboxylate salt, formed under basic conditions, may have poor solubility in common aprotic solvents like toluene or dioxane, leading to heterogeneous mixtures and poor reactivity.[1]
-
Decarboxylation: Under certain conditions, particularly at higher temperatures, palladium can catalyze a decarboxylative cross-coupling, where the carboxylic acid itself is lost and replaced, leading to an undesired product.[2][3][4]
Protecting the acid as an ester (e.g., methyl or ethyl ester) circumvents these issues but adds steps to your synthesis. Recommendation: For initial screening, run parallel reactions with both the free acid and its methyl ester to determine the most effective strategy for your specific coupling partners.
Q2: I suspect my reaction is failing due to decarboxylation. How can I confirm this and prevent it?
A2: Decarboxylation is a known side reaction for aromatic carboxylic acids in the presence of transition metal catalysts.[3][4]
-
Confirmation: A simple control experiment is to subject 2-naphthoic acid (the debrominated analogue) to your reaction conditions. If you observe the formation of naphthalene, decarboxylation is occurring.
-
Prevention:
-
Lower the Temperature: This is the most effective way to minimize decarboxylation, though it may also slow the desired reaction.[3]
-
Screen Milder Bases: Strong bases can facilitate the formation of the carboxylate salt, which may be more prone to decarboxylation. Consider switching from strong bases like NaOtBu to milder inorganic bases like K₃PO₄ or K₂CO₃.[5]
-
Change the Catalyst System: Some ligand/metal combinations may have a higher propensity for this side reaction. Screening different ligands is advisable.
-
Suzuki-Miyaura Coupling: Troubleshooting Guide
This is often the first choice for C-C bond formation. The primary challenge is overcoming the steric hindrance around the C-Br bond.
Q1: My Suzuki-Miyaura reaction with this compound has very low conversion. What is the most likely cause?
A1: Low conversion is typically due to an inefficient catalyst system that cannot overcome the steric bulk of the substrate.[6] The oxidative addition of palladium to the C-Br bond is often the rate-limiting step.[7]
-
Inadequate Ligand: Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich monophosphine ligands, commonly known as Buchwald ligands.[8][9] These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition into hindered C-Br bonds.[10]
-
Inactive Catalyst: Ensure your palladium source is active. Using air-stable Pd(II) pre-catalysts (like Pd(OAc)₂) requires in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[11] Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, even better, an air-stable, commercially available pre-catalyst (e.g., XPhos Pd G3) where the active LPd(0) species is readily generated.[8]
-
Poor Base/Solvent Choice: The base is crucial for activating the boronic acid.[12] For hindered couplings, K₃PO₄ is often a reliable choice.[5][13] The solvent must be anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[7] Dioxane or toluene are common choices.[5][13]
Q2: I am seeing a significant amount of 2-naphthoic acid in my crude product mixture. What is causing this hydrodehalogenation?
A2: The formation of the reduced product (Ar-H instead of Ar-Nu) is a common side reaction known as hydrodehalogenation.[7] This occurs when the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation.
-
Source of Hydride: Protic impurities (water, alcohols) in the solvent or reagents can be a source. Using a strong base in a protic solvent is a common cause.[13]
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired transmetalation versus undesired side reactions. Screening different bulky phosphine ligands may identify one that favors the productive pathway.
-
Base Choice: Ensure you are using an anhydrous, high-purity base.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, effective Pd(0) and Pd(II) sources.[13] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are essential for promoting oxidative addition with sterically hindered substrates.[13][14] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A moderately strong, effective base for Suzuki couplings that is less harsh than alkoxides.[5][13] |
| Solvent | Anhydrous, degassed Dioxane or Toluene | Standard aprotic solvents for this reaction.[5] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion.[7] |
Buchwald-Hartwig Amination: Troubleshooting Guide
Forming a C-N bond at the hindered C1 position requires a highly active catalyst system.
Q1: I am attempting to couple a secondary amine with this compound and see no product. How should I optimize my conditions?
A1: This is a challenging transformation due to the steric hindrance of both coupling partners. Success hinges almost entirely on the ligand choice and ensuring a sufficiently strong, non-nucleophilic base is used.
-
Ligand Selection is Key: As with Suzuki coupling, bulky biarylphosphine ligands are critical. For coupling secondary amines, ligands like XPhos or RuPhos are excellent starting points. Bidentate ligands like Xantphos can also be effective.[15][16]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[17] Weaker bases like K₂CO₃ are generally insufficient.
-
Use a Pre-catalyst: To ensure consistent generation of the active catalyst, using a pre-formed palladium-ligand complex (a "pre-catalyst") is highly recommended for challenging aminations.[18] This avoids issues with inefficient ligand association to the metal center.
Q2: Can I use an inorganic base like K₃PO₄ for a Buchwald-Hartwig amination?
A2: It is generally not recommended for amine couplings. The pKa of the amine requires a much stronger base to generate the amide anion needed for the catalytic cycle. While some specialized systems exist, strong alkoxide bases like NaOtBu, KOtBu, or LiHMDS are standard for a reason.[19] If your substrate is extremely base-sensitive, you may need to explore alternative C-N coupling strategies.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in a Suzuki-Miyaura Coupling
This protocol describes the setup for parallel screening to efficiently identify optimal conditions.
-
Preparation: In an array of oven-dried 2-dram vials, each equipped with a small magnetic stir bar, add this compound (e.g., 50.2 mg, 0.2 mmol, 1.0 equiv), the desired boronic acid (0.3 mmol, 1.5 equiv), and K₃PO₄ (127 mg, 0.6 mmol, 3.0 equiv).
-
Catalyst/Ligand Addition: In a separate, inert-atmosphere glovebox or Schlenk line, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and various ligands (e.g., XPhos, SPhos, PPh₃) in anhydrous toluene or dioxane. Add the appropriate volume of the catalyst and ligand solutions to each vial to achieve the desired loading (e.g., 2 mol% Pd, 4.4 mol% Ligand).
-
Solvent Addition & Degassing: Crimp-seal each vial with a Teflon-lined cap. Remove the vials from the glovebox. Add anhydrous, degassed solvent (1.0 mL) to each via syringe.
-
Reaction: Place the array of vials into a pre-heated aluminum heating block (e.g., at 100 °C) on a magnetic stir plate and stir vigorously.
-
Monitoring: After a set time (e.g., 12-24 hours), cool the vials to room temperature. Quench a small aliquot of each reaction mixture with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine conversion and identify the most promising conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. jmcct.com [jmcct.com]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing the Solubility of 1-Bromo-2-naphthoic Acid
Welcome to the technical support guide for 1-Bromo-2-naphthoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this versatile but often sparingly soluble reagent. Here, we provide in-depth, field-tested answers to common questions, detailed troubleshooting protocols, and the fundamental chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound (C₁₁H₇BrO₂) is a crystalline solid characterized by a large, hydrophobic naphthalene core and a single, polar carboxylic acid group.[1] This amphipathic nature is the primary driver of its challenging solubility profile.
-
Hydrophobicity: The bulky, nonpolar bromonaphthalene structure dominates, making it poorly soluble in polar protic solvents like water and short-chain alcohols.[2]
-
Polarity: The carboxylic acid group can engage in hydrogen bonding, affording slight solubility in some polar aprotic solvents.[3] A related isomer, 6-bromo-2-naphthoic acid, is noted to be slightly soluble in DMSO and methanol but insoluble in water.[4]
-
Acidity: The carboxylic acid moiety is acidic, with a predicted pKa similar to related structures (around 4.0).[4] This property is crucial for solubility enhancement, as the acid can be deprotonated to form a much more polar and soluble carboxylate salt.[5]
Q2: My this compound won't dissolve in my chosen reaction solvent. What is my first troubleshooting step?
When initial solubilization fails, a systematic approach is necessary. The immediate goal is to determine if the issue is with the solvent choice or if a chemical modification (i.e., salt formation) is required.
Causality: The principle of "like dissolves like" governs solubility. The highly aromatic and hydrophobic structure of this compound requires solvents with similar properties (e.g., aromatic or polar aprotic) or a chemical strategy to increase its polarity.
The following diagram outlines a logical workflow for addressing this common issue.
Caption: Troubleshooting workflow for solubility issues.
Application-Specific Troubleshooting Guides
Q3: How can I manage the solubility of this compound for a Suzuki-Miyaura Coupling?
This is a common challenge, as the reaction's success hinges on getting the aryl bromide, boronic acid, and catalyst into the same phase. Poor solubility of the starting material is a frequent cause of low yields or failed reactions.[6]
Expertise & Causality: The base in a Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) serves two roles: it is essential for the activation of the boronic acid for transmetalation, and it can deprotonate the this compound to form its more soluble carboxylate salt in situ.[7] Leveraging this dual function is key. The choice of solvent is critical to solvate both the nonpolar starting material and the ionic intermediates of the catalytic cycle.
Recommended Solvent Systems: A mixture of an organic solvent and water is often highly effective. Water helps dissolve the inorganic base and the carboxylate salt, while the organic solvent dissolves the boronic acid and the palladium catalyst complex.[7]
| Solvent System | Rationale & Best Use Case |
| Dioxane / Water | Workhorse System: Excellent for a wide range of boronic acids. Dioxane has good solvating power for the palladium catalyst and organic substrates. |
| Toluene / Water | Higher Temperatures: Useful when higher reaction temperatures are needed to drive catalysis or improve solubility. |
| DMF or Acetonitrile / Water | Highly Polar Substrates: Use when the boronic acid partner is also highly polar. Can sometimes lead to side reactions or catalyst decomposition at high temperatures. |
| THF / Water | Milder Conditions: Good for reactions that can proceed at lower temperatures (e.g., below 65-70 °C). |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the chosen organic solvent (e.g., dioxane) to form a slurry.
-
Base Addition: Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2-3 eq). The mixture may remain heterogeneous.
-
Degassing: Sparge the mixture with an inert gas for 10-15 minutes to remove dissolved oxygen, which can degrade the catalyst.[7]
-
Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C). As the temperature increases, the deprotonation of the acid and subsequent dissolution should occur, leading to a more homogeneous solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, acidify the mixture with aqueous HCl (e.g., 1M) to re-protonate the carboxylic acid product, which will typically precipitate and can be extracted with an organic solvent like ethyl acetate.
Q4: What is the best strategy for solubilizing this compound for an amide bond formation?
Directly reacting a carboxylic acid and an amine often requires high temperatures to drive off water, which can be detrimental. Furthermore, mixing this compound with an amine will form a salt, which may precipitate from nonpolar solvents, effectively halting the reaction. The standard, and most reliable, approach is to use coupling reagents.
Expertise & Causality: Amide coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is typically more soluble and highly reactive towards the amine, allowing the reaction to proceed under milder conditions and bypassing the problematic acid-amine salt formation.
Deprotonation to Enhance Solubility: The core principle for solubilizing carboxylic acids is conversion to their corresponding carboxylate salt via deprotonation with a base. This dramatically increases the polarity and aqueous solubility of the molecule.
Caption: Deprotonation increases polarity and solubility.
Recommended Coupling Strategies & Solvents:
| Method | Activating Agent | Common Solvents | Rationale & Considerations |
| Carbodiimide Coupling | EDC, DCC | DCM, DMF, MeCN | Most Common: EDC is water-soluble, simplifying workup. A base like DIPEA is often added. Requires an additive like HOBt or DMAP to prevent side reactions. |
| Phosphonium-Based | PyBOP, HBTU, HATU | DMF, MeCN | High Reactivity: Very efficient and fast. The byproducts are generally soluble. Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine). |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | DCM, Toluene | Classic Method: Creates a highly reactive acid chloride. Not compatible with sensitive functional groups. The reaction must be anhydrous. |
| Boron-Mediated | B(OCH₂CF₃)₃ | MeCN | Green Chemistry: A newer method that works well for a wide range of substrates and is operationally simple.[8] |
Protocol 2: General Procedure for EDC/HOBt Amide Coupling
-
Initial Dissolution: Suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the suspension. Stir at room temperature for 30-60 minutes. The acid should slowly dissolve as the activated ester is formed.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to scavenge the HCl produced.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring & Workup: Monitor completion by TLC or LC-MS. The workup typically involves washing the reaction mixture with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts, followed by drying and concentration.
References
- WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
6-bromo-2-naphthol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
This compound | C11H7BrO2 | CID 88665. PubChem, National Institutes of Health. [Link]
-
1-Bromo-2-naphthol | C10H7BrO | CID 11316. PubChem, National Institutes of Health. [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Synthesis of 1-Bromo-2-Naphthol. Slideshare. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Quora. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, RSC Publishing. [Link]
-
Carboxylic Acid Reactions Practice Problems. Chemistry Steps. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Amines. NCERT. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central, National Institutes of Health. [Link]
-
Selected Screening Conditions for the Preparation of 2-Bromo-1-naphthols. ResearchGate. [Link]
-
4.4 Solubility. Chemistry LibreTexts. [Link]
-
Suzuki cross-coupling reaction. YouTube, Chem Help ASAP. [Link]
Sources
- 1. This compound | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. quora.com [quora.com]
- 4. nbinno.com [nbinno.com]
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- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dehalogenation Side Reactions in Cross-Coupling
Welcome to the Technical Support Center for troubleshooting and preventing dehalogenation side reactions in cross-coupling catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of this common and yield-reducing byproduct. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, providing you with the expert insights needed to tackle this pervasive challenge.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?
A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the halogen atom (I, Br, Cl) on your aryl or heteroaryl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired arene or heteroarene byproduct instead of your target cross-coupled product, which consumes your starting material and ultimately lowers the overall reaction yield.[1][2] Identifying and mitigating this pathway is crucial for efficient and robust cross-coupling methodologies.
Q2: What is the primary mechanism driving this unwanted dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can arise from several sources within the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can then re-enter the undesired dehalogenation cycle.[1][3]
Q3: Are certain types of organic halides more susceptible to dehalogenation?
A3: Yes, the propensity for dehalogenation is often related to the reactivity of the carbon-halogen bond. The general trend for both the desired oxidative addition and the undesired dehalogenation is Ar-I > Ar-Br > Ar-Cl.[1][4][5] Aryl and heteroaryl iodides, being the most reactive, are often the most prone to this side reaction.[6][7] Conversely, aryl chlorides are the least reactive but typically require more active catalyst systems to promote the desired coupling.[1][3]
Q4: Which substrates are particularly prone to dehalogenation?
A4: Electron-deficient aryl halides and, notably, N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1][6][7] The presence of a nitrogen atom can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst and altering its reactivity.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can also influence the reaction outcome.[1][8] In some cases, protection of the N-H group can effectively suppress dehalogenation.[1][8]
Q5: How does my choice of boronic acid or other coupling partner impact dehalogenation?
A5: While the organic halide is the primary substrate for dehalogenation, a slow transmetalation step with the organoboron reagent (or other organometallic partner) can indirectly promote this side reaction. If the transmetalation is sluggish, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing dehalogenation.[1] Therefore, using high-purity, reactive, and stable coupling partners can help to drive the reaction forward and minimize competing side pathways.[1]
Troubleshooting Guide: A Systematic Approach to Eliminating Dehalogenation
If you are observing significant dehalogenation in your cross-coupling reaction, a systematic, parameter-focused approach to troubleshooting is recommended. The following guide provides actionable steps to identify and resolve the root cause of the issue.
Issue 1: High Levels of Dehalogenated Byproduct Detected
This is the most common manifestation of the problem. The key is to systematically evaluate and optimize the core components of your reaction.
Core Strategy: Modulate the Catalyst System and Reaction Environment to Favor Reductive Elimination of the Product over Dehalogenation.
Troubleshooting Workflow
Caption: A stepwise troubleshooting decision tree for addressing dehalogenation.
Step 1: Re-evaluate Your Ligand
The ligand is arguably the most critical factor in controlling the outcome of a cross-coupling reaction. It directly influences the steric and electronic properties of the palladium center.
-
The "Why": Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often the solution.[1][9][10]
-
Bulkiness: Sterically demanding ligands promote the desired reductive elimination step, which is often the product-forming step, making it faster than the competing dehalogenation pathway.[3]
-
Electron-donating properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the initial oxidative addition step, especially for less reactive aryl chlorides, and promote reductive elimination.[3][10]
-
-
Actionable Advice:
-
Switch from simple, less bulky ligands like PPh₃ to more sophisticated biaryl phosphine ligands (e.g., SPhos, XPhos, DavePhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[1]
-
Consider using N-heterocyclic carbene (NHC) ligands (e.g., IPr), which are strong electron donors and can be highly effective.[11][12]
-
Step 2: Optimize the Base
The base is a frequent culprit in generating the problematic Pd-H species.
-
The "Why": Strong alkoxide bases (e.g., NaOtBu, KOMe) can act as hydride sources.[13][14] Similarly, amine bases can also contribute to the formation of palladium-hydride intermediates.[3]
-
Actionable Advice:
-
Switch to a weaker inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives as they are less likely to generate hydrides.[1]
-
If a strong base is required, ensure it is of high purity and used in the minimum effective quantity.
-
Step 3: Change the Solvent
The solvent can be a direct source of hydrogen for the dehalogenation reaction.
-
The "Why": Protic solvents, particularly alcohols (e.g., methanol, ethanol), can be oxidized by the palladium complex to generate Pd-H species.[3][15]
-
Actionable Advice:
-
Switch to aprotic solvents such as dioxane, THF, or toluene.[1][16]
-
If aqueous conditions are necessary (as is common in Suzuki couplings), carefully control the amount of water. While some water is often beneficial, excess water can be a proton source.[1][17] Ensure all other reagents and solvents are rigorously dried if attempting anhydrous conditions.[1]
-
Step 4: Adjust the Reaction Temperature
-
The "Why": Higher temperatures can sometimes accelerate side reactions more than the desired coupling reaction.[18] However, for sluggish reactions, especially with aryl chlorides, carefully increasing the temperature might be necessary to promote oxidative addition.[1]
-
Actionable Advice:
-
As a general first step, try running the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
If the reaction is slow and dehalogenation is still a problem, it is better to switch to a more active catalyst system (see Step 1) rather than excessively increasing the temperature.[1]
-
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky & electron-rich (e.g., XPhos, SPhos, P(t-Bu)₃, NHCs) | Promotes faster reductive elimination of the desired product over dehalogenation.[1][3] |
| Base | Weaker, non-coordinating inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Avoids bases that can act as hydride sources (e.g., alkoxides, amines).[1][3][14] |
| Solvent | Aprotic (e.g., Toluene, Dioxane, THF) | Prevents the solvent from acting as a hydride or proton source.[1][16] |
| Temperature | Lowest effective temperature | Minimizes the rate of side reactions relative to the main reaction.[18] |
| Aryl Halide | Ar-Cl or Ar-Br over Ar-I | Iodides are generally more prone to dehalogenation due to higher reactivity.[4][6][7] |
Issue 2: Reaction is Sluggish, Leading to More Side Products
A slow desired reaction provides more opportunity for side reactions to occur.
-
The "Why": The rate-limiting step could be a slow oxidative addition (especially with aryl chlorides) or a slow transmetalation.[1]
-
Actionable Advice:
-
Use a More Active Catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[1][19] Modern, well-defined pre-catalysts are often more efficient than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[20]
-
Ensure High-Purity Reagents: Impurities in the aryl halide or the coupling partner can inhibit the catalyst.[21]
-
Check Boron Reagent: For Suzuki couplings, ensure the boronic acid or ester is of high purity and reactivity. Consider using more reactive boronate salts if transmetalation is suspected to be slow.[3]
-
Visualizing the Mechanism: The Competing Pathways
Understanding the catalytic cycle is key to rational troubleshooting. Dehalogenation is a parasitic cycle that diverts the catalyst from the productive cross-coupling pathway.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
Experimental Protocols: General Starting Points
These protocols provide a robust starting point for minimizing dehalogenation, but may require optimization for your specific substrates.
Protocol 1: Suzuki Coupling of an Aryl Bromide with Minimized Dehalogenation
This protocol uses a bulky biarylphosphine ligand and a phosphate base, a combination known to suppress dehalogenation.
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and finely ground K₃PO₄ (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst, for example, XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (3-5 mL).
-
Degassing: If not already using pre-degassed solvent, degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Challenging Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the heterocyclic chloride (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Note: While NaOtBu can be a hydride source, it is often necessary for the amination of chlorides. Careful control of other parameters is key.
-
Catalyst Addition: Add the palladium pre-catalyst, for example, RuPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%). RuPhos is a bulky, electron-rich ligand often effective for these substrates.
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene (3-5 mL).
-
Reaction: Heat the reaction to 100-110 °C. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and Purification: Follow a similar procedure to Protocol 1.
By understanding the mechanisms at play and systematically applying these troubleshooting strategies, you can effectively minimize dehalogenation and significantly improve the efficiency and reliability of your cross-coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Catalysis Science & Technology. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]
-
MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ACS Publications. Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
-
Macmillan Group, Princeton University. Buchwald-Hartwig Chemistry. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ResearchGate. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
National Library of Medicine. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. [Link]
-
ResearchGate. Thermochemical Factors Affecting the Dehalogenation of Aromatics. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
-
ResearchGate. Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. [Link]
-
YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
-
National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Gessner Group, Ruhr University Bochum. Phosphine ligands and catalysis. [Link]
-
National Library of Medicine. Deciphering complexity in Pd–catalyzed cross-couplings. [Link]
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- 18. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
impact of base selection on Suzuki-Miyaura reactions of 1-Bromo-2-naphthoic acid
Answering the user's request.## Technical Support Center: Suzuki-Miyaura Reactions of 1-Bromo-2-naphthoic Acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically with the challenging substrate, this compound. The presence of the carboxylic acid functionality ortho to the bromide introduces unique challenges, making the selection of the base a critical parameter for success. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues you may encounter when performing Suzuki-Miyaura reactions with this compound. Each problem is followed by an analysis of probable causes related to the base and a set of actionable solutions.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
-
Probable Cause 1: Inadequate Base Strength or Solubility. The base may not be strong enough or sufficiently soluble in the reaction medium to facilitate the crucial transmetalation step of the catalytic cycle. The base's primary role is to activate the boronic acid, making it more nucleophilic.[1]
-
Probable Cause 2: Catalyst Inhibition by the Carboxylic Acid. The acidic proton of the naphthoic acid can react with the base, forming a carboxylate salt. This carboxylate can then coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[2]
-
Probable Cause 3: Insufficient Equivalents of Base. An inadequate amount of base will be consumed by the acidic proton of the starting material, leaving too little to participate in the catalytic cycle.
Solutions:
-
Increase Base Equivalents: Add an additional equivalent of base to compensate for the acidic proton on the this compound.
-
Select a Stronger, More Soluble Base: Switch from weaker bases like sodium bicarbonate to stronger, more effective bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are known to be effective in challenging Suzuki couplings.
-
Optimize the Solvent System: If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize interfacial contact. Alternatively, consider a single-phase solvent system like dioxane or DMF with a small amount of water, which can improve the solubility of all components.[3]
-
Protect the Carboxylic Acid: As a last resort, if other optimizations fail, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This eliminates the issue of the acidic proton and simplifies the reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[2]
Issue 2: Significant Decarboxylation of this compound
Your reaction yields the desired product, but you also observe a significant amount of 1-bromonaphthalene, indicating that the carboxylic acid group has been lost.
-
Probable Cause: High Reaction Temperature and Strong Base. The combination of a strong base and elevated temperatures can induce decarboxylation of the starting material, especially in substrates where the carboxylate is stabilized by the aromatic system.[4][5]
Solutions:
-
Lower the Reaction Temperature: Screen lower temperatures (e.g., 60-80 °C) to find a balance between a reasonable reaction rate and minimal decarboxylation.
-
Use a Milder Base: Switch to a weaker base such as potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) if the coupling is efficient enough. These are less likely to promote decarboxylation.
-
Choose a Non-Nucleophilic Organic Base: Consider using a hindered organic base like diisopropylethylamine (DIPEA). These bases are less likely to participate in side reactions.[1]
Issue 3: Protodeborylation of the Boronic Acid Coupling Partner
You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂), which reduces the yield of your desired biaryl product.
-
Probable Cause: Base-Induced Protodeborylation. This side reaction is common in Suzuki couplings and can be exacerbated by the presence of water and certain bases.[6] It is particularly problematic with electron-rich or heteroaryl boronic acids.
Solutions:
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can reduce protodeborylation. Use anhydrous solvents and dry glassware.
-
Employ Cesium Fluoride (CsF) or Potassium Fluoride (KF): Fluoride bases are known to activate boronic acids effectively while minimizing protodeborylation. The fluoride ions are believed to play a unique role in the transmetalation step.[1]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeborylation than their corresponding boronic acids.[3][7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic selection of a base for the Suzuki-Miyaura coupling of this compound.
Q1: Why is base selection particularly critical for this compound?
A: The substrate presents a dual-reactivity challenge. It contains the aryl bromide necessary for the oxidative addition step, but it also has a carboxylic acid group. This acidic group can react with the base, creating a carboxylate that may inhibit the palladium catalyst.[2] Therefore, the chosen base must be strong enough to promote the catalytic cycle but not so reactive that it causes catalyst deactivation or unwanted side reactions like decarboxylation.[4]
Q2: What are the primary roles of the base in the Suzuki-Miyaura reaction?
A: The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the reaction. There are two generally accepted pathways for its action[1][8][9]:
-
The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activated species then transfers its organic group to the palladium center.
-
The Hydroxide/Alkoxide Pathway: The base (e.g., NaOH, K₂CO₃ in the presence of water) generates a hydroxide or alkoxide ligand on the palladium(II) complex. This palladium-hydroxide species then reacts with the neutral boronic acid to facilitate transmetalation.
The dominant pathway depends on the specific base, solvent, and substrates used.
Q3: Which types of bases are generally recommended for substrates with acidic functional groups?
A: For substrates like this compound, a careful balance of basicity and compatibility is required.
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄): Often a good first choice. It is a strong enough base to be effective but is generally considered milder than hydroxides.
-
Cesium Carbonate (Cs₂CO₃): A highly effective base due to the high solubility of its salts in organic solvents, which can accelerate the reaction.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works well in many cases, though it may be less effective for more challenging couplings.[10]
-
Hydroxides (NaOH, KOH): These are very strong bases and should be used with caution as they can promote side reactions, especially at higher temperatures.[1]
-
-
Organic Bases:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These can be useful, particularly when trying to avoid the harshness of inorganic bases. They are typically used in anhydrous conditions.[1]
-
Q4: How does steric hindrance from the ortho-carboxylic acid group impact base selection?
A: The ortho-substituent on this compound creates significant steric hindrance around the reaction center.[11][12][13] This can slow down both the oxidative addition and reductive elimination steps. A well-chosen, often stronger or more soluble base (like K₃PO₄ or Cs₂CO₃) may be required to drive the reaction forward by promoting a more efficient transmetalation, helping to overcome the kinetic barriers imposed by steric hindrance.[11][14]
Comparative Data on Base Performance
The following table summarizes the general performance of various bases in Suzuki-Miyaura coupling reactions, providing a starting point for optimization.
| Base | Typical Substrates | Strength | Advantages | Potential Issues |
| K₃PO₄ | Aryl bromides, chlorides | Strong | Good reactivity, often provides high yields. | Can be hygroscopic. |
| Cs₂CO₃ | Sterically hindered substrates | Strong | High solubility in organic solvents, excellent for difficult couplings.[6] | Higher cost. |
| K₂CO₃ | Aryl bromides, iodides | Moderate | Cost-effective, widely used.[15] | May be too weak for challenging substrates. |
| NaOH/KOH | Aryl bromides | Very Strong | Highly reactive, can drive difficult reactions. | Can promote side reactions (e.g., ester hydrolysis, decarboxylation).[1][15] |
| KF/CsF | Substrates prone to protodeborylation | Moderate | Minimizes protodeborylation side reaction.[1] | Can be less reactive than other bases. |
| DIPEA | Substrates with base-sensitive groups | Weak | Non-nucleophilic, good for sensitive molecules. | Often requires higher temperatures or longer reaction times. |
Experimental Protocol: A Starting Point
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Note: This is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer. Acidify it to a pH of ~2 with 1M HCl to protonate the carboxylic acid product, which should precipitate or be extractable into an organic solvent.[16]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow for base selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The dual mechanistic roles of the base in activating the coupling partners.
Caption: A decision tree for troubleshooting base selection in your reaction.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Semantics Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
NIH. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
J-STAGE. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (2015). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2024). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 5. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Monitoring Reactions of 1-Bromo-2-naphthoic Acid by TLC
Welcome to the technical support center for monitoring reactions involving 1-Bromo-2-naphthoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges and ensuring reliable reaction monitoring. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding TLC analysis of this compound and its derivatives.
Q1: My this compound spot is streaking or "tailing" on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue when working with carboxylic acids like this compound on standard silica gel TLC plates.[1][2][3] The primary cause is the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the silica gel surface.[3] This can lead to a smear rather than a distinct spot.[1]
-
Solution: To obtain sharp, well-defined spots, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent (mobile phase).[1][2][3][4] This acidic additive protonates the silica surface and the carboxylate anion, minimizing the strong ionic interactions and allowing the compound to move up the plate more uniformly.[3]
Q2: I can't see any spots on my TLC plate after development. What should I check?
A2: There are several potential reasons for not seeing spots on your TLC plate:
-
Insufficient Concentration: The sample you spotted may be too dilute.[1][2][5] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][2][5]
-
Improper Visualization: this compound and many of its derivatives are aromatic and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent green background.[6][7][8] If you are not using a UV lamp, you will likely not see any spots. If your product is not UV-active, you will need to use a chemical stain.[8]
-
Sample Washed Away: Ensure the origin line where you spot your sample is above the solvent level in the developing chamber.[1][5] If the origin is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][5]
-
Reaction Failure: It's also possible that the reaction has not proceeded as expected, and there is no product to detect.[1][5]
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3: Poor separation is typically due to an inappropriate solvent system.[9] The goal is to find a mobile phase that creates a larger difference in the affinity of your compounds for the stationary phase.
-
Solution: You need to adjust the polarity of your eluent. If the spots are too high on the plate (high Rf), your solvent system is too polar; decrease the proportion of the more polar solvent.[2] If the spots are too low (low Rf), the eluent is not polar enough; increase the amount of the polar solvent.[2] Experiment with different solvent systems. A good starting point for aromatic acids is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[1][10]
Q4: How do I choose the right solvent system to start with?
A4: Selecting the initial solvent system is crucial for efficient TLC analysis.[10] A common starting point for many organic compounds is a 1:1 mixture of hexanes and ethyl acetate.[10] For this compound, which is a relatively polar molecule, you will likely need a more polar system.
-
Recommendation: Begin with a solvent system of 7:3 or 8:2 hexanes:ethyl acetate, with the addition of 1% acetic acid to prevent streaking.[3] From there, you can adjust the ratio to achieve an Rf value for your starting material between 0.2 and 0.4, which generally provides a good window for observing the appearance of new products.[11][12]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and the logical steps to resolve them.
Problem 1: Distorted or Irregular Spots
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | Sample is a carboxylic acid or amine interacting strongly with silica gel.[1][3] Sample is too concentrated/overloaded.[1][5][9] | Add 0.5-2% acetic or formic acid to the eluent for acidic compounds.[2][3][4] Dilute the sample before spotting.[1][9] |
| "Doughnut" or "Halo" Spots | The spotting solvent is not volatile enough or is too polar, causing the compound to chromatograph in a ring. | Use a more volatile and less polar solvent to dissolve your sample for spotting (e.g., dichloromethane or ethyl acetate). |
| Elongated Spots | The initial spot was too large or irregularly shaped.[4] The TLC plate was not placed vertically in the chamber. | Apply the sample as a small, tight spot (1-2 mm diameter).[4] Ensure the TLC plate is standing straight in the developing chamber. |
| Crooked Solvent Front | The TLC plate is touching the side of the chamber or the filter paper.[1][5] The adsorbent on the plate is uneven or chipped at the edges.[5] | Center the plate in the chamber so it does not touch the sides. Use a different, undamaged TLC plate. |
Problem 2: Inaccurate or Inconsistent Rf Values
The Retention Factor (Rf) is a critical parameter for identifying compounds and monitoring reaction progress.[13][14] Inconsistent Rf values can make it difficult to interpret your results.
Factors Affecting Rf Value:
-
Solvent System: The composition and polarity of the mobile phase is the most significant factor.[15][16]
-
Stationary Phase: The type of adsorbent (e.g., silica, alumina) and its activity (moisture content) will impact Rf.[13][15]
-
Temperature: Higher temperatures can increase the solubility of the compound in the mobile phase, leading to higher Rf values.[15][17]
-
Chamber Saturation: An unsaturated chamber with solvent vapors can lead to an uneven solvent front and inconsistent Rf values.[11]
-
Sample Concentration: Overloaded samples can lead to artificially high Rf values.[15]
Workflow for Reproducible Rf Values
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theory.labster.com [theory.labster.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. silicycle.com [silicycle.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. How To [chem.rochester.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Khan Academy [khanacademy.org]
- 15. sciencing.com [sciencing.com]
- 16. mastelf.com [mastelf.com]
- 17. byjus.com [byjus.com]
effect of temperature on the stability of 1-Bromo-2-naphthoic acid in solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-2-naphthoic acid. This document provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in solution, particularly concerning the effects of temperature. Our goal is to provide you with the causal insights and validated protocols necessary for robust experimental design and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound when subjected to thermal stress in solution?
When this compound is heated in solution, two principal degradation pathways should be anticipated: decarboxylation and hydrolytic debromination .
-
Decarboxylation: This is a common thermal degradation route for carboxylic acids, particularly at elevated temperatures. The process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), which would yield 1-bromonaphthalene as the primary degradant. The stability of the resulting carbanion intermediate on the naphthalene ring influences the rate of this reaction. Non-catalytic thermal decarboxylation of aromatic acids often requires high temperatures (e.g., >200-300°C) but can be influenced by the solvent and presence of catalysts.[1]
-
Debromination / Hydrodehalogenation: The carbon-bromine bond on the aromatic ring is another potential site of degradation. In the presence of a protic solvent (like water or alcohols) or nucleophiles, temperature can facilitate a nucleophilic aromatic substitution, replacing the bromine atom with a hydroxyl group or other nucleophile. A more common pathway, especially in aqueous solutions, is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding 2-naphthoic acid. This can be catalyzed by trace metals.[2]
The prevalence of each pathway is highly dependent on the experimental conditions, including the solvent system, pH, and temperature.
Q2: How does the choice of solvent affect the thermal stability of this compound?
Solvent choice is a critical parameter that dictates both the rate and mechanism of degradation by differentially stabilizing the ground state and transition states of the molecule.[3][4] The stability of this compound in different solvent classes can be generalized as follows:
| Solvent Class | Representative Examples | Expected Impact on Stability & Rationale |
| Polar Protic | Water, Methanol, Ethanol | Lower Stability. These solvents can act as nucleophiles, potentially attacking the carbon-bromine bond, and can facilitate proton transfer. Hydrogen bonding can stabilize charged intermediates, potentially lowering the activation energy for both debromination and decarboxylation pathways.[4][5] |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Good Stability. These solvents are less likely to participate directly in the reaction (i.e., they are not good nucleophiles or proton donors). They effectively solvate polar ground states and intermediates. Degradation is more likely to proceed via a purely thermal mechanism, primarily decarboxylation at higher temperatures. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Generally Higher Stability. These solvents interact weakly with the polar carboxylic acid and C-Br functional groups. This minimizes solvent-assisted degradation pathways. Degradation will likely require significantly higher thermal energy and proceed through an uncatalyzed thermal decomposition route.[6] |
Q3: My stability study shows inconsistent results. What are the likely sources of experimental variability?
Inconsistent results in thermal stress studies often stem from subtle, uncontrolled variables. Here are the most common culprits:
-
Dissolved Oxygen: The presence of oxygen in the solution can lead to oxidative degradation pathways, creating hydroxylated or other oxidized byproducts that can complicate the analysis. Solution: De-gas your solvents and purge the headspace of your reaction vials with an inert gas like nitrogen or argon before sealing and heating.
-
Trace Metal Contamination: Metal ions, even at trace levels, can catalyze hydrodehalogenation reactions.[2] Solution: Use high-purity solvents and glassware that has been properly cleaned and rinsed with a chelating agent like EDTA if metal catalysis is suspected.
-
Inconsistent Heating: Ensure uniform and accurate temperature control. Use a calibrated, stable heating block or oil bath rather than a hot plate, which can have significant temperature gradients.
-
Headspace Volume: The ratio of liquid volume to headspace volume in your sealed vial can affect the pressure and the concentration of volatile degradants, potentially influencing reaction equilibria. Solution: Maintain a consistent fill volume across all your samples.
Troubleshooting Guide: HPLC Analysis
Q4: I am observing a new peak in my chromatogram after heating my sample. How can I tentatively identify this degradant?
Identifying unknown peaks is a systematic process.
-
Hypothesize Degradants: Based on the likely degradation pathways (see Q1), your primary suspects are 1-bromonaphthalene (from decarboxylation) and 2-naphthoic acid (from debromination).
-
Retention Time Comparison: If available, inject pure standards of these suspected compounds using the same HPLC method. A matching retention time is strong evidence for the identity of the degradant.
-
LC-MS Analysis: The most definitive method is to analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, allowing you to confirm its identity.[7]
-
This compound: ~251.08 g/mol [8]
-
1-Bromonaphthalene: ~207.07 g/mol
-
2-Naphthoic acid: ~172.18 g/mol
-
-
Forced Degradation: Perform targeted forced degradation studies. For example, refluxing the compound in a high-boiling point non-polar solvent should favor decarboxylation, while heating in an aqueous solution might favor debromination. This can help assign peaks to specific pathways.
Q5: My HPLC peaks for this compound are tailing. What can I do to improve peak shape?
Peak tailing for acidic compounds is a common issue in reverse-phase HPLC.
-
Mobile Phase pH: The most likely cause is interaction between the ionized carboxylate group and residual, un-capped silanol groups on the silica-based column packing. Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will suppress the ionization of the carboxylic acid (shifting the equilibrium to the neutral HA form), minimizing secondary interactions and resulting in a sharper, more symmetrical peak.[9]
-
Column Choice: If pH adjustment is insufficient, consider using a column specifically designed for polar compounds (e.g., one with an embedded polar group) or a modern, highly end-capped column to reduce silanol interactions.[9]
Experimental Protocols & Workflows
Protocol 1: Isothermal Stress Study of this compound
This protocol outlines a standard workflow for assessing the thermal stability of the compound at a specific temperature over time.
Objective: To quantify the rate of degradation of this compound in a selected solvent at a constant temperature.
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound (e.g., 1.0 mg/mL) in the solvent of interest (e.g., Acetonitrile:Water 50:50 v/v).
-
-
Sample Aliquoting:
-
Dispense equal volumes (e.g., 1.0 mL) of the stock solution into multiple 2 mL amber HPLC vials.
-
Optional (Recommended): Gently bubble nitrogen gas through the solution for 5 minutes to remove dissolved oxygen.
-
Securely cap each vial immediately.
-
-
Time Zero (T₀) Sample:
-
Immediately analyze one vial to establish the initial concentration. This is your T₀ reference.
-
-
Isothermal Stressing:
-
Place the remaining vials into a calibrated heating block or oven set to the desired temperature (e.g., 80°C).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), remove one vial from the heat source.
-
Allow the vial to cool completely to room temperature. Do not quench rapidly, as this can cause thermal shock.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (-k).
-
Visualizations
Potential Degradation Pathways
Caption: Potential thermal degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting an isothermal stability study.
References
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: MDPI Open Access Journals.[Link]
-
López-Urionabarrenechea, A., et al. (2023). Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. Available at: MDPI Open Access Journals.[Link]
-
Wikipedia contributors. (2023). Solvent effects. In Wikipedia, The Free Encyclopedia.[Link]
-
Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 147, 86-97. [Link]
-
Al-Niemi, M. M. H., & Azzouz, A. S. P. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate.[Link]
-
Ancheyta, J., et al. (2013). Non-catalytic thermal decomposition of naphthenic acids of petroleum crudes. ResearchGate.[Link]
-
ResearchGate. (2024). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.[Link]
-
Reichardt, C. (1984). Solvent effects in organic chemistry. ResearchGate.[Link]
-
Stec, M., et al. (2018). Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute.[Link]
-
Italian Association of Chemical Engineering. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC.[Link]
-
Roux, M.V., et al. (2002). The energetics of the isomeric 1- and 2-naphthoic acids. Structural Chemistry, 13, 191-198. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.[Link]
-
Andrievsky, A. M., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. ResearchGate.[Link]
-
Dutta, T. K., et al. (2018). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 9, 1844. [Link]
-
Abu-Yousef, I. A. (2024). Solvent effect on complexation reactions. ResearchGate.[Link]
-
Request PDF. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.[Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium.[Link]
-
Nose, K., & Tsuruya, S. (2007). Degradation pathways of decabromodiphenyl ether during hydrothermal treatment. Chemosphere, 66(5), 869-875. [Link]
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
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- 8. This compound | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
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work-up procedures to remove impurities from 1-Bromo-2-naphthoic acid reactions
Technical Support Center: Work-up and Purification of 1-Bromo-2-naphthoic acid
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers encountering challenges in the post-reaction purification of this compound (CAS: 20717-79-7). The purity of this key organic intermediate is critical for its successful use in downstream applications, including the synthesis of pharmaceuticals and advanced materials.[1][2] This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt procedures to your specific reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental work-up and analysis of this compound.
Q1: What is the standard work-up procedure for isolating this compound from a reaction mixture?
A1: The most reliable method is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic organic impurities.
-
Principle of Causality: The process works by converting the water-insoluble this compound into its water-soluble sodium or potassium salt using a basic aqueous solution (e.g., NaHCO₃, NaOH). This salt partitions into the aqueous layer, while non-acidic organic impurities (like unreacted starting materials or coupling byproducts) remain in the organic layer.[3][4] The layers are then separated. Subsequently, the aqueous layer is re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the purified this compound to precipitate out of the aqueous solution as it is no longer soluble.[3][5]
-
Workflow:
-
The crude reaction mixture is typically dissolved in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
This organic solution is washed with a saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
The aqueous layer, now containing the sodium 1-bromo-2-naphthoate salt, is collected. This extraction is often repeated multiple times to ensure complete transfer.[3][6]
-
The combined aqueous layers are then cooled in an ice bath and slowly acidified with a strong acid (e.g., 5% HCl) until the pH is approximately 1-2.[3]
-
The precipitated this compound is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.
-
Below is a diagram illustrating this fundamental workflow.
Caption: Acid-Base Extraction Workflow for Purification.
Q2: My TLC plate shows significant streaking for my product spot. How can I resolve this for accurate purity analysis?
A2: Streaking is a common artifact when analyzing carboxylic acids on standard silica gel TLC plates.[7]
-
Principle of Causality: Silica gel is acidic (SiO₂), but the highly polar carboxylic acid group of your product can still interact strongly with the stationary phase through hydrogen bonding. This can lead to slow, uneven movement up the plate, resulting in a streak rather than a tight spot.
-
Solution: To ensure the carboxylic acid remains fully protonated and less polar, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane:Ethyl Acetate).[7] This acidic modifier suppresses the deprotonation of your compound on the silica surface, minimizing the strong interactions and resulting in a well-defined spot.
Q3: What are the most common impurities to expect from typical syntheses of this compound?
A3: The impurities depend heavily on the synthetic route employed.
-
From Grignard Carboxylation of 1,2-Dibromonaphthalene:
-
Unreacted Starting Material: Residual 1,2-dibromonaphthalene.
-
Protonated Intermediate: If trace moisture is present, the Grignard reagent can be quenched to form 1-bromonaphthalene.[8]
-
Coupling Byproduct: A Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide can form binaphthyl derivatives.[8][9]
-
-
From Bromination of 2-Naphthoic Acid:
-
Unreacted Starting Material: 2-Naphthoic acid.
-
Poly-brominated Species: Over-bromination can lead to the formation of dibromo-2-naphthoic acid isomers.[10]
-
Q4: How do I choose the best solvent for recrystallizing my crude this compound?
A4: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[11][12]
-
Selection Process:
-
Consult Literature: For similar compounds like 1-naphthoic acid, toluene has proven effective.[4][6]
-
Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, acetic acid) at room temperature and upon heating.
-
Observe Crystallization: A good candidate solvent will fully dissolve the product when hot, and upon cooling, will yield a significant amount of crystalline precipitate.
-
-
Expert Insight: A mixed solvent system can be highly effective. For instance, you can dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (like ethanol) and then slowly add a "non-solvent" in which it is poorly soluble (like water) until the solution becomes turbid. Re-heating to clarify and then slow cooling can produce very pure crystals.
Troubleshooting Guide
This table addresses specific experimental issues and provides validated solutions.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize or Precipitates as an Oil | 1. High concentration of impurities depressing the melting point.[7]2. Cooling the solution too rapidly.3. Excess recrystallization solvent was used. | 1. Attempt a preliminary purification via acid-base extraction to remove the bulk of impurities.2. Allow the hot, saturated solution to cool slowly to room temperature before moving to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[13]3. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.4. Add a single, pure seed crystal of the product.5. If too much solvent was added, carefully evaporate some of it and allow the solution to cool again. |
| Low Yield of Purified Product | 1. Incomplete extraction into the basic aqueous layer during work-up.2. The aqueous layer was not sufficiently acidified to precipitate all the product.3. Too much solvent was used during recrystallization, leaving a significant amount of product dissolved even at low temperatures.[12]4. Product loss during washing steps. | 1. Perform multiple extractions (3x) with the basic solution to ensure complete transfer of the carboxylate salt.2. Check the pH of the aqueous layer after acidification with pH paper to ensure it is strongly acidic (pH 1-2).3. During recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[12]4. When washing the filtered crystals, use a minimal amount of ice-cold solvent to minimize re-dissolving the product.[12] |
| Final Product is Colored (e.g., Yellow or Brown) | 1. Residual bromine from a bromination reaction.2. Presence of highly conjugated, colored organic impurities.3. Decomposition during heating. | 1. During the work-up, wash the organic layer with a solution of sodium bisulfite (NaHSO₃) to quench any remaining Br₂.2. For recrystallization, if the hot solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.[13]3. Avoid excessive heating times during recrystallization. |
| Melting Point is Broad and/or Depressed | This is a definitive indicator of the presence of impurities.[7] | 1. The product requires further purification. Perform a second recrystallization, potentially using a different solvent system.2. If recrystallization fails to improve the melting point, consider purification by column chromatography over silica gel. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.[7] |
Detailed Experimental Protocols
These protocols provide a self-validating framework for achieving high purity.
Protocol 1: Rigorous Acid-Base Extraction
This protocol is designed to isolate this compound from a typical crude organic reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, stopper the funnel, and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures quantitative recovery of the acidic product.[3]
-
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any trapped neutral organic impurities. Discard this ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add concentrated HCl dropwise until gas evolution ceases and the pH of the solution is ~1-2 (verify with pH paper). A thick white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold deionized water to remove residual inorganic salts (e.g., NaCl).
-
Drying: Dry the purified product to a constant weight, either in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the crude, isolated solid.
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., Toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. It is critical to avoid adding a large excess of solvent to maximize recovery.[12]
-
Hot Filtration (If Necessary): If insoluble impurities or activated charcoal are present, perform a rapid hot gravity filtration to remove them before the solution cools.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the pure, crystalline product under vacuum to remove all traces of solvent.
Caption: Standard Recrystallization Workflow.
References
- Benchchem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid.
- Benchchem. (2025). A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene.
- ChemicalBook. (n.d.). 1-Bromo-2-naphthol synthesis.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Sigma-Aldrich. (n.d.). This compound ≥98%.
- Benchchem. (2025). Technical Support Center: Purification of 1-Methoxy-4-bromo-2-naphthoic acid.
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Available at: [Link]
- Unknown. (n.d.). Grignard Reaction.
- ChemicalBook. (n.d.). 6-Bromo-2-naphthoic acid synthesis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Grignard Reactions of 1-Bromonaphthalene.
- Unknown. (n.d.). Recrystallization and Crystallization.
- Ambeed. (n.d.). The Role of this compound in Organic Synthesis.
- Benchchem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
- Benchchem. (2025). Technical Support Center: Purification of (Z)-2-bromo-2-butene.
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
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- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
strategies to minimize homocoupling in Suzuki-Miyaura reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with homocoupling side reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose the root causes of this common issue and implement effective strategies to enhance the yield and purity of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of the boronic acid reagent to form a symmetrical biaryl is one of the most common side reactions in Suzuki-Miyaura coupling. This byproduct not only lowers the yield of your target molecule but also complicates downstream purification. This guide provides a systematic workflow to diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical process for diagnosing and addressing the common causes of homocoupling.
Caption: Desired Suzuki cycle vs. the oxygen-mediated homocoupling side reaction.
Q2: How does my choice of palladium source influence homocoupling?
A2: The oxidation state of your palladium source is a critical factor.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂, Pd(dppf)Cl₂) are often bench-stable but require an initial reduction to Pd(0) to enter the catalytic cycle. [1]This reduction step can be a primary source of homocoupling, as two molecules of the boronic acid can act as the reductant. [2][1]* Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) introduce the active catalyst directly into the reaction, bypassing the problematic initial reduction step. [2]If homocoupling is a persistent issue, switching from a Pd(II) to a Pd(0) source is a highly effective strategy. [2]
Q3: What role do ligands play in minimizing homocoupling?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. [3][4]To minimize homocoupling:
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective. [3]Their steric bulk promotes the final reductive elimination step of the desired product, accelerating the main catalytic cycle and outcompeting the side reactions that lead to homocoupling. [4][5]Their electron-donating nature increases electron density at the palladium center, which can facilitate the initial oxidative addition step. [4]In one study, the use of SPhos as a ligand was shown to provide a good yield of the cross-coupling product where other ligands failed. [6]
Ligand Type Key Feature Impact on Homocoupling Example(s) Simple Phosphines Small, less donating Can be less effective at promoting reductive elimination, potentially allowing more time for side reactions. PPh₃, PCy₃ Buchwald Ligands Bulky, electron-rich Steric hindrance accelerates reductive elimination of the desired product, suppressing homocoupling. SPhos, XPhos, RuPhos | N-Heterocyclic Carbenes | Very strong σ-donors, bulky | Form very stable Pd complexes, promoting the desired catalytic cycle efficiently. | IPr, IMes |
Table 1: Comparison of common ligand classes for Suzuki-Miyaura reactions.
Q4: My boronic acid is unstable. Could this be causing the problem?
A4: Absolutely. Many boronic acids, especially heteroaryl, vinyl, and cyclopropyl variants, are prone to decomposition via protodeboronation (hydrolysis) or oxidation, particularly under basic conditions at elevated temperatures. [7][8]This degradation not only reduces the available concentration of the coupling partner, making side reactions like homocoupling more competitive, but the decomposition products can also interfere with the catalyst.
Solutions:
-
Use Boronic Esters: Pinacol or neopentyl glycol esters are generally more stable than the corresponding boronic acids and can prevent protodeboronation. [1]* Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that can be handled in air. [9]Under the reaction conditions, they undergo a "slow release" of the boronic acid, keeping its instantaneous concentration low. This minimizes both degradation and homocoupling. [7]
Q5: How can I optimize my reaction conditions to suppress homocoupling?
A5: Beyond catalyst and ligand choice, several procedural modifications can have a significant impact:
-
Lower the Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate can significantly suppress homocoupling, as side reactions are often more sensitive to temperature increases than the desired cross-coupling. [3][10]* Slow Addition of the Boronic Acid: Using a syringe pump to add the boronic acid solution slowly over time keeps its concentration low, disfavoring the bimolecular homocoupling reaction. [3][2]* Use a Mild Reducing Agent: In cases where a Pd(II) source must be used and oxygen exclusion is difficult, adding a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle. [11]* Choose the Right Base: While a base is necessary to activate the boronic acid, an overly strong or highly concentrated base can promote side reactions. [12][13]Inorganic bases like K₃PO₄ and K₂CO₃ are often effective and are generally preferred over strong hydroxide bases for sensitive substrates. [13][14]
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents and Mixtures
Oxygen is a primary culprit in promoting homocoupling. [15]Proper degassing is one of the most critical and effective preventative measures. [3] Method A: Subsurface Inert Gas Sparge
-
Add the solvent to the reaction flask.
-
Insert a long needle or cannula connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 20-30 minutes. For a pre-made reaction mixture, sparge for 5-10 minutes.
-
This method is fast and convenient but may not be as thorough as freeze-pump-thaw.
Method B: Freeze-Pump-Thaw (Most Effective)
-
Place your solvent or reaction mixture in a Schlenk flask sealed with a septum or stopcock.
-
Freeze the liquid completely using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solid.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath.
-
Allow the mixture to thaw completely. You may see bubbles evolve as dissolved gas is released from the liquid.
-
Repeat this entire freeze-pump-thaw cycle at least three times for maximum oxygen removal. [2]
Protocol 2: General Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several best practices for challenging couplings where homocoupling is a concern.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium(0) Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Bulky Ligand (if using a source like Pd₂(dba)₃, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)
-
Oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas (Argon), add the aryl halide, base, palladium catalyst, and ligand (if separate).
-
Solvent Addition: Add the required volume of degassed anhydrous solvent via cannula or syringe.
-
Boronic Acid Preparation: In a separate, dry flask, dissolve the boronic acid/ester in a minimal amount of degassed solvent.
-
Slow Addition: Using a syringe pump, add the boronic acid solution to the stirred reaction mixture dropwise over 30-60 minutes. [2]This maintains a low instantaneous concentration of the boronic acid.
-
Reaction: Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Lima, F., & P. J. S. Moran. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Correa, A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
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- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-Bromo-2-naphthoic Acid via ¹H and ¹³C NMR Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the elucidation of molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-2-naphthoic acid, a key intermediate in various synthetic pathways. By juxtaposing its spectral features with those of its parent isomers, 1-naphthoic and 2-naphthoic acid, we will demonstrate a robust methodology for structural verification.
The Rationale: Why NMR Spectroscopy?
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For a compound like this compound, with its nuanced arrangement of aromatic protons and substituted carbons, NMR is indispensable. It allows us to:
-
Identify Functionality: The characteristic chemical shifts of the carboxylic acid proton and carbon provide immediate evidence of this key functional group.
-
Determine Substitution Patterns: The coupling patterns (splitting) and chemical shifts of the aromatic protons reveal their relative positions on the naphthalene ring, confirming the 1,2-disubstitution.
-
Verify the Presence and Position of Substituents: The electronic effects of the bromine atom and the carboxylic acid group induce predictable changes in the chemical shifts of nearby protons and carbons, allowing for their precise localization.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural analysis. The following protocol outlines a validated method for the preparation and analysis of naphthoic acid derivatives.
1. Sample Preparation:
-
Analyte: this compound (typically 20-30 mg for ¹³C NMR and 5-10 mg for ¹H NMR).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, capable of solubilizing the acid and providing a deuterium lock signal for the spectrometer.
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
2. NMR Spectrometer Parameters (400 MHz example):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse | Proton-decoupled |
| Number of Scans | 16-64 | 1024 or more |
| Spectral Width | 0-15 ppm | 0-200 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Analysis and Interpretation of this compound Spectra
Predicted ¹H NMR Spectrum
Based on the principles of substituent effects, we can predict the ¹H NMR spectrum of this compound. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆, due to strong deshielding and hydrogen bonding. The aromatic region will display signals for the six protons on the naphthalene ring.
The numbering convention for the naphthalene ring is as follows:
Caption: Numbering of this compound.
-
H-3 and H-4: These protons will be significantly influenced by the adjacent electron-withdrawing carboxylic acid and the electronegative bromine. H-4 is expected to be a doublet, while H-3 will also be a doublet.
-
H-8: This proton experiences a "peri" interaction with the substituent at C-1 (bromine), leading to a downfield shift. It is expected to appear as a doublet.
-
H-5, H-6, H-7: These protons will appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by their relative positions to the substituents.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
Predicted and Experimental ¹³C NMR Data of this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Experimental Chemical Shift (ppm) | Rationale for Prediction |
| C=O | 165-170 | 168.1 | Typical range for an aromatic carboxylic acid carbon. |
| C-1 | 120-125 | 123.9 | Carbon bearing bromine, shielded by the halogen. |
| C-2 | 130-135 | 132.8 | Carbon attached to the electron-withdrawing COOH group. |
| C-3 | 128-132 | 130.5 | Aromatic CH adjacent to the COOH group. |
| C-4 | 125-129 | 128.3 | Aromatic CH. |
| C-4a | 132-136 | 134.2 | Quaternary carbon. |
| C-5 | 126-130 | 129.1 | Aromatic CH. |
| C-6 | 127-131 | 129.5 | Aromatic CH. |
| C-7 | 124-128 | 127.4 | Aromatic CH. |
| C-8 | 128-132 | 130.9 | Aromatic CH, deshielded by peri-interaction. |
| C-8a | 130-134 | 131.7 | Quaternary carbon. |
Experimental data obtained from SpectraBase.
Comparative Analysis: The Key to Unambiguous Confirmation
A direct comparison with the NMR spectra of 1-naphthoic and 2-naphthoic acids provides definitive confirmation of the substituent positions in this compound.
¹H NMR Comparison (Aromatic Region in DMSO-d₆)
| Compound | Key Diagnostic Protons and their Approximate Chemical Shifts (ppm) |
| 1-Naphthoic Acid | H-8 (peri-proton) is significantly downfield (~8.9 ppm) due to proximity to the COOH group. H-2 is also downfield (~8.2 ppm). |
| 2-Naphthoic Acid | H-1 is a distinct down |
A Senior Application Scientist's Guide to FTIR Spectroscopy for Functional Group Analysis of 1-Bromo-2-naphthoic Acid
For researchers and professionals in drug development and materials science, the precise identification of functional groups within a molecule is a foundational requirement. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of 1-Bromo-2-naphthoic acid using FTIR spectroscopy, comparing its spectral features with related compounds to offer a comprehensive understanding of how substituents on an aromatic system influence its vibrational characteristics.
The Analytical Imperative: Why FTIR for this compound?
This compound is a versatile intermediate in organic synthesis, featuring a naphthalene core substituted with both a bromine atom and a carboxylic acid group. The reactivity and properties of this molecule are dictated by these functional groups. FTIR spectroscopy allows for the direct confirmation of their presence and provides insights into the molecular structure through the analysis of vibrational modes. Specifically, we are interested in identifying the characteristic vibrations of the carboxylic acid group (O-H, C=O, and C-O stretches) and the influence of both the bromine and carboxyl groups on the aromatic naphthalene ring system.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable FTIR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely used and effective technique. This method involves mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.
Step-by-Step KBr Pellet Preparation and Spectral Acquisition
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.
-
Weigh out approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind the this compound to a fine powder.
-
Add the dried KBr to the mortar and continue to grind the mixture until it is homogeneous and has a consistent, fine texture. This ensures that the sample is evenly dispersed within the KBr matrix, minimizing light scattering.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Deconvoluting the Vibrational Signature
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A thorough analysis involves identifying the characteristic bands for the carboxylic acid group and the substituted naphthalene ring.
The Carboxylic Acid Group: A Dominant Feature
The carboxylic acid functional group gives rise to some of the most prominent and easily identifiable bands in an IR spectrum.[1][2] Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the position and shape of the O-H stretching vibration.[3][4]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[1] This broadness is a hallmark of the hydrogen-bonded O-H in the carboxylic acid dimer.[3]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated. For aromatic carboxylic acids, this band typically appears between 1710 and 1680 cm⁻¹ due to conjugation of the carbonyl group with the aromatic ring.[5]
-
C-O Stretch and O-H Bend: The spectrum will also feature a C-O stretching vibration, typically in the 1320-1210 cm⁻¹ region, and O-H in-plane and out-of-plane bending vibrations.[1] The out-of-plane bend often appears as a broad band around 950-910 cm⁻¹.[1]
The Substituted Naphthalene Ring
The naphthalene ring itself has a series of characteristic vibrations. The substitution pattern with a bromine atom and a carboxylic acid group will influence the exact positions of these bands.
-
Aromatic C-H Stretch: Look for sharp, medium-intensity bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]
-
C=C Ring Stretch: Aromatic ring stretching vibrations will produce a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region.[6]
-
C-H Out-of-Plane Bending: The substitution pattern on the naphthalene ring determines the positions of strong C-H out-of-plane bending (γ-CH) bands in the 900-650 cm⁻¹ region.[7] These bands are highly characteristic of the arrangement of hydrogens on the aromatic ring.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 680 and 515 cm⁻¹.[8] This band may be weak and can sometimes be difficult to definitively assign.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the FTIR spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules: 2-Naphthoic acid and 1-Bromonaphthalene.
FTIR Data Comparison
| Functional Group Vibration | This compound (Expected) | 2-Naphthoic acid | 1-Bromonaphthalene | Causality of Spectral Shift |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad, strong) | ~3300-2500 cm⁻¹ (very broad, strong)[9][10] | N/A | The presence of the carboxylic acid group leads to strong hydrogen bonding, resulting in a very broad O-H stretch. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (medium, sharp) | ~3100-3000 cm⁻¹[9][10] | ~3100-3000 cm⁻¹[11][12] | Characteristic of sp² C-H bonds in the aromatic ring. |
| C=O Stretch (Carboxylic Acid) | ~1710-1680 cm⁻¹ (strong, sharp) | ~1700-1680 cm⁻¹[9][10] | N/A | Conjugation with the naphthalene ring lowers the C=O frequency compared to non-conjugated carboxylic acids. The electron-withdrawing nature of the bromine atom may slightly increase the frequency compared to 2-naphthoic acid.[13] |
| C=C Aromatic Ring Stretch | ~1620-1400 cm⁻¹ (multiple bands) | ~1620-1400 cm⁻¹[9][10] | ~1600-1450 cm⁻¹[11][12] | These bands are characteristic of the naphthalene ring system. The substitution pattern influences the exact positions and relative intensities. |
| C-O Stretch (Carboxylic Acid) | ~1320-1210 cm⁻¹ (strong) | ~1320-1210 cm⁻¹[9][10] | N/A | A characteristic vibration of the carboxylic acid group. |
| C-H Out-of-Plane Bending | ~900-700 cm⁻¹ (strong, sharp) | ~900-700 cm⁻¹[9][10] | ~800-700 cm⁻¹[11][12] | The positions of these bands are highly diagnostic of the substitution pattern on the naphthalene ring. |
| C-Br Stretch | ~680-515 cm⁻¹ (weak to medium) | N/A | ~680-515 cm⁻¹[11][12] | The presence of the bromine atom introduces this characteristic low-frequency vibration. |
Note: The wavenumber ranges for 2-Naphthoic acid and 1-Bromonaphthalene are based on typical values and data available from spectral databases.[9][10][11][12]
Visualizing the Workflow and Molecular Structure
To conceptualize the process of FTIR analysis and the structure of the molecule being analyzed, the following diagrams are provided.
Conclusion
FTIR spectroscopy is an indispensable tool for the functional group analysis of this compound. The resulting spectrum provides a clear and unambiguous "fingerprint" of the molecule. The very broad O-H stretch from 3300-2500 cm⁻¹, coupled with the strong C=O stretch around 1700 cm⁻¹, confirms the presence of the carboxylic acid group. Furthermore, characteristic absorptions for the aromatic C-H and C=C bonds, along with the C-Br stretch, validate the overall structure. By comparing the spectrum to those of 2-naphthoic acid and 1-bromonaphthalene, a deeper understanding of how each substituent influences the vibrational properties of the naphthalene system can be achieved. This systematic approach, combining robust experimental technique with careful spectral interpretation, ensures the confident structural elucidation required in modern chemical research and development.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Calgary. (2023). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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OpenStax. (n.d.). 20.8 • Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]..
-
Berkeley Learning Hub. (2025, March 25). 5 Carboxylic Acid IR Tips. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Naphthoic acid. PubChem Compound Database. Retrieved from [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
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The Astrophysical Journal. (2010). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Purity Determination of 1-Bromo-2-naphthoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a non-negotiable aspect of the development pipeline. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. 1-Bromo-2-naphthoic acid, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled and accurately determined.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. As your Senior Application Scientist, I will not only present protocols but also delve into the causality behind the methodological choices, ensuring a robust and scientifically sound approach to your analytical challenges. We will explore a primary reversed-phase method and compare its performance against alternative chromatographic strategies, providing you with the data and insights needed to select the optimal approach for your laboratory's needs.
The Analytical Imperative: Why Purity Matters
This compound is a key reactant in various synthetic pathways, including the formation of complex heterocyclic structures and biaryl compounds.[1] Impurities can arise from starting materials, side reactions during synthesis (e.g., isomers, over-brominated or de-brominated species), or degradation. These impurities can potentially be carried through to the final API, impacting its pharmacological and toxicological profile. Therefore, a validated, high-resolution analytical method is paramount for quality control.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and ability to separate a wide range of non-polar to moderately polar compounds.[2] For an aromatic carboxylic acid like this compound, RP-HPLC is the logical starting point.
Causality of Method Design
The selection of each parameter in this method is deliberate and grounded in the physicochemical properties of this compound and the principles of chromatography.
-
Stationary Phase (Column): A C18 column is the standard choice for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds.[3] The dense bonding of octadecylsilane chains creates a non-polar environment that interacts favorably with the naphthyl ring of the analyte.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile) and an acidified aqueous buffer is employed.
-
Acetonitrile (ACN): Chosen for its low viscosity, UV transparency, and strong elution strength for aromatic compounds.
-
Acidified Water: The carboxylic acid moiety of the analyte is ionizable. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH of approximately 2.5-3.0 with an acid like phosphoric or formic acid, we suppress the ionization of the carboxylic acid group (predicted pKa ~2.85).[1] This renders the molecule more non-polar, leading to better retention and minimizing peak tailing, which can occur when a compound exists in both ionized and neutral forms during chromatography.[4][5][6]
-
-
Detection: The conjugated naphthalene ring system of this compound contains a strong chromophore, making UV detection ideal. Based on data for the closely related 2-Naphthoic acid, which exhibits absorption maxima at 236 nm, 280 nm, and 334 nm, a detection wavelength of 280 nm is selected.[5] This wavelength provides a good balance of sensitivity for the main component and potential aromatic impurities, while minimizing interference from the mobile phase.
Experimental Workflow: RP-HPLC Method
Caption: Experimental workflow for the RP-HPLC purity analysis of this compound.
Detailed Protocol: RP-HPLC
-
Instrumentation: HPLC system with gradient capability and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: Determine the area percent of the this compound peak relative to the total area of all peaks detected.
Comparative Methodologies
No single analytical method is universally superior. The choice of method depends on the specific analytical challenge, such as the nature of the impurities, required speed, and available instrumentation. Here, we compare the primary RP-HPLC method with three viable alternatives.
Alternative 1: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes a stationary phase with more than one type of interaction mechanism, typically combining reversed-phase and ion-exchange functionalities.[7][8]
-
Principle & Rationale: For this compound, a mixed-mode column with both C18 chains (hydrophobic interaction) and anion-exchange groups would be beneficial. The anion-exchange functionality provides an additional retention mechanism for the acidic analyte and any acidic impurities, offering a different selectivity compared to a standard C18 column.[9][10] This can be particularly useful for resolving impurities that co-elute with the main peak in a standard RP-HPLC setup. By adjusting mobile phase pH and ionic strength, the retention can be fine-tuned.[10]
-
Typical Conditions:
-
Column: Mixed-Mode C18/Anion-Exchange (e.g., Primesep B).
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate). The pH and buffer concentration are critical parameters to control both hydrophobic and ion-exchange interactions.
-
Alternative 2: Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography is a technique that separates ionized compounds from non-ionized or weakly ionized compounds.
-
Principle & Rationale: In IEC, the stationary phase consists of a totally sulfonated cation-exchange resin. The separation mechanism is based on the repulsion of anions (like the deprotonated naphthoic acid) from the negatively charged stationary phase. More highly ionized acids are repelled more strongly and elute earlier. However, for aromatic acids, secondary retention mechanisms like π-π interactions with the polystyrene-divinylbenzene backbone of the resin can lead to long retention times and peak tailing.[11][12] This method is less common for pharmaceutical purity analysis but offers a completely different selectivity profile, which could be advantageous for separating specific types of impurities, particularly inorganic anions or highly polar acidic impurities.
-
Typical Conditions:
-
Column: Sulfonated polystyrene-divinylbenzene resin.
-
Mobile Phase: A dilute solution of a strong acid, such as sulfuric acid (e.g., 0.35 mM H₂SO₄), is typically used as the eluent.[12]
-
Alternative 3: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is not a different mode of chromatography but rather a significant technological advancement over traditional HPLC. It utilizes columns with sub-2 µm particles and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[13]
-
Principle & Rationale: The core advantage of UPLC is a dramatic increase in efficiency, leading to significantly improved resolution and much faster analysis times.[14][15][16] For purity profiling, this means a better chance of separating closely eluting impurities and a massive increase in sample throughput. A method similar to the primary RP-HPLC protocol can be transferred to a UPLC system, but the gradient times and flow rates would be scaled down, resulting in a much shorter run time.
-
Typical Conditions:
-
Column: UPLC C18 (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm particle size.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Gradient: The gradient duration can be reduced by a factor of 5-10 compared to the HPLC method.
-
Performance Comparison
The following table summarizes the expected performance of each method for the purity analysis of this compound. The data is based on typical performance characteristics reported for these techniques.
| Parameter | RP-HPLC (Primary) | Mixed-Mode (MMC) | Ion-Exclusion (IEC) | RP-UPLC (High Throughput) |
| Primary Separation Mechanism | Hydrophobic Interaction | Hydrophobic & Ion-Exchange | Ion-Exclusion & Adsorption | Hydrophobic Interaction |
| Typical Analysis Time | 20-30 minutes | 15-25 minutes | 25-40 minutes | 2-5 minutes[17] |
| Resolution | Good to Excellent | Potentially higher for specific ionic impurities | Different selectivity, may resolve polar impurities | Excellent to Superior[14] |
| Peak Shape (Asymmetry) | Generally good (<1.5) with proper pH control | Excellent for charged analytes | Prone to tailing for aromatic acids[12] | Excellent due to high efficiency |
| Solvent Consumption | Moderate | Moderate | Low (typically aqueous) | Very Low[15] |
| Key Advantage | Robust, widely available, well-understood | Orthogonal selectivity for ionic species | Unique selectivity for polar/inorganic acids | High speed and resolution[16] |
| Key Disadvantage | Slower analysis time | More complex method development | Poor peak shape for aromatic analytes | Requires specialized high-pressure equipment |
Logical Comparison of Methodologies
Caption: Decision logic for selecting an appropriate chromatographic method.
Conclusion and Recommendations
For the routine, high-quality purity determination of this compound, the Reversed-Phase HPLC (RP-HPLC) method detailed in this guide serves as an excellent, robust, and reliable starting point. Its methodology is well-understood, and it provides excellent resolving power for the main component from its likely organic impurities.
However, a senior scientist recognizes that method development is not a one-size-fits-all process.
-
If you encounter challenging separations where impurities co-elute with the main peak, exploring the orthogonal selectivity of Mixed-Mode Chromatography is a highly recommended next step.
-
For laboratories focused on high-throughput screening or requiring the highest possible resolution to separate complex impurity profiles, transitioning the method to a UPLC system will yield significant benefits in speed and separation power.[1]
-
Ion-Exclusion Chromatography , while less conventional for this application, remains a tool for specific challenges involving highly polar or inorganic acidic impurities.
Every analytical method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose.[3][7][11][18] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. The choice of method will ultimately be guided by your specific sample, the impurities present, and your laboratory's operational goals.
References
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
- Ali, R., Bhatia, R., & Chawla, P. A. (2022). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 15(7), 3305-3309.
-
Pharma Knowledge Forum. (2024, April 25). Comparison of HPLC Vs UPLC: Which One Is The Best. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Chawla, P. A., Ali, R., & Bhatia, R. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1126-1134.
- Mansour, F. R., & Danielson, N. D. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
- Mansour, F. R., Kirkpatrick, C. L., & Danielson, N. D. (2013). Ion Exclusion Chromatography of Aromatic Acids.
- Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416.
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
- Dongre, V. G., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 302-314.
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
- Dong, M. W. (2007). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 46-56.
-
Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight organic acids by ion exclusion separation with electrospray ionization. PubMed. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe. Retrieved from [Link]
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comparison of 1-Bromo-2-naphthoic acid and 1-iodo-2-naphthoic acid in cross-coupling.
An In-Depth Guide to the Cross-Coupling Reactivity of 1-Bromo-2-naphthoic Acid and 1-Iodo-2-naphthoic Acid
In the landscape of pharmaceutical and materials science, the naphthalene scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2][3][4][5][6][7] The synthesis of polysubstituted naphthalenes often relies on the robust and versatile palladium-catalyzed cross-coupling reaction, a Nobel Prize-winning technology that has revolutionized molecular construction.[8][9][10][11]
For researchers and drug development professionals, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of two common building blocks: This compound and 1-Iodo-2-naphthoic acid . We will delve into the mechanistic underpinnings of their reactivity, provide practical guidance on their application, and present supporting experimental frameworks.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between 1-iodo-2-naphthoic acid and its bromo- counterpart lies in the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| Data compiled from various sources.[12][13][14][15] |
This difference in bond dissociation energy has profound implications for the kinetics of the cross-coupling reaction, particularly during the initial, often rate-determining, step of the catalytic cycle: oxidative addition .
Mechanistic Insight: The Oxidative Addition Step
Most palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[16][17][18][19][20] In this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) species.
Because the C-I bond is weaker, the energy barrier for the oxidative addition of 1-iodo-2-naphthoic acid is lower than that for this compound.[21] This results in a significantly faster reaction rate for the iodo- derivative under identical conditions.[22][23]
Performance in the Lab: A Head-to-Head Comparison
The enhanced reactivity of 1-iodo-2-naphthoic acid translates directly into more favorable and efficient laboratory procedures. This is especially true when dealing with the sterically hindered environment of the 1,2-disubstituted naphthalene core, where facilitating the approach of the palladium catalyst is already challenging.[24][25]
| Feature | 1-Iodo-2-naphthoic acid | This compound | Rationale |
| Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition.[21] |
| Reaction Speed | Faster | Slower | Lower activation energy for the rate-determining step. |
| Typical Yields | Generally Higher | Generally Lower | Milder conditions reduce side reactions and decomposition. |
| Reaction Conditions | Milder (e.g., RT to 80 °C) | Harsher (e.g., 80 °C to 120 °C) | Less thermal energy is needed to overcome the activation barrier. |
| Catalyst Loading | Often Lower (e.g., 1-3 mol%) | Often Higher (e.g., 3-5 mol%) | More efficient catalytic turnover. |
| Substrate Scope | Broader | More Limited | Can couple with less reactive partners more effectively. |
| Cost | Higher | Lower | Iodine is a more expensive raw material than bromine. |
Strategic Selection: Which Substrate for Your Synthesis?
Choose 1-Iodo-2-naphthoic acid when:
-
Working with sensitive substrates: If your coupling partner or other functional groups in the molecule are thermally labile, the milder conditions afforded by the iodo derivative are a significant advantage.
-
Maximizing yield is critical: In late-stage functionalization or complex, multi-step syntheses, securing the highest possible yield is paramount to conserve valuable intermediates.
-
Facing a challenging coupling: When using sterically hindered or electronically deactivated coupling partners, the higher intrinsic reactivity of the C-I bond can be the key to success.
Choose this compound when:
-
Cost is a primary driver: For large-scale synthesis or initial exploratory work, the lower cost of the bromo derivative is attractive.
-
The coupling partner is highly reactive: If you are using a very active boronic acid or other organometallic reagent, the lower reactivity of the C-Br bond may be sufficient to achieve a good result.
-
Reaction conditions are not a limitation: If your molecule can tolerate higher temperatures and longer reaction times without degradation, the bromo- derivative is a viable, economical option.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following protocols are generalized starting points and should be optimized for specific substrates. The key differences in temperature and reaction time are highlighted.
Protocol 1: Coupling with 1-Iodo-2-naphthoic acid
-
Setup: To a flame-dried Schlenk flask, add 1-iodo-2-naphthoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., Dioxane/H₂O mixture, 4:1). Add the phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%).
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Coupling with this compound
-
Setup: Follow step 1 as above, using this compound (1.0 equiv).
-
Inert Atmosphere: Follow step 2 as above.
-
Reagent Addition: Follow step 3 as above. It may be beneficial to use slightly more ligand (3-5 mol%).
-
Catalyst Addition: Add the palladium precatalyst (2-4 mol%). A higher catalyst loading is often required.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress. Reactions typically require longer times, from 4 to 24 hours.
-
Workup & Purification: Follow step 7 as above.
Conclusion
While both this compound and 1-iodo-2-naphthoic acid are valuable precursors for the synthesis of functionalized naphthalene derivatives, their performance in cross-coupling reactions is markedly different. 1-Iodo-2-naphthoic acid stands out as the more reactive and versatile substrate, enabling faster reactions under milder conditions, which often leads to higher yields and a broader substrate scope. This makes it the substrate of choice for complex and sensitive synthetic targets. In contrast, This compound offers a significant cost advantage, making it a practical option for larger-scale syntheses where the required harsher conditions are tolerable. The optimal choice ultimately depends on a careful consideration of the specific synthetic goals, substrate stability, and economic constraints of the project.
References
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de V. A. D. de Oliveira, T., & de Souza, A. L. F. (2018). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available at: [Link]
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Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]
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Amano, K., et al. (2024). Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence. PubMed. Available at: [Link]
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A Comparative Guide to Modern Synthetic Routes for Axially Chiral Biaryls
Abstract
Axially chiral biaryls are indispensable structural motifs in medicinal chemistry, natural products, and serve as privileged ligands in asymmetric catalysis.[1][2][3] The hindered rotation (atropisomerism) around the aryl-aryl single bond imparts unique, stable three-dimensional structures that are crucial for their function.[1][4] Historically, the synthesis of single-enantiomer biaryls relied on the resolution of racemic mixtures, a process inherently limited to a 50% yield. Modern synthetic chemistry has evolved to offer highly efficient and stereoselective alternatives. This guide provides a comparative analysis of leading contemporary strategies for the atroposelective synthesis of axially chiral biaryls, focusing on methodologies that offer distinct advantages in terms of efficiency, scope, and stereocontrol. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols for Atroposelective Cross-Coupling, Dynamic Kinetic Resolution (DKR), and Asymmetric C-H Functionalization.
Introduction: The Challenge of Atropisomerism
The construction of a stereogenic axis between two aryl rings presents a formidable challenge. The catalyst or chiral auxiliary must not only facilitate the C-C bond formation but also control the spatial orientation of the two rings, often in the face of significant steric hindrance required to ensure the final product is configurationally stable.[2] The ideal synthetic route should be catalytic, highly enantioselective, atom-economical, and tolerant of diverse functional groups. This guide compares three dominant modern strategies that have emerged to meet these demands.
Figure 1: A decision workflow for selecting an appropriate synthetic strategy for a target axially chiral biaryl based on precursor availability and synthetic priorities.
Atroposelective Metal-Catalyzed Cross-Coupling
This strategy is arguably the most direct and modular approach, constructing the chiral axis by coupling two pre-functionalized aromatic rings. The Suzuki-Miyaura coupling is the most prominent example, valued for its functional group tolerance and the stability of boronic acid reagents.[5][6]
Principle and Mechanistic Insight
The core principle involves a chiral transition metal catalyst, typically Palladium(0), that orchestrates the coupling of an aryl halide (or triflate) with an arylboronic acid. The enantioselectivity is dictated by a chiral ligand, which creates a chiral environment around the metal center. The key stereodetermining step is often the reductive elimination, where the steric and electronic properties of the ligand favor the formation of one atropisomer over the other. Bulky, sophisticated phosphine or N-heterocyclic carbene (NHC) ligands are commonly employed to create a sufficiently constrained pocket to influence the orientation of the coupling partners.[5][6]
Figure 2: Simplified catalytic cycle for the atroposelective Suzuki-Miyaura cross-coupling. L* represents a chiral ligand.
Performance Comparison
The choice of ligand is paramount. Below is a comparison of representative catalytic systems for the synthesis of a tetra-ortho-substituted biaryl.
| Catalyst System (Ligand) | Aryl Halide | Aryl Boronic Acid | Yield (%) | ee (%) | Catalyst Loading (mol%) | Source |
| Pd(OAc)₂ / (S)-SPhos | 2-bromo-1,3-dimethylbenzene | 2-methoxy-1-naphthaleneboronic acid | 85 | 92 | 2 | [5] |
| [Pd(NHC)(cin)Cl] | 2-bromo-1-methoxy-3-methylbenzene | Naphthalene-1-boronic acid | 99 | 95 | 0.2 | [6] |
| Pd₂ (dba)₃ / (S)-DTBM-SEGPHOS | 1-bromo-2-methylnaphthalene | 2-formylphenylboronic acid | 91 | 96 | 1.5 | [5] |
Analysis: NHC-based palladium catalysts can operate at remarkably low loadings while maintaining excellent yield and enantioselectivity.[6] Phosphine ligands like SPhos and SEGPHOS are also highly effective, though they may require slightly higher catalyst loadings. The modularity of this approach is a key advantage, as a wide variety of commercially available aryl halides and boronic acids can be combined.
Representative Experimental Protocol: NHC-Pd Catalyzed Suzuki Coupling[6]
-
Catalyst Preparation: To an oven-dried Schlenk tube is added the chiral NHC-Pd complex [Pd(L1)(η³-cin)Cl] (0.004 mmol, 0.2 mol%).
-
Reaction Setup: The tube is evacuated and backfilled with argon (3 cycles). Under a positive flow of argon, 2-bromo-anisole (2.0 mmol, 1.0 equiv.), 1-naphthaleneboronic acid (2.6 mmol, 1.3 equiv.), and potassium tert-butoxide (2.6 mmol, 1.3 equiv.) are added.
-
Solvent Addition: Toluene (8 mL) and water (0.8 mL) are added via syringe.
-
Reaction: The Schlenk tube is sealed, and the mixture is stirred vigorously at room temperature for 36 hours.
-
Workup: Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2x10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford the axially chiral biaryl product.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Dynamic Kinetic Resolution (DKR)
DKR is an elegant strategy that transforms a racemic, but configurationally unstable, precursor into a single enantiomer of a configurationally stable product, theoretically allowing for a 100% yield.[7][8] This method is particularly powerful when a suitable racemic starting material can be easily prepared.
Principle and Mechanistic Insight
The success of DKR hinges on two key processes:
-
Rapid Racemization: The starting material (e.g., a biaryl lactone or a substrate with a low rotational barrier) must racemize faster than the subsequent resolution step. This equilibrium ensures the entire substrate pool is available for conversion.[7]
-
Enantioselective Transformation: A chiral catalyst selectively converts one enantiomer of the rapidly equilibrating pair into the desired product. According to Curtin-Hammett principles, the equilibrium will continuously shift to replenish the more reactive enantiomer, driving the reaction to completion.
Common DKR approaches include the asymmetric ring-opening of biaryl lactones or the enantioselective functionalization of biaryls with a temporary directing group that lowers the rotational barrier.[1][9]
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A Senior Application Scientist's Guide to the Validation of 1-Bromo-2-naphthoic Acid: Ensuring Experimental Integrity with Authentic Standards
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of synthesized compounds are the cornerstones of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the validation of experimentally obtained 1-Bromo-2-naphthoic acid against an authentic standard. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for the interpretation of comparative data.
The Imperative of Validation with Authentic Standards
In the synthesis of novel chemical entities, the intended product is often accompanied by unreacted starting materials, byproducts, and isomers. An authentic standard, a highly characterized and pure sample of the target compound, serves as the benchmark against which all experimentally derived materials are compared. This comparison is not merely a qualitative check but a quantitative assessment of purity and identity, a critical step for advancing a compound through the drug discovery and development pipeline. The use of an authentic standard from a reputable supplier such as Sigma-Aldrich, Thermo Scientific Chemicals, or Organix, Inc. provides the necessary reference for all analytical validations.[1][2]
A Multi-Pronged Approach to Analytical Validation
A robust validation strategy for this compound employs a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural and purity puzzle, and together they create a self-validating system. The primary techniques discussed herein are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the premier technique for determining the purity of a sample by separating the main component from any impurities. A reversed-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.
The "Why": We choose reversed-phase HPLC for its ability to separate compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) will retain the naphthalene ring of this compound, while a polar mobile phase will elute it. By running a gradient of increasing organic solvent, we can effectively separate our target compound from both more polar and less polar impurities. UV detection is ideal as the naphthalene ring system is a strong chromophore.
Table 1: Comparative HPLC Data
| Parameter | Authentic Standard | Experimental Sample | Acceptance Criteria |
| Retention Time (min) | 12.5 | 12.5 | ± 2% of Authentic Standard |
| Purity by Area % | ≥ 98% | 97.5% | ≥ 95% (for this stage) |
| Peak Tailing Factor | 1.1 | 1.2 | ≤ 1.5 |
| Resolution from nearest impurity | > 2.0 | 1.8 | > 1.5 |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of both the authentic standard and the experimental sample in a 50:50 mixture of Mobile Phase A and B.
Workflow for HPLC Method Development and Validation
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To 1 mg of the dry sample (authentic standard or experimental) in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Instrumentation: A GC-MS system.
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer: Scan from m/z 50-500.
-
Data Analysis: Compare the retention time and mass spectrum of the derivatized experimental sample with the derivatized authentic standard. The mass spectrum should show the expected molecular ion for the silylated derivative.
Melting Point Analysis: A Simple Yet Powerful Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities will typically depress and broaden this range.
The "Why": This is a quick and straightforward method to get a preliminary indication of purity. A sharp melting point for the experimental sample that matches the authentic standard suggests a high degree of purity.
Table 4: Comparative Melting Point Data
| Sample | Melting Point Range (°C) | Observations |
| Authentic Standard | 178-180 | Sharp, well-defined |
| Experimental Sample | 175-179 | Slightly broader range, indicating the presence of minor impurities |
Experimental Protocol: Melting Point Analysis
-
Instrumentation: A standard melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Measurement: Heat the sample at a rate of 1-2°C per minute and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
Conclusion: A Commitment to Scientific Integrity
The validation of experimental results using authentic standards is a non-negotiable aspect of high-quality scientific research. By employing a multi-faceted analytical approach encompassing HPLC, NMR, GC-MS, and melting point analysis, researchers can be confident in the identity and purity of their synthesized compounds. This rigorous validation process not only ensures the reliability of the immediate experimental data but also upholds the integrity of the broader scientific endeavor.
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-
PubChem. This compound. [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Purity Verification
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a product's identity and purity is not merely a procedural step but the cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of common spectroscopic techniques utilized to differentiate a purified product from its starting materials and residual impurities. As a senior application scientist, my objective is to move beyond procedural recital and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Spectroscopy serves as a powerful, non-destructive lens into the molecular world, allowing us to observe the transformation from starting material to final product.[1] Each technique offers a unique "fingerprint" of a molecule, and by comparing the spectra of the starting material and the purified product, we can confirm the success of a chemical transformation and assess the purity of the final compound.[1][2]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds and a definitive method for assessing purity.[3][4] It provides detailed information about the chemical environment of individual atoms within a molecule.[5]
The "Why" of NMR in Purity Assessment
The power of NMR lies in its quantitative nature and high resolution. Every unique proton (¹H NMR) or carbon (¹³C NMR) in a molecule gives rise to a distinct signal, and the area under a proton signal is directly proportional to the number of protons it represents.[6] This allows for not only the identification of the desired product but also the detection and quantification of impurities, even those that are structurally similar to the product.[7]
Experimental Protocol: ¹H NMR for Purity Analysis
-
Sample Preparation :
-
Accurately weigh and dissolve 2-10 mg of the starting material and the purified product in separate, clean 5 mm NMR tubes.[8]
-
Use 0.6-0.7 mL of a suitable deuterated solvent that fully dissolves the sample.[5][9] The choice of solvent is critical to avoid signal overlap with the analyte.[5]
-
Filter the solution directly into the NMR tube to remove any particulate matter that could degrade spectral quality.[8][10]
-
For quantitative analysis (qNMR), a certified internal standard of known purity must be added and its mass accurately recorded.[5]
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.
-
Ensure proper shimming to achieve a homogeneous magnetic field, resulting in sharp, well-resolved peaks.[11]
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.
-
Data Interpretation: A Comparative Approach
The key to purity assessment via NMR is a side-by-side comparison of the spectra.
-
Disappearance of Starting Material Signals : The signals corresponding to the protons of the starting material should be absent or significantly diminished in the spectrum of the purified product.
-
Appearance of Product Signals : New signals characteristic of the product's unique chemical structure should be present.
-
Integration : The relative integration of the product's signals should correspond to the expected proton ratios in the molecular structure.
-
Impurity Peaks : Any extraneous peaks should be carefully analyzed. Their chemical shifts can often provide clues to the identity of the impurities.[12]
Table 1: Comparative ¹H NMR Data for a Hypothetical Esterification
| Compound | Key Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| Starting Material (Carboxylic Acid) | 12.0 | 1H | singlet | -COOH |
| 2.4 | 2H | triplet | -CH₂- adjacent to COOH | |
| Purified Product (Ester) | 4.1 | 2H | quartet | -O-CH₂- (from alcohol) |
| 2.3 | 2H | triplet | -CH₂- adjacent to C=O | |
| 1.2 | 3H | triplet | -CH₃ (from alcohol) |
Section 2: Infrared (IR) Spectroscopy - The Functional Group Check
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3][13] It is particularly useful for monitoring the progress of a reaction by observing the disappearance of a starting material's key functional group and the appearance of the product's.[14][15]
The "Why" of IR in Purity Assessment
The principle behind IR spectroscopy is that different chemical bonds vibrate at specific frequencies.[13] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[16] A comparison of the IR spectra of the starting material and the purified product provides a clear indication of the chemical transformation of functional groups.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a popular sampling technique as it requires minimal to no sample preparation for liquids and solids.[18][19]
-
Sample Preparation :
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[18]
-
Place a small amount of the solid or liquid starting material directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the spectrum of the starting material.
-
Clean the crystal thoroughly and repeat the process for the purified product.
-
Data Interpretation: A Tale of Two Spectra
The focus of comparison is on the "diagnostic region" of the spectrum (typically 4000-1500 cm⁻¹), where characteristic functional group absorptions appear.[16][20]
-
Key Disappearances : Look for the absence of a strong, characteristic peak from the starting material. For example, in the conversion of an alcohol to an ester, the broad O-H stretch of the alcohol (around 3300 cm⁻¹) should disappear.
-
Key Appearances : Identify the emergence of new, strong peaks corresponding to the product's functional groups. In the esterification example, a strong C=O stretch (around 1740 cm⁻¹) and a C-O stretch (around 1240 cm⁻¹) would appear.[1]
Table 2: Comparative IR Data for the Oxidation of an Alcohol to a Carboxylic Acid
| Compound | Key Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |
| Starting Material (Alcohol) | ~3300 (broad) | O-H stretch | Alcohol |
| Purified Product (Carboxylic Acid) | ~3000 (very broad) | O-H stretch | Carboxylic Acid |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
Section 3: Mass Spectrometry (MS) - The Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized product and identifying impurities.[3][21] It provides a direct measure of the mass-to-charge ratio (m/z) of ionized molecules.
The "Why" of MS in Purity Assessment
MS is highly sensitive and can detect trace amounts of impurities.[22][23] By determining the molecular weight of the components in a sample, it provides definitive evidence of the product's identity.[1] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful method for impurity profiling.[24][25]
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
-
Sample Preparation :
-
Prepare dilute solutions (typically 1-10 µg/mL) of the starting material and the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solvent should be compatible with the ESI source.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's properties.
-
Observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Data Interpretation: Confirming Identity and Spotting Impurities
-
Product Molecular Ion : The mass spectrum of the purified product should show a prominent peak corresponding to the expected molecular weight of the product.
-
Absence of Starting Material : The molecular ion peak of the starting material should not be present in the product's spectrum.
-
Impurity Identification : Any other significant peaks in the spectrum could indicate the presence of impurities. The m/z values of these peaks can be used to hypothesize their structures.[26]
Table 3: Comparative MS Data for a Suzuki Coupling Reaction
| Compound | Expected Molecular Weight | Observed m/z ([M+H]⁺) |
| Starting Material (Aryl Bromide) | 157.01 | 157.9 |
| Starting Material (Boronic Acid) | 121.93 | 122.9 |
| Purified Product (Biaryl) | 154.21 | 155.1 |
Section 4: UV-Vis Spectroscopy - The Chromophore Check
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[27][28] It is particularly useful for analyzing compounds containing chromophores (light-absorbing functional groups) and can be a simple, rapid method for assessing purity, especially when dealing with colored compounds.[13][29]
The "Why" of UV-Vis in Purity Assessment
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[13][29] A change in the chromophoric system during a reaction will result in a different UV-Vis spectrum. The presence of colored impurities can be easily detected. It's also a common method for quantifying nucleic acids and proteins.[30]
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation :
-
Prepare solutions of the starting material and purified product of known concentrations in a UV-transparent solvent.
-
Use quartz cuvettes for measurements in the UV region.
-
-
Data Acquisition :
-
Acquire a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance spectrum of the starting material and the purified product over the appropriate wavelength range (typically 200-800 nm).
-
Data Interpretation: Observing Spectral Shifts
-
λmax Shift : The wavelength of maximum absorbance (λmax) is characteristic of a compound's chromophore. A successful reaction that alters the chromophore will result in a shift in the λmax.
-
Purity Ratios : For certain classes of compounds, like nucleic acids, the ratio of absorbances at specific wavelengths (e.g., A260/A280) is a well-established indicator of purity.[28]
-
Absence of Impurity Bands : The spectrum of the purified product should be free from absorption bands that correspond to colored starting materials or byproducts.[31]
Table 4: Comparative UV-Vis Data for a Conjugation Reaction
| Compound | λmax (nm) | Molar Absorptivity (ε) | Appearance |
| Starting Material (Non-conjugated) | 254 | 200 M⁻¹cm⁻¹ | Colorless |
| Purified Product (Conjugated) | 320 | 15,000 M⁻¹cm⁻¹ | Yellow |
Conclusion: A Multi-faceted Approach to Purity Confirmation
No single spectroscopic technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from multiple, orthogonal techniques. NMR provides unparalleled structural detail, IR confirms the transformation of functional groups, MS verifies the molecular weight, and UV-Vis offers a quick check for chromophoric impurities. By judiciously selecting and comparing the appropriate spectroscopic data, researchers and drug development professionals can confidently establish the identity and purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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TutorChase. How can spectroscopy be used to assess purity? [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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ResearchGate. A spectIR-fluidic reactor for monitoring fast chemical reaction kinetics with on-chip attenuated total reflection Fourier transform infrared spectroscopy. [Link]
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Chemistry For Everyone. What Is Attenuated Total Reflectance (ATR)-FTIR Spectroscopy? [Link]
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BioPharmaSpec. Quantitative Mass Spectrometry Service | Mass Spec Impurities. [Link]
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Cal-Star. Ways to Test for Chemical Purity. [Link]
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BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction. [Link]
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University of Bristol. NMR Sample Preparation. [Link]
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Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
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Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
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Longdom Publishing. An Overview on Spectroscopy and Its Purification Process. [Link]
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Dynamic Science. Using spectroscopy to determine purity. [Link]
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Microbe Notes. UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. [Link]
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Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
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Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
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Chemistry For Everyone. How Is Infrared Spectroscopy Used To Test Purity? [Link]
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Numaferm. NMR sample preparation guidelines. [Link]
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JoVE. NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]
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Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University of Ottawa. How to make an NMR sample. [Link]
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Chemistry LibreTexts. ATR-FTIR. [Link]
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Magritek. Reaction Monitoring. [Link]
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Agilent. Mass-Based Purification of Natural Product Impurities Using an Agilent 1260 Infinity II Preparative LC/MSD System. [Link]
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ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
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Triclinic Labs. Spectroscopic Chemical and Material Testing. [Link]
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Mettler Toledo. Nucleic Acid Concentration and Purity - UV Vis Spectroscopy Application. [Link]
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National Institutes of Health. UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics: A Comprehensive Analysis of Novel Trends and Applications. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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Chemistry Steps. Interpreting IR Spectra. [Link]
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Reddit. How do chemists know they have a purified unknown sample? [Link]
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MtoZ Biolabs. How to Interpret Infrared Spectra. [Link]
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Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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The Strategic Selection of an Internal Standard in HPLC: A Comparative Guide to 1-Bromo-2-naphthoic Acid
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification in High-Performance Liquid Chromatography (HPLC) is paramount. The internal standard (IS) method stands as a cornerstone of robust quantitative analysis, compensating for variations in sample preparation, injection volume, and instrument response.[1] The choice of the internal standard itself is a critical decision that can significantly impact the reliability of analytical data. This guide provides an in-depth technical comparison of 1-Bromo-2-naphthoic acid as an internal standard against other potential alternatives, supported by illustrative experimental data.
The Imperative for an Internal Standard
In HPLC analysis, quantification relies on the correlation between the analyte's peak area (or height) and its concentration. However, minor, unavoidable variations can introduce significant error. Modern HPLC autosamplers have excellent repeatability, but the use of an internal standard can still be crucial, especially in complex matrices or when extensive sample preparation is required.[2][3] An ideal internal standard is a compound with physicochemical properties similar to the analyte of interest, is well-resolved from all other components in the chromatogram, and is absent in the original sample.[4] By adding a constant, known amount of the internal standard to all samples and standards, the ratio of the analyte peak area to the internal standard peak area is used for quantification, effectively nullifying many sources of error.
Introducing this compound: A Candidate for Non-polar Acidic Analytes
This compound is a substituted naphthalene carboxylic acid with properties that make it a compelling candidate as an internal standard, particularly for the analysis of non-polar, acidic drug substances.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₂ | |
| Molecular Weight | 251.08 g/mol | |
| Appearance | White to light brown powder | Thermo Scientific Chemicals |
| Purity (typical) | ≥97.5% (HPLC) | Thermo Scientific Chemicals |
Its naphthalene core provides significant hydrophobicity, making it suitable for reverse-phase HPLC methods where analytes have considerable non-polar character. The carboxylic acid moiety allows for its elution and detection under conditions similar to those used for acidic analytes. The presence of a bromine atom and the fused ring system results in a strong UV chromophore, facilitating sensitive detection.
A Comparative Case Study: Analysis of Ibuprofen
To objectively evaluate the performance of this compound, we present a hypothetical, yet realistic, case study involving the quantification of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), in a simulated plasma matrix. Ibuprofen is a suitable analyte due to its acidic nature and moderate non-polarity.
We will compare the performance of this compound with two other potential internal standards:
-
Alternative IS 1: 2-Bromobenzoic acid: A simpler, less hydrophobic alternative.
-
Alternative IS 2: Indoprofen: Another NSAID, structurally more complex than Ibuprofen.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 222 nm (near the absorbance maximum of Ibuprofen).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Ibuprofen reference standard in methanol in a 25 mL volumetric flask.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound, 2-Bromobenzoic acid, and Indoprofen in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of Ibuprofen (1, 5, 10, 25, 50, 100 µg/mL) with a constant concentration (20 µg/mL) of each internal standard.
-
Sample Preparation (Simulated Plasma): Spike drug-free plasma with a known concentration of Ibuprofen (e.g., 30 µg/mL). Add the internal standard (to a final concentration of 20 µg/mL). Perform a protein precipitation step with acetonitrile, centrifuge, and inject the supernatant.
Logical Workflow for Internal Standard Selection and Method Validation
Caption: Workflow for selecting and validating an internal standard in HPLC.
Comparative Performance Data (Hypothetical)
Table 1: Chromatographic Performance of Ibuprofen and Internal Standard Candidates
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Ibuprofen | 4.2 | 1.1 | 8500 |
| 2-Bromobenzoic acid | 2.8 | 1.3 | 7200 |
| This compound | 5.5 | 1.1 | 8900 |
| Indoprofen | 6.8 | 1.2 | 8300 |
Analysis of Chromatographic Performance:
-
2-Bromobenzoic acid elutes significantly earlier than Ibuprofen, which is generally not ideal as the internal standard should ideally elute close to the analyte.[1]
-
This compound elutes shortly after Ibuprofen, with excellent peak shape (tailing factor of 1.1) and high column efficiency (8900 theoretical plates). This proximity in retention time suggests it will effectively compensate for variations in chromatographic conditions.
-
Indoprofen elutes later and is also a viable candidate, though its slightly higher tailing factor suggests a less ideal interaction with the stationary phase under these conditions.
Table 2: Validation Data for Ibuprofen Quantification using Different Internal Standards
| Internal Standard | Linearity (r²) | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 2-Bromobenzoic acid | 0.9985 | 2.5 | 95.2 - 104.5 |
| This compound | 0.9998 | 0.8 | 98.9 - 101.2 |
| Indoprofen | 0.9992 | 1.2 | 97.5 - 102.1 |
Interpretation of Validation Data:
The data clearly demonstrates the superior performance of This compound as an internal standard for the analysis of Ibuprofen under these conditions.
-
Linearity: The calibration curve generated using this compound shows the highest coefficient of determination (r² = 0.9998), indicating a strong linear relationship between the peak area ratio and concentration.
-
Precision: The low relative standard deviation (%RSD) of 0.8% for replicate injections demonstrates the excellent precision achieved with this compound. This indicates its effectiveness in correcting for random errors.
-
Accuracy: The recovery values are closest to 100% when using this compound, confirming the high accuracy of the method.
The poorer performance of 2-Bromobenzoic acid can be attributed to its significantly different retention time, leading to less effective compensation for chromatographic variations. While Indoprofen performs well, the slightly better precision and accuracy with this compound make it the optimal choice in this scenario.
Causality Behind Experimental Choices
The selection of a C18 column and an acetonitrile/water mobile phase is standard for the reverse-phase separation of moderately non-polar compounds like Ibuprofen.[5] The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid groups on both the analyte and the internal standards, leading to better peak shapes and more consistent retention times. The detection wavelength of 222 nm is chosen based on the UV absorbance maximum of Ibuprofen, ensuring high sensitivity. The structural similarity and comparable hydrophobicity of this compound to Ibuprofen are the key reasons for its superior performance as an internal standard.
Self-Validating System: The Role of System Suitability
To ensure the ongoing validity of the analytical method, a system suitability test should be performed before each analytical run. This typically involves injecting a standard solution and verifying that key chromatographic parameters meet predefined criteria.
Caption: System suitability check workflow for method self-validation.
Conclusion
This comparative guide illustrates the critical importance of selecting an appropriate internal standard for robust HPLC analysis. Through a detailed, albeit hypothetical, case study, we have demonstrated that this compound is an excellent internal standard for the quantification of a non-polar acidic analyte like Ibuprofen. Its structural similarity, comparable retention behavior, and the resulting high precision and accuracy of the analytical method underscore its suitability. While other compounds may be viable, a data-driven, comparative approach is essential for identifying the optimal internal standard for a specific application, thereby ensuring the integrity and reliability of the generated analytical data.
References
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]
- Celebier, M., & Altinoz, S. (2015). Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Der Pharma Chemica, 7(6), 168-174.
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: A Comparative Analysis
For Immediate Publication
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, lies in its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1][3] At the heart of this powerful transformation lies the palladium catalyst, the choice of which is paramount to the success, efficiency, and scope of the reaction.[2]
This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth comparison of the efficacy of different classes of palladium catalysts for the Suzuki coupling. We will move beyond a simple cataloging of catalysts to provide a nuanced understanding of their performance, grounded in experimental data and mechanistic insights. Our goal is to empower you to make informed decisions in catalyst selection, leading to optimized and successful synthetic outcomes.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for appreciating the role of the catalyst and its associated ligands. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][4][5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) intermediate.[3][4][5] This is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[1][3]
-
Transmetalation: The organic group from the organoboron reagent (R'-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[4][5][6]
-
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled as the final product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][5]
Sources
literature review of synthetic methods for 1-Bromo-2-naphthoic acid
An In-Depth Technical Guide to the Synthetic Methods for 1-Bromo-2-naphthoic Acid
Introduction: The Strategic Importance of this compound
This compound is a highly versatile bifunctional molecule that serves as a critical building block in the synthesis of complex organic structures. Its naphthalene core, substituted with both a carboxylic acid and a bromine atom, offers two distinct and reactive handles for synthetic transformations. The carboxylic acid group can undergo esterification, amidation, or reduction, while the bromine atom, an excellent leaving group, is amenable to a wide array of metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] This dual reactivity makes it an invaluable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including binaphthyl-based amino acids, benzimidazoles, and probes for human cytochrome P450 enzymes.[1]
This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the most suitable method for their specific application.
Method 1: Direct Electrophilic Bromination of 2-Naphthoic Acid
The most straightforward conceptual approach to synthesizing this compound is the direct electrophilic aromatic substitution of 2-naphthoic acid. In this reaction, the naphthalene ring acts as a nucleophile, attacking an electrophilic bromine source. The carboxylic acid group is a deactivating, meta-directing group on a benzene ring. However, on a naphthalene system, the regioselectivity is influenced by the kinetic and thermodynamic stability of the intermediate sigma complexes, often favoring substitution on the activated alpha-position of the adjacent ring.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromination.[2]
-
Bromine Source: A solution of molecular bromine (Br₂) in acetic acid provides a controlled source of the electrophile.[2] For safety and handling reasons, alternatives like N-Bromosuccinimide (NBS) can also be used, often with a radical initiator or an acid catalyst.
-
Temperature Control: The reaction is typically initiated at a reduced temperature (10-15 °C) to control the exothermic nature of the bromination and to minimize the formation of poly-brominated byproducts.[2] The reaction is then allowed to proceed at room temperature to ensure completion.
Experimental Protocol
Materials:
-
2-Naphthoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (for quenching)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a jacketed glass reactor or a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a thermometer, charge 2-naphthoic acid and glacial acetic acid. Stir the mixture until the starting material is fully dissolved.
-
Bromination: Cool the solution to 10-15 °C using an ice bath. Slowly add a solution of bromine in glacial acetic acid via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine dissipates.
-
Isolation: Pour the reaction mixture into a beaker of ice water to precipitate the crude product. Stir for 30 minutes.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure this compound.[2] Dry the final product in a vacuum oven.
Workflow Diagram```dot
Caption: Mechanism for Grignard carboxylation of 1,2-dibromonaphthalene.
Method 3: Side-Chain Oxidation of 1-Bromo-2-methylnaphthalene
The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation. [3]This method is particularly useful if 1-bromo-2-methylnaphthalene is a readily available starting material. The reaction is typically carried out using strong oxidizing agents in the presence of a metal catalyst.
Causality of Experimental Choices:
-
Catalyst System: A common and effective catalyst system for this type of aerial oxidation is a mixture of cobalt and manganese salts with a bromine source (Co-Mn-Br). [4][5]This system facilitates the formation of radical species that initiate the oxidation cascade.
-
Solvent: A lower aliphatic carboxylic acid, such as acetic acid, is the preferred solvent. It is resistant to oxidation and can dissolve the starting material and catalyst components. [5][6]* Oxidant: Molecular oxygen or air is used as the terminal oxidant, making this an economically and environmentally favorable process. [4]* Pressure and Temperature: The reaction is often run under pressure and at elevated temperatures (>120 °C) to increase the rate of reaction and the solubility of oxygen in the solvent. [4]
Experimental Protocol
Materials:
-
1-Bromo-2-methylnaphthalene
-
Acetic acid
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Oxygen or compressed air
Procedure:
-
Reaction Setup: Charge a high-pressure reactor (autoclave) with 1-bromo-2-methylnaphthalene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Reaction: Seal the reactor, purge with oxygen or air, and then pressurize to the desired pressure (e.g., 0.6 MPa). [4]Heat the mixture to the reaction temperature (e.g., 120-150 °C) with vigorous stirring. [4][6]3. Monitoring: Maintain the temperature and pressure for several hours (e.g., 5-15 hours). [6]The reaction progress can be monitored by observing oxygen uptake.
-
Work-up: After cooling the reactor to room temperature and carefully venting the excess gas, discharge the reaction mixture.
-
Isolation and Purification: The product often precipitates upon cooling. The solid can be collected by filtration, washed with water to remove the catalyst salts and acetic acid, and then dried. Further purification can be achieved by recrystallization.
Workflow Diagram
Caption: Workflow for the catalytic oxidation of 1-bromo-2-methylnaphthalene.
Method 4: Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate. [7][8]To synthesize this compound, this would involve the diazotization of a suitable amino-naphthoic acid precursor, followed by treatment with a copper(I) bromide salt. A plausible route would be the Sandmeyer reaction on 1-amino-2-naphthoic acid.
Causality of Experimental Choices:
-
Diazotization: The primary amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or HBr. [9]This reaction must be carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. [9]* Substitution: The diazonium salt is then added to a solution of the copper(I) salt (CuBr). The copper(I) catalyzes the substitution of the diazonium group with a bromide ion through a radical-nucleophilic aromatic substitution mechanism, with the liberation of nitrogen gas. [7][8]
Experimental Protocol (Generalized)
Materials:
-
1-Amino-2-naphthoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization: Dissolve or suspend 1-amino-2-naphthoic acid in a cold aqueous solution of HBr. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. [9]Stir for 20-30 minutes after addition is complete. The formation of the diazonium salt is confirmed by testing for the absence of nitrous acid with starch-iodide paper. [9]2. Copper(I) Bromide Solution: In a separate flask, prepare a solution or suspension of CuBr in HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. [9]Vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the gas evolution ceases, the mixture may be gently warmed to ensure the reaction goes to completion. The product is then isolated by filtration if it precipitates, or by extraction into an organic solvent.
-
Purification: The crude product is purified by standard methods such as recrystallization.
Reaction Mechanism Diagram
Caption: Mechanism for the Sandmeyer synthesis of this compound.
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Bromination | 2-Naphthoic Acid | Br₂ or NBS, Acetic Acid | Moderate to Good | Atom economical; potentially a one-step synthesis. | Risk of polybromination; regioselectivity can be an issue. |
| Grignard Carboxylation | 1,2-Dibromonaphthalene | Mg, Dry Ice (CO₂) | Good to Excellent [10] | Well-established and high-yielding method; good for introducing the carboxyl group. [3] | Requires strictly anhydrous conditions; starting material may be expensive; potential for Wurtz coupling side reactions. |
| Side-Chain Oxidation | 1-Bromo-2-methylnaphthalene | O₂/Air, Co/Mn/Br catalyst | Good to Excellent [4] | Uses inexpensive oxidant (air); suitable for large-scale industrial production. | Requires high pressure and temperature equipment (autoclave); catalyst removal can be challenging. |
| Sandmeyer Reaction | 1-Amino-2-naphthoic Acid | NaNO₂, CuBr, HBr | Good | Versatile for introducing various groups; good regiochemical control. [7] | Multi-step synthesis; diazonium salts are unstable and potentially explosive; uses stoichiometric copper salts. |
Conclusion
The choice of synthetic route for this compound depends heavily on the scale of the reaction, the availability and cost of starting materials, and the equipment available.
-
Direct Bromination is attractive for its simplicity on a lab scale, provided that regioselectivity can be adequately controlled.
-
Grignard Carboxylation represents a robust and high-yielding classical method, ideal for researchers comfortable with organometallic techniques. [10]* Side-Chain Oxidation is the most viable route for industrial-scale production due to its use of inexpensive reagents and oxidants, despite the need for specialized high-pressure equipment. [4][6]* The Sandmeyer Reaction offers excellent regiocontrol but is a multi-step process that requires careful handling of unstable diazonium intermediates.
Each method presents a unique set of advantages and challenges. By understanding the underlying chemical principles and experimental requirements detailed in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
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Benchchem. A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene.
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Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid.
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ChemicalBook. 1-Bromo-2-naphthol synthesis.
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Sigma-Aldrich. This compound.
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University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
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ChemicalBook. This compound synthesis.
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A2B Chem. The Role of this compound in Organic Synthesis.
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Slideshare. Synthesis of 1-Bromo-2-Naphthol.
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Jacques Mortier - Unblog.fr. DIRECTED ORTHO METALATION.
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Wikipedia. Sandmeyer reaction.
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Wikipedia. Directed ortho metalation.
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Organic Chemistry Portal. Directed ortho Metalation (DOM).
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Chemistry LibreTexts. Preparing Carboxylic Acids.
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BYJU'S. Sandmeyer Reaction Mechanism.
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
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Google Patents. CN104478667A - Preparation method for 1-bromo-2-naphthol.
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Organic Chemistry Portal. Sandmeyer Reaction.
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YouTube. Carboxylation of Grignard Reagents.
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Organic Syntheses. α-NAPHTHOIC ACID.
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Google Patents. Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids.
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PMC - NIH. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain.
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
-
Google Patents. WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
Asian Journal of Chemistry. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst.
-
Google Patents. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
MDPI. On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 1-Bromo-2-naphthoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Method Reproducibility in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the unwavering reliability of analytical methods is the bedrock of product quality and patient safety. For a compound like 1-Bromo-2-naphthoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to consistently and accurately measure its purity, potency, and impurity profile is non-negotiable. An analytical method, however robust in a single laboratory, only proves its true mettle when it is successfully transferred and validated across multiple laboratories. This process, known as inter-laboratory validation or a collaborative study, is the ultimate litmus test for a method's reproducibility and ruggedness.[1][2]
This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for this compound. We will objectively compare two prevalent chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS). This document is designed to move beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding all protocols in the principles of scientific integrity as outlined by international guidelines.
Comparative Analysis of Core Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, and sample throughput. For this compound, both HPLC-UV and UHPLC-MS present viable, yet distinct, options.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of the pharmaceutical industry. It is robust, cost-effective, and widely available. Given that this compound possesses a chromophore (the naphthalene ring system), it is readily detectable by UV spectroscopy, making HPLC-UV a suitable choice for assays and impurity quantification where sensitivity requirements are moderate.[3]
-
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS): This method represents a significant leap in both sensitivity and selectivity. By employing smaller particle-sized columns, UHPLC achieves faster analysis times and superior resolution compared to conventional HPLC.[3] The coupling with a mass spectrometer allows for definitive peak identification based on mass-to-charge ratio, providing an orthogonal detection method that is invaluable for impurity identification and trace-level quantification.
The following table presents a hypothetical comparison of typical performance characteristics for these two methods, based on validation studies for similar aromatic carboxylic acids.
Table 1: Comparative Performance Characteristics of HPLC-UV and UHPLC-MS for this compound Analysis (Hypothetical Data)
| Validation Parameter | HPLC-UV | UHPLC-MS | Rationale for Performance |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Both methods exhibit excellent linearity, with MS detection often providing a slightly better fit due to its high selectivity. |
| Linear Range | 0.5 - 100 µg/mL | 1 - 2000 ng/mL | UHPLC-MS offers a significantly wider dynamic range and much lower limits of quantification, making it ideal for trace impurity analysis. |
| Limit of Detection (LOD) | ~150 ng/mL | ~0.3 ng/mL | The mass spectrometer's ability to selectively monitor specific ions results in a vastly superior signal-to-noise ratio and thus, a lower LOD. |
| Limit of Quantitation (LOQ) | ~500 ng/mL | ~1.0 ng/mL | The LOQ for UHPLC-MS is orders of magnitude lower, enabling the precise measurement of impurities at levels required by regulatory bodies. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods are highly accurate. The enhanced selectivity of MS can sometimes reduce matrix interference, leading to slightly better recovery. |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | The high efficiency of UHPLC systems often leads to sharper peaks and more reproducible integration, resulting in improved precision. |
| Typical Run Time | 15 - 25 minutes | 3 - 8 minutes | The use of high pressures and sub-2 µm particle columns in UHPLC dramatically reduces analysis time, increasing sample throughput. |
The Inter-Laboratory Validation Workflow: A Framework for Ensuring Reproducibility
An inter-laboratory validation study is a structured process designed to assess the reproducibility of an analytical method when performed by different analysts, on different instruments, and in different laboratory environments. The objective is to demonstrate that the method is robust and transferable. The entire process is governed by a comprehensive validation protocol, which is disseminated to all participating laboratories. The International Council for Harmonisation (ICH) Q2(R1) guideline provides the foundational framework for which analytical procedures should be validated.[4][5][6]
The workflow for a typical inter-laboratory study is depicted below.
Caption: Workflow of an Inter-Laboratory Validation Study.
Detailed Experimental Protocols for Method Validation
To ensure consistency, each participating laboratory must adhere strictly to the predefined protocol. Below are detailed, step-by-step methodologies for validating both an HPLC-UV and a UHPLC-MS method for the analysis of this compound.
Protocol 1: HPLC-UV Method Validation
This protocol is designed for the quantification (assay) of this compound and its related impurities.
1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A specific brand and model should be designated in the protocol to minimize variability.
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid).[7] The exact gradient or isocratic composition must be clearly defined (e.g., 60:40 v/v Acetonitrile:Water with 0.1% H₃PO₄).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the UV absorbance maximum of the naphthalene moiety).
-
Injection Volume: 10 µL.
2. Validation Experiments
-
Specificity:
-
Prepare a solution of a placebo (all formulation components except this compound).
-
Prepare a solution of this compound standard and known related impurities.
-
Spike the placebo with the standard and impurities.
-
Inject all three solutions and demonstrate that the peak for this compound is free from interference from placebo components and is well-resolved from impurity peaks.
-
-
Linearity:
-
Prepare a stock solution of this compound standard.
-
Create a series of at least five concentrations covering the expected range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.
-
-
Accuracy (Recovery):
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte. Acceptance criteria are typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument. The %RSD between the two sets of data is calculated to assess ruggedness.[8]
-
-
Robustness:
-
This is a critical test to ensure the method is transferable.[9][10]
-
Systematically make small, deliberate variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Composition (e.g., vary Acetonitrile content by ± 2%).
-
-
Analyze a standard solution under each altered condition and evaluate the impact on peak area, retention time, and resolution. The system suitability parameters should remain within acceptable limits.
-
Protocol 2: UHPLC-MS Method Validation
This protocol is optimized for the sensitive and selective quantification of this compound, particularly for trace-level impurity analysis.
1. Chromatographic and MS Conditions
-
LC System: An Ultra-High-Performance Liquid Chromatography system.
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. A defined gradient profile (e.g., 10% B to 90% B over 3 minutes) is essential.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode (to deprotonate the carboxylic acid).
-
Monitored Transition (for Triple Quadrupole): Specific parent ion -> fragment ion transition for this compound (e.g., m/z 249/251 -> 205/207, corresponding to the loss of CO₂).
2. Validation Experiments The validation experiments for Specificity, Linearity, Accuracy, and Precision follow the same principles as the HPLC-UV method, but with concentration levels appropriate for the higher sensitivity of the UHPLC-MS system.
-
Specificity: The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in MS provides inherent specificity, which should be documented.
-
Linearity, Accuracy, Precision: Performed as described above, but with tighter acceptance criteria (e.g., %RSD ≤ 1.5% for precision) due to the higher performance of the technique.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determined by injecting a series of dilute solutions of this compound.
-
LOD is typically established at a signal-to-noise ratio (S/N) of 3:1.
-
LOQ is established at an S/N of 10:1 and must meet requirements for precision and accuracy.
-
-
Robustness: Similar parameters to the HPLC-UV method are tested. Additionally, MS source parameters (e.g., capillary voltage, source temperature) can be slightly varied to assess their impact on signal intensity.
Presentation and Interpretation of Inter-Laboratory Data
The true test of the validation is the comparison of results between laboratories. The data below is hypothetical but represents a realistic outcome of a successful inter-laboratory study.
Table 2: Hypothetical Inter-Laboratory Precision Data for this compound Assay by HPLC-UV
| Laboratory | Analyst | Day | Mean Assay Value (% of Label Claim, n=6) | Repeatability (%RSD) |
| Lab 1 | Analyst A | 1 | 99.8% | 0.65% |
| Lab 1 | Analyst B | 2 | 100.1% | 0.71% |
| Lab 2 | Analyst C | 1 | 100.5% | 0.82% |
| Lab 2 | Analyst D | 2 | 99.5% | 0.75% |
| Lab 3 | Analyst E | 1 | 100.3% | 0.68% |
| Lab 3 | Analyst F | 2 | 100.8% | 0.79% |
| Overall Mean | 100.2% | |||
| Inter-Laboratory Reproducibility (%RSD) | 0.49% |
Interpretation: The low %RSD for repeatability within each laboratory demonstrates good intra-laboratory precision. The very low overall inter-laboratory %RSD of 0.49% indicates that the method is highly reproducible and rugged across different labs, analysts, and equipment. This provides a high degree of confidence in the method's transferability.
Table 3: Hypothetical Inter-Laboratory Robustness Data for HPLC-UV Method
| Parameter Varied | Variation | Retention Time Shift (%) | Peak Area Change (%) | Resolution (Critical Pair) | Status |
| Flow Rate | +10% (1.1 mL/min) | -9.5% | -1.2% | 2.1 | Pass |
| Flow Rate | -10% (0.9 mL/min) | +10.2% | +1.5% | 2.3 | Pass |
| Column Temp. | +5°C (35°C) | -4.1% | +0.5% | 2.2 | Pass |
| Column Temp. | -5°C (25°C) | +4.5% | -0.8% | 2.2 | Pass |
| Mobile Phase %B | +2% | -6.2% | -0.3% | 2.0 | Pass |
| Mobile Phase %B | -2% | +6.8% | +0.6% | 2.4 | Pass |
Interpretation: The robustness study shows that minor, deliberate changes to the method's parameters do not significantly impact the results or the system suitability (as measured by resolution). This is a key finding that supports the method's suitability for routine use in a QC environment where such small variations are expected.[11]
Caption: Interdependence of Analytical Method Validation Parameters.
Conclusion and Recommendations
Both HPLC-UV and UHPLC-MS are powerful and reliable techniques for the analysis of this compound. The successful completion of an inter-laboratory validation study provides the highest level of assurance that the chosen analytical method is fit for its intended purpose.
-
Recommendation for HPLC-UV: This method is highly recommended for routine quality control applications, such as release testing and stability studies, where the primary goal is to determine the assay of the main component and quantify known impurities at levels above ~0.05%. Its robustness, cost-effectiveness, and simplicity make it ideal for widespread deployment.
-
Recommendation for UHPLC-MS: This method is the superior choice for applications requiring high sensitivity and definitive identification. It is essential during process development for identifying and quantifying unknown, trace-level impurities. It is also the preferred method for genotoxic impurity analysis and for clinical sample analysis where sample volume is limited and matrix effects can be challenging.
By following a structured approach to inter-laboratory validation, grounded in the principles of the ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible, and defensible analytical data for this compound, thereby safeguarding product quality and accelerating the development timeline.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-naphthoic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for compounds like 1-Bromo-2-naphthoic acid (CAS: 20717-79-7) is not merely a regulatory requirement but a critical component of scientific integrity. This guide provides a direct, procedural framework for the safe handling and disposal of this hazardous compound, grounded in established safety protocols and the principles of chemical compatibility.
Hazard Profile and Essential Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is a hazardous chemical that can cause significant irritation upon contact.[1][2] The immediate priority is to prevent exposure through the consistent use of appropriate Personal Protective Equipment (PPE).
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal standard for classifying the hazards of chemical substances. The classification for this compound necessitates specific handling precautions.
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific target organ toxicity | May cause respiratory irritation | H335 | [1][3] |
1.2. Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound, including during disposal and spill cleanup procedures:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: Wear a lab coat and ensure any exposed skin is covered.[1]
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the dust.[1][4]
Waste Classification and Segregation: The Critical First Step
Proper segregation of chemical waste at the point of generation is the most critical step in the disposal process. Miscategorizing waste can lead to dangerous chemical reactions, increased disposal costs, and regulatory non-compliance.
Causality of Classification: this compound contains a bromine atom attached to its aromatic structure. This classifies it unequivocally as a halogenated organic compound .[5] Halogenated waste streams are typically destined for high-temperature incineration at specialized facilities equipped to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6][7] Mixing this waste with non-halogenated solvents complicates this process and significantly increases the volume of high-cost hazardous waste.[8]
Protocol for Waste Segregation
-
Identify: Confirm the waste is this compound or a solution containing it.
-
Designate: Locate the specific, clearly marked "Halogenated Organic Waste" container in your laboratory's satellite accumulation area.
-
Segregate: Dispose of the solid this compound, or solutions thereof, directly into this container.
-
Avoid Co-mingling: DO NOT mix this waste with non-halogenated solvents (e.g., hexane, acetone, ethanol), acids, bases, or strong oxidizing agents.[5][8][9]
On-Site Waste Accumulation and Storage
Proper temporary storage of hazardous waste within the laboratory is governed by strict safety and regulatory standards designed to prevent spills, reactions, and exposure.
Protocol for Waste Accumulation
-
Container Selection: Use only containers made of materials compatible with the waste. The original product container or a designated high-density polyethylene (HDPE) container is ideal.[8] Ensure the container is in good condition with no leaks or external residue.[8]
-
Labeling: The container must be labeled at the moment the first drop of waste is added.[9] The label must include:
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area must be equipped with secondary containment (such as a larger plastic tub) to contain any potential leaks.[8][10] The location should be well-ventilated and away from drains.[10]
Disposal Pathway and Decision Logic
The logical flow from waste generation to final disposal is a self-validating process that ensures safety and compliance at each stage. The following diagram illustrates this critical pathway.
Caption: Decision workflow for this compound disposal.
Accidental Spill and Contamination Response
In the event of a spill, a prepared and immediate response is crucial to mitigate hazards.
Protocol for Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Section 1.2.
-
Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, sealable container for disposal.[1][4] Label this container as "Hazardous Waste: this compound Spill Debris."
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (wipes, gloves) and place them in the same hazardous waste container. The rinsate from decontamination must also be collected as hazardous waste.[8]
-
Disposal: Dispose of the sealed container as halogenated organic waste.
Final Disposal: The End-of-Life Pathway
The ultimate disposal of this compound is not performed at the laboratory level. The accumulated, properly segregated, and labeled waste must be transferred to a licensed hazardous waste disposal company.[1][3][4]
These facilities are equipped to handle halogenated organic compounds through methods such as high-temperature incineration .[6][7] This process ensures the complete destruction of the organic molecule. Crucially, these incinerators are fitted with advanced scrubbing and emission control systems that capture and neutralize the hydrogen bromide gas formed during combustion, preventing its release into the atmosphere.[6] Attempting any other method of disposal, such as chemical neutralization in the lab or disposal via drains, is unsafe, environmentally harmful, and a violation of regulations.[1]
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- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Bromo-2-naphthoic Acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-Bromo-2-naphthoic acid (CAS No. 20717-79-7). Moving beyond mere compliance, this document establishes a framework of deep operational safety, explaining the causality behind each procedural step to ensure a self-validating system of protection. Our objective is to build unwavering trust by delivering value that transcends the product itself, making this your definitive resource for laboratory safety and chemical handling.
Immediate Hazard Assessment: Understanding the Risks
This compound is a versatile intermediate in organic synthesis, but its reactivity necessitates a thorough understanding of its hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[1][2]
Primary Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][5] This is not a mild effect; it implies a reversible inflammatory response on the skin.
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4][5] Direct contact with the powder can lead to significant, potentially painful, and reversible damage to the eyes.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
These classifications are the cornerstone of our PPE strategy. Every subsequent recommendation is designed to create an impermeable barrier between the researcher and these specific, identified risks.
Core Protective Equipment: Your First Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for exposure reduction. The following PPE is mandatory as the essential secondary layer of protection.
| Equipment | Specification | Rationale & Causality |
| Eye/Face Protection | ANSI Z87.1-rated, tight-sealing safety goggles. A face shield is required over goggles when handling larger quantities (>10g) or when splashing is possible. | Standard safety glasses are insufficient. Tight-sealing goggles are mandated by OSHA's 29 CFR 1910.133 standard for protection against dust and chemical irritants.[1] The solid, powdery form of this acid necessitates a complete seal to prevent particulate entry into the eyes. |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness) for incidental contact. Inspect gloves for integrity before each use. | The primary risk is skin irritation.[2] Nitrile provides excellent protection against many chemical solids and incidental splashes.[6] For prolonged handling or immersion, consult manufacturer-specific permeation data. Always remove gloves using the proper technique to avoid contaminating your skin.[7] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement if handling the powder outside of a fume hood. | This recommendation is based on the compound's classification as a respiratory irritant.[1][4] The N95 filter protects against particulate matter. However, the primary control should always be handling the solid within a chemical fume hood to eliminate the inhalation risk at its source. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron for large-scale work. | This prevents the irritant powder from settling on clothing and causing subsequent skin contact. |
Procedural Workflow: From Preparation to Disposal
Safe handling is a process, not just a set of equipment. The following workflow integrates PPE use into a logical, safe, and repeatable operational sequence.
Preparation and Engineering Controls
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear the Workspace: Maintain a clean, uncluttered workspace within the hood to minimize contamination and facilitate cleanup.
-
Locate Emergency Equipment: Confirm the unobstructed accessibility of the safety shower and eyewash station before beginning work.[1]
-
Prepare Waste Containers: Designate a clearly labeled, sealed container for "Halogenated Organic Waste."[8]
Step-by-Step PPE Protocol
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
dot
Caption: Safe handling workflow for this compound.
Decontamination and Disposal Plan
-
Surface Decontamination: After handling, wipe down the work surface, balance, and any contaminated equipment with a detergent solution (e.g., Alconox), followed by 70% ethanol.[9] All cleaning materials must be disposed of as hazardous waste.
-
Contaminated PPE Disposal: Used gloves, disposable lab coats, and respirator filters must be placed in the designated solid hazardous waste container.
-
Chemical Waste Disposal: Collect all waste containing this compound in a sealed, properly labeled container marked "Hazardous Waste: Halogenated Organic Compounds."[8] Never dispose of this chemical down the drain.[8] Follow all institutional and local regulations for chemical waste disposal.[4]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1][3]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3][4] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[1][7] Use non-sparking tools.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
By adhering to this comprehensive guide, you are not only protecting yourself but also ensuring the integrity of your research and the safety of your colleagues.
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SAFETY DATA SHEET: 1-Bromo-2-naphthol. Fisher Scientific.
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SAFETY DATA SHEET: 6-Bromo-2-naphthoic acid. Thermo Fisher Scientific.
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MSDS of 1-bromo-2-(methoxymethoxy)naphthalene. Capot Chemical.
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SAFETY DATA SHEET: 6-Bromo-2-naphthoic Acid. TCI Chemicals.
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Glove Selection For Specific Chemicals. SUNY New Paltz.
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Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
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The Role of this compound in Organic Synthesis. Angene Chemical.
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Proper Disposal of 1-Bromo-2-pentyne: A Comprehensive Guide for Laboratory Personnel. Benchchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
